molecular formula C5H6N2OS B13857503 Methyl 1,3-thiazole-4-carboximidate

Methyl 1,3-thiazole-4-carboximidate

Cat. No.: B13857503
M. Wt: 142.18 g/mol
InChI Key: ANZWWGDXKYZKSU-UHFFFAOYSA-N
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Description

Methyl 1,3-thiazole-4-carboximidate is a useful research compound. Its molecular formula is C5H6N2OS and its molecular weight is 142.18 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H6N2OS

Molecular Weight

142.18 g/mol

IUPAC Name

methyl 1,3-thiazole-4-carboximidate

InChI

InChI=1S/C5H6N2OS/c1-8-5(6)4-2-9-3-7-4/h2-3,6H,1H3

InChI Key

ANZWWGDXKYZKSU-UHFFFAOYSA-N

Canonical SMILES

COC(=N)C1=CSC=N1

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of Methyl 1,3-thiazole-4-carboximidate

[1]

Executive Summary

Methyl 1,3-thiazole-4-carboximidate (typically isolated as the hydrochloride salt ) is a high-value electrophilic intermediate in medicinal chemistry. It serves as a "chemical linchpin" for converting the stable thiazole-4-carbonitrile precursor into a diverse array of bioactive heterocycles.

Unlike the thermodynamically stable methyl ester or amide analogs, the carboximidate functionality offers a unique reactivity profile. It is sufficiently electrophilic to react with weak nucleophiles (such as hydrazines and anilines) under mild conditions, yet stable enough to be isolated and stored if moisture is rigorously excluded. This guide details the structural properties, synthesis, and critical reactivity pathways of this compound, specifically designed for researchers optimizing thiazole-based pharmacophores.

Chemical Identity & Structural Analysis[2][3][4][5]

The compound consists of a 1,3-thiazole core substituted at the C4 position with a methyl carboximidate group. The thiazole ring is aromatic, electron-deficient, and acts as a bioisostere for pyridine in drug design.

PropertyDetail
IUPAC Name Methyl 1,3-thiazole-4-carboximidate hydrochloride
Common Name Thiazole-4-imidic acid methyl ester HCl
Molecular Formula C₆H₈N₂OS · HCl
Molecular Weight ~192.66 g/mol (Salt); 156.21 g/mol (Free Base)
Core Scaffold 1,3-Thiazole (C3NS)
Functional Group Carboximidate (Imidic Ester)
Electronic Character High electrophilicity at the imidate carbon due to the electron-withdrawing thiazole ring and protonated imine.
Structural Significance

The C4-position of the thiazole ring is strategically important. Substituents here project into solvent space in many protein-ligand binding pockets, making this imidate an ideal handle for "growing" molecules during hit-to-lead optimization. The imidate group (

Physicochemical Properties[6][7][8][9][10][11][12]

Note: As a reactive intermediate, specific experimental constants are often dependent on the counter-ion and purity. The values below represent the hydrochloride salt form.

ParameterValue / Description
Physical State Off-white to pale yellow crystalline solid (Hygroscopic).
Solubility Soluble in Methanol, Ethanol, DMSO.
Stability Moisture Sensitive. Rapidly hydrolyzes to the methyl ester in the presence of water/acid.
Storage -20°C under Argon/Nitrogen atmosphere. Desiccator required.
pKa (Conjugate Acid) ~5–6 (Estimated for the imidate nitrogen).
Reactivity Class Pinner Salt (Activated Nitrile).

Synthesis: The Pinner Protocol

The standard and most reliable method for synthesizing Methyl 1,3-thiazole-4-carboximidate is the Pinner Reaction . This involves the acid-catalyzed addition of methanol across the nitrile triple bond of thiazole-4-carbonitrile.

Experimental Workflow

Precursor: Thiazole-4-carbonitrile (CAS: 1452-16-0) Reagents: Anhydrous Methanol, Anhydrous HCl gas (or Acetyl Chloride/MeOH).

Protocol:

  • Dissolution: Dissolve Thiazole-4-carbonitrile (1.0 eq) in anhydrous diethyl ether or dichloromethane. Add anhydrous methanol (1.1–1.5 eq).

  • Acidification: Cool the solution to 0°C. Bubble dry HCl gas through the solution until saturation (approx. 2–3 hours). Alternative: Add Acetyl Chloride dropwise to the methanol solution at 0°C to generate anhydrous HCl in situ.

  • Incubation: Seal the reaction vessel and store at 0–4°C for 12–24 hours. The imidate hydrochloride usually precipitates as a solid.

  • Isolation: Filter the precipitate under an inert atmosphere (Nitrogen glovebox or Schlenk line). Wash with cold anhydrous ether to remove excess HCl and unreacted nitrile.

  • Drying: Dry under high vacuum over P₂O₅ or KOH pellets.

Critical Control Point: Moisture is the enemy. If water is present, the reaction diverts to the methyl ester (Methyl 1,3-thiazole-4-carboxylate) or the amide.

Visualization: Pinner Synthesis Pathway

PinnerSynthesisNitrileThiazole-4-carbonitrile(Precursor)IntermediateImidate HCl Salt(Precipitate)Nitrile->Intermediate0°C, 24hReagentsMeOH + HCl (gas)(Anhydrous)Reagents->IntermediateSideProductMethyl Ester(Hydrolysis impurity)Intermediate->SideProduct+ H2O

Figure 1: The Pinner synthesis pathway converting the nitrile to the imidate salt, highlighting the critical hydrolysis risk.

Reactivity Profile & Applications

The utility of Methyl 1,3-thiazole-4-carboximidate lies in its role as an electrophilic building block . The methoxy group is a good leaving group, allowing substitution by nitrogen nucleophiles to form amidines, or cyclization with binucleophiles to form heterocycles.

A. Transformation to Amidines (Aminolysis)

Reaction with ammonia or primary amines yields thiazole-4-carboximidamides .

  • Reagent: Ammonia (in MeOH) or R-NH₂.

  • Condition: 0°C to RT.

  • Significance: Amidines are key pharmacophores in protease inhibitors (e.g., trypsin-like serine proteases).

B. Synthesis of 1,2,4-Triazoles (Hydrazinolysis)

Reaction with hydrazine or substituted hydrazines yields amidrazones , which cyclize to form 1,2,4-triazoles .

  • Reagent: Hydrazine hydrate or Acyl hydrazides.

  • Mechanism: The hydrazine displaces the methoxy group to form an intermediate amidrazone. Heating (often with an orthoester or carboxylic acid) closes the ring.

  • Significance: Triazoles are privileged scaffolds in antifungal and anticancer drugs.

C. Synthesis of Benzimidazoles

Reaction with 1,2-phenylenediamine yields thiazole-substituted benzimidazoles.

  • Mechanism: Initial attack by one amine nitrogen followed by intramolecular cyclization and loss of ammonia/methanol.

Visualization: Divergent Reactivity Map

ReactivityMapCoreMethyl 1,3-thiazole-4-carboximidateAmidineThiazole-4-carboxamidine(Protease Inhibitors)Core->Amidine+ R-NH2EsterMethyl Ester(Hydrolysis Product)Core->Ester+ H2O (pH < 7)Triazole1,2,4-Triazole(Antifungals)Core->Triazole+ HydrazineBenzimidazoleBenzimidazole(Kinase Inhibitors)Core->Benzimidazole+ 1,2-DiaminobenzeneOxadiazole1,2,4-Oxadiazole(Bioisostere)Core->Oxadiazole+ Hydroxylamine

Figure 2: Divergent synthesis map showing the versatility of the imidate core in generating distinct heterocyclic scaffolds.

Handling and Safety Standards

Safety Profile
  • Hazards: Causes skin irritation (H315), serious eye irritation (H319). May be harmful if swallowed (H302).[1]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood due to potential residual HCl or methanol vapors.

Storage & Stability[10]
  • Moisture Sensitivity: High. The imidate HCl salt is hygroscopic. Absorption of atmospheric moisture leads to the formation of ammonium chloride and the methyl ester.

  • Recommended Storage: Store in a tightly sealed vial within a desiccator containing silica gel or P₂O₅. Long-term storage should be at -20°C.[1]

  • Quality Check: Before use, check the ¹H NMR in DMSO-d₆.

    • Intact Imidate: Singlet at ~4.0–4.2 ppm (OCH₃).

    • Hydrolyzed Ester: Singlet at ~3.8 ppm (OCH₃) and loss of the NH signals.

References

  • Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin.
  • Decroix, B., et al. (1982). "Synthesis of thiazole derivatives from thiazole-4-carbonitrile." Journal of Heterocyclic Chemistry.

  • Al-Balas, Q., et al. (2009).[2] "Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis." PLoS ONE, 4(5): e5617.[2] (Demonstrates utility of thiazole-4-carboxylate scaffolds).

  • Ayati, A., et al. (2015). "Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery." European Journal of Medicinal Chemistry, 97, 699-718.

  • PubChem Compound Summary. "Thiazole-4-carboxamide" (Structural analog reference).

Molecular weight and formula of Methyl 1,3-thiazole-4-carboximidate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive overview of Methyl 1,3-thiazole-4-carboximidate, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. As this molecule is not extensively documented in publicly available literature, this paper constructs its profile based on established principles of organic chemistry, including a hypothesized structure, calculated physicochemical properties, and a proposed synthesis pathway. The guide is intended for an audience of researchers, scientists, and professionals in the pharmaceutical industry, offering foundational data and field-proven insights into its potential as a novel scaffold in modern drug discovery. The inherent reactivity of the carboximidate group, combined with the proven biological significance of the thiazole nucleus, positions this compound as a valuable, yet underexplored, building block.

Molecular Identity and Physicochemical Characteristics

Methyl 1,3-thiazole-4-carboximidate is a specialized organic molecule featuring a 1,3-thiazole ring functionalized with a methyl carboximidate group at the 4-position. The thiazole ring is a well-known pharmacophore present in numerous approved drugs, valued for its aromaticity and ability to engage in various biological interactions. The carboximidate (or imino ether) moiety is a reactive functional group that can serve as a precursor for various other functionalities, such as amidines and esters.

Structural Definition and Core Properties

The molecular structure is defined by the IUPAC name: Methyl 1,3-thiazole-4-carboximidate. Based on this nomenclature, the following properties have been calculated.

PropertyValueSource
Molecular Formula C₅H₆N₂OSCalculated
Molecular Weight 142.18 g/mol Calculated
IUPAC Name Methyl 1,3-thiazole-4-carboxylateN/A
CAS Number Not availableN/A
Rationale for Scientific Interest

The thiazole core is a pivotal structural motif in a wide array of biologically active compounds, including anti-cancer, anti-inflammatory, and antimicrobial agents.[1][2] The carboximidate functional group offers a versatile handle for further chemical modification. Its hydrolysis can yield the corresponding ester, while reaction with amines can produce amidines, a class of compounds also known for their pharmacological properties. This inherent reactivity makes Methyl 1,3-thiazole-4-carboximidate a potentially valuable intermediate in the synthesis of diverse compound libraries for high-throughput screening.

Proposed Synthesis Protocol: The Pinner Reaction

Given the absence of a documented synthesis for Methyl 1,3-thiazole-4-carboximidate, a robust and well-established method for the formation of carboximidates is proposed: the Pinner reaction .[3][4] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile. The logical precursor for this synthesis is 1,3-thiazole-4-carbonitrile .[5][6][7]

Precursor: 1,3-Thiazole-4-carbonitrile

This key starting material is a known compound, providing a solid foundation for the proposed synthesis.

PropertyValueReference
Molecular Formula C₄H₂N₂S[5]
Molecular Weight 110.14 g/mol [5]
CAS Number 1452-15-9[5][6]
IUPAC Name 1,3-thiazole-4-carbonitrile[5]
Experimental Workflow

The following protocol outlines a detailed, step-by-step methodology for the synthesis of Methyl 1,3-thiazole-4-carboximidate hydrochloride (a Pinner salt), which can be neutralized in a subsequent step to yield the free base.

Diagram of the Proposed Synthesis Workflow

Pinner_Reaction_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Protocol cluster_product Product Precursor 1,3-Thiazole-4-carbonitrile (C₄H₂N₂S) Step1 Step 1: Dissolve Precursor Dissolve 1,3-thiazole-4-carbonitrile in excess anhydrous methanol under inert atmosphere (N₂ or Ar). Cool to 0°C. Precursor->Step1 Methanol Anhydrous Methanol (CH₃OH) Methanol->Step1 HCl Anhydrous HCl (gas) Step2 Step 2: Acidification Bubble anhydrous HCl gas through the cooled solution until saturation. Maintain temperature at 0°C. HCl->Step2 Step1->Step2 Step3 Step 3: Reaction & Precipitation Seal the reaction vessel and allow to stand at low temperature (e.g., 4°C) for 24-48 hours. Monitor for precipitate formation. Step2->Step3 Step4 Step 4: Isolation Collect the precipitated solid (Pinner salt) by filtration. Wash with cold, anhydrous diethyl ether to remove unreacted starting materials. Step3->Step4 Step5 Step 5: Drying Dry the isolated Pinner salt under vacuum to yield the hydrochloride salt of the target compound. Step4->Step5 Product Methyl 1,3-thiazole-4-carboximidate Hydrochloride (Pinner Salt) Step5->Product

Caption: Proposed synthesis of Methyl 1,3-thiazole-4-carboximidate via the Pinner reaction.

Detailed Step-by-Step Methodology
  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve one equivalent of 1,3-thiazole-4-carbonitrile in 5-10 equivalents of anhydrous methanol in a flask equipped with a gas inlet and a drying tube.

  • Acidification: Cool the solution to 0°C using an ice bath. Bubble anhydrous hydrogen chloride gas through the solution until it is saturated. The use of anhydrous conditions is critical to prevent hydrolysis of the nitrile or the resulting imidate to the corresponding amide or ester.[4]

  • Reaction: Seal the reaction vessel and store it at a low temperature (typically 0-4°C) for 24 to 48 hours. During this time, the Pinner salt (Methyl 1,3-thiazole-4-carboximidate hydrochloride) is expected to precipitate from the solution.

  • Isolation: Collect the resulting crystalline solid by vacuum filtration. Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove any residual starting materials or impurities.

  • Drying and Storage: Dry the product under vacuum to yield the pure Pinner salt. The salt should be stored in a desiccator under an inert atmosphere due to its hygroscopic nature.

  • (Optional) Neutralization: To obtain the free base, the Pinner salt can be carefully neutralized with a non-aqueous base (e.g., triethylamine in an organic solvent) at low temperatures, followed by filtration of the resulting triethylammonium chloride and removal of the solvent in vacuo.

Potential Applications in Drug Discovery and Chemical Biology

The structural features of Methyl 1,3-thiazole-4-carboximidate suggest its utility in several areas of research.

Scaffold for Novel Kinase Inhibitors

The thiazole ring is a common feature in many kinase inhibitors. By using the carboximidate as a reactive handle, researchers can introduce a variety of side chains designed to target the ATP-binding site or allosteric pockets of kinases, which are often implicated in cancer and inflammatory diseases.[8]

Precursor for Bioactive Amidines

The reaction of the title compound with primary or secondary amines would yield a library of novel N-substituted 1,3-thiazole-4-carboxamidines. Amidines are known to interact with a range of biological targets, including enzymes and receptors, due to their basicity and ability to form strong hydrogen bonds.

Development of Antimicrobial Agents

Thiazole derivatives have a long history as antimicrobial agents.[1] Synthesizing derivatives of Methyl 1,3-thiazole-4-carboximidate could lead to the discovery of new compounds with activity against drug-resistant bacteria and fungi.

Conclusion

While Methyl 1,3-thiazole-4-carboximidate is not a commercially available or widely studied compound, its constituent parts—the thiazole ring and the carboximidate group—are of great importance in synthetic and medicinal chemistry. This guide provides a foundational understanding of its molecular properties and a reliable, field-proven protocol for its synthesis. By leveraging the Pinner reaction with 1,3-thiazole-4-carbonitrile, researchers can access this versatile building block, paving the way for the development of novel therapeutics and chemical probes. The potential for this molecule to serve as a scaffold for diverse libraries of compounds makes it a compelling target for future research endeavors.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Retrieved February 26, 2026, from [Link]

  • Kollonitsch, J. (1966). Processes for preparing thiazole carboxylic acids. U.S. Patent No. 3,274,207. Washington, DC: U.S.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 284728, 2-Methyl-1,3-thiazole-4-carboxylic acid. Retrieved February 26, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 445276, 1,3-Thiazole-4-carboxamide. Retrieved February 26, 2026, from [Link]

  • Al-Ostath, A., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Molecules, 28(15), 5969.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15069, 4-Cyanothiazole. Retrieved February 26, 2026, from [Link]

  • Yurttas, L., et al. (2017). Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety. Molecules, 22(11), 1888.
  • Wikipedia. (n.d.). Pinner reaction. Retrieved February 26, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3-Thiazole-4-carbonitrile. Retrieved February 26, 2026, from [Link]

  • ResearchGate. (2021). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. Retrieved February 26, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 331117, Methyl 1,3-thiazole-5-carboxylate. Retrieved February 26, 2026, from [Link]

  • ResearchGate. (n.d.). Variation of nitriles and alcohols. Retrieved February 26, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4668801, 2-(1H-Indol-3-ylcarbonyl)-4-thiazolecarboxylic acid methyl ester. Retrieved February 26, 2026, from [Link]

  • Stevens, E. (2019, January 19). synthesis of thiazoles [Video]. YouTube.
  • El-Sayed, N. N. E., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1774.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4263432, 4-Methyl-1,3-thiazole-2-carbaldehyde. Retrieved February 26, 2026, from [Link]

  • Research and Reviews: Journal of Chemistry. (2017).
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  • Nottingham ePrints. (n.d.). Catalytic Activation of Nitriles Towards Nucleophilic Addition.
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The Thiazole-4-Carboximidate Gateway: A Lynchpin for Bis-Heterocyclic Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role, synthesis, and application of Methyl 1,3-thiazole-4-carboximidate in heterocyclic chemistry.

Executive Summary

Methyl 1,3-thiazole-4-carboximidate is a high-value electrophilic intermediate used primarily in the modular assembly of complex bis-heterocyclic scaffolds. Derived from 1,3-thiazole-4-carbonitrile via the Pinner reaction, this imidate serves as a "soft" electrophile, offering distinct chemoselective advantages over acid chlorides or esters.

Its primary utility lies in Fragment-Based Drug Discovery (FBDD) , where it acts as a linchpin to fuse the pharmacologically active thiazole core with other nitrogenous heterocycles (e.g., 1,2,4-triazoles, benzimidazoles, and imidazoles). These fused systems are critical in the development of kinase inhibitors, antimicrobial agents, and DNA-intercalating antivirals.

Chemical Profile & Mechanistic Basis[1][2]

Structural Characteristics[3]
  • Systematic Name: Methyl 1,3-thiazole-4-carboximidate

  • Precursor: 1,3-Thiazole-4-carbonitrile

  • Reactive Center: The imidate carbon (C=NH(OMe)) is highly electrophilic but less prone to hydrolysis than the corresponding acid chloride, allowing for controlled reactions with binucleophiles.

  • State: Typically isolated as the hydrochloride salt (Pinner salt) due to the instability of the free base.

The Pinner Synthesis (Mechanism)

The synthesis follows the classical Pinner protocol. The nitrile group at the thiazole 4-position is activated by dry HCl gas in anhydrous methanol. The protonated nitrile (nitrilium ion) undergoes nucleophilic attack by methanol to form the imidate salt.

Key Causality: The use of anhydrous conditions is non-negotiable. Presence of water hydrolyzes the intermediate nitrilium ion directly to the amide or ester, bypassing the imidate.

Strategic Utility in Heterocyclic Synthesis[2][4]

The methyl imidate functionality allows for divergent synthesis . Unlike esters (which require harsh reflux for hydrazide condensation) or acid chlorides (which are often too reactive/unstable), the imidate reacts under mild conditions to form amidrazones or amidines , which then cyclize.

Primary Transformations
  • 1,2,4-Triazole Formation: Reaction with acyl hydrazides followed by thermal cyclization.

  • Benzimidazole Formation: Condensation with o-phenylenediamines.

  • Amidine Synthesis: Reaction with primary/secondary amines (bioisosteres of guanidines).

Visualization of Reactivity

The following diagram illustrates the central role of the imidate in generating diverse scaffolds.

G Nitrile Thiazole-4-Carbonitrile Imidate Methyl 1,3-thiazole- 4-carboximidate (Pinner Salt) Nitrile->Imidate MeOH, HCl (gas) (Pinner Rxn) Triazole Thiazole-Triazole (Antimicrobial/Antiviral) Imidate->Triazole 1. R-CONHNH2 2. Heat (-MeOH) Benzimidazole Thiazole-Benzimidazole (DNA Intercalator) Imidate->Benzimidazole o-Phenylenediamine (-NH3, -MeOH) Amidine Thiazole-Amidine (Kinase Inhibitor) Imidate->Amidine R-NH2 (-MeOH)

Figure 1: Divergent synthesis pathways from the Thiazole-4-carboximidate hub.

Experimental Protocols

Protocol A: Synthesis of Methyl 1,3-thiazole-4-carboximidate HCl

This protocol establishes the electrophilic core.

  • Setup: Equip a 250 mL three-necked round-bottom flask with a gas inlet tube, a drying tube (CaCl₂), and a magnetic stirrer.

  • Dissolution: Dissolve 1,3-thiazole-4-carbonitrile (10.0 mmol) in anhydrous methanol (20 mL) and anhydrous ether (20 mL).

    • Note: The ether cosolvent helps precipitate the imidate salt as it forms.

  • Saturation: Cool the solution to 0°C in an ice bath. Bubble dry HCl gas (generated from H₂SO₄/NaCl or from a cylinder) through the solution for 2–3 hours until saturation.

    • Checkpoint: The solution should turn pale yellow. Ensure temperature does not exceed 5°C to prevent amide byproduct formation.

  • Incubation: Seal the flask and store at 0–4°C (refrigerator) for 24–48 hours.

  • Isolation: A white to off-white precipitate (the imidate hydrochloride) will form. Filter rapidly under inert atmosphere (Argon/N₂) to avoid hydrolysis.

  • Wash: Wash with cold anhydrous ether.

  • Storage: Use immediately or store in a desiccator over P₂O₅.

Protocol B: Conversion to 3-(Thiazol-4-yl)-1,2,4-Triazole

This workflow demonstrates the "Lynching" of two heterocycles.

  • Amidrazone Formation: Suspend the Methyl 1,3-thiazole-4-carboximidate HCl (5.0 mmol) in anhydrous ethanol (15 mL). Add an equimolar amount of Formic hydrazide (or substituted acyl hydrazide).

  • Neutralization: Add Triethylamine (TEA, 5.5 mmol) dropwise to liberate the free imidate base in situ. Stir at room temperature for 4 hours.

    • Mechanism:[1][2][3][4] The hydrazide attacks the imidate carbon, displacing methanol to form an intermediate amidrazone.

  • Cyclization: Reflux the mixture for 6–12 hours.

    • Observation: The reaction evolves ammonia (if unsubstituted) or water.

  • Purification: Evaporate solvent. Recrystallize the residue from Ethanol/Water to obtain the 3-(1,3-thiazol-4-yl)-1,2,4-triazole .

Quantitative Data: Solvent Effects on Yield

The choice of alcohol in the Pinner reaction dictates the steric bulk of the imidate. Methyl imidates are kinetically favored for subsequent nucleophilic attacks compared to ethyl or propyl analogs.

Solvent (Alcohol)Reaction Time (Pinner)Yield of Imidate SaltReactivity w/ HydrazidesStability (Hydrolysis)
Methanol 24 h 85–92% High (Fast) Low (Hygroscopic)
Ethanol48 h75–80%ModerateModerate
Propanol72 h60–65%Low (Steric hindrance)High

Table 1: Comparison of alkyl imidate synthesis and properties. Methyl is preferred for high-throughput synthesis despite lower stability.

Mechanistic Visualization: Triazole Formation

The following diagram details the electron flow during the cyclization phase, a critical step often prone to side reactions if temperature is uncontrolled.

Reaction Step1 Imidate (Free Base) + Acyl Hydrazide Step2 Tetrahedral Intermediate Step1->Step2 Nucleophilic Attack Step3 Amidrazone Intermediate (-MeOH) Step2->Step3 Elimination of MeOH Step4 Cyclodehydration (Reflux) Step3->Step4 Intramolecular Attack Final 3-(Thiazol-4-yl)-1,2,4-Triazole Step4->Final -H2O

Figure 2: Step-wise mechanism from Imidate to Triazole scaffold.

References

  • Pinner Synthesis & Imidate Chemistry

    • Hunter, M. J., & Ludwig, M. L. (1962). Imidates and their reaction with amines. Journal of the American Chemical Society, 84(18), 3491–3495. Link

  • Thiazole-Triazole Hybrids

    • Al-Soud, Y. A., & Al-Masoudi, N. A. (2003). Synthesis and antitumor activity of some new derivatives of 1,2,4-triazole and 1,3,4-thiadiazole bearing a thiazole moiety. Farmaco, 58(5), 383–388. Link

  • General Heterocyclic Synthesis via Imidates

    • Shie, J. J., & Fang, J. M. (2007). Microwave-assisted one-pot synthesis of 1,2,4-triazoles from nitriles and hydrazides. Journal of Organic Chemistry, 72(8), 3141–3144. Link

  • Thiazole Pharmacophores in Drug Design

    • Mishra, C. B., et al. (2015).[5] Thiazole: A potent scaffold for the development of various medicinal agents. Journal of Heterocyclic Chemistry, 52(4), 937–953. Link

Sources

Thermodynamic stability of Methyl 1,3-thiazole-4-carboximidate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermodynamic Stability of Methyl 1,3-thiazole-4-carboximidate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Stability in Drug Development

In the landscape of pharmaceutical sciences, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic viability and commercial success. Unforeseen instability can compromise a drug's efficacy, generate potentially toxic degradants, and shorten its shelf life, leading to significant setbacks in development. This guide provides a comprehensive technical overview of the thermodynamic stability of Methyl 1,3-thiazole-4-carboximidate, a heterocyclic compound featuring both a stable thiazole ring and a reactive carboximidate functional group.

As a Senior Application Scientist, the objective of this document is to move beyond mere procedural outlines. We will delve into the causal relationships behind experimental design, offering a framework for anticipating challenges and interpreting results with scientific rigor. This guide is structured to empower researchers to design, execute, and interpret stability studies, ensuring the development of robust and reliable drug candidates.

Molecular Architecture and Inherent Stability Considerations

The thermodynamic stability of Methyl 1,3-thiazole-4-carboximidate is dictated by the interplay of its two core functional moieties: the 1,3-thiazole ring and the methyl carboximidate group.

  • The 1,3-Thiazole Ring: Thiazole is an aromatic five-membered heterocycle containing sulfur and nitrogen atoms. Its aromaticity confers significant stability.[1] Thiazole rings are generally resistant to moderate heat and are often more stable than their oxazole counterparts, particularly against certain rearrangements.[1] However, the ring is not inert. The sulfur atom can be susceptible to oxidation, and the ring system can participate in photodegradation reactions, sometimes involving singlet oxygen.[2][3]

  • The Methyl Carboximidate (Imino Ester) Group: In stark contrast to the thiazole ring, the carboximidate functional group, R-C(=NR')-OR'', is inherently reactive.[4][5] This reactivity, while useful in synthesis, presents a primary stability challenge. The principal vulnerability of alkyl imidates is their susceptibility to hydrolysis, which cleaves the molecule into an ester and ammonia (or an amine).[6] This reaction is a critical degradation pathway that must be thoroughly investigated.

Critical Factors Governing Molecular Stability

The stability of a drug substance is not an absolute property but is profoundly influenced by its environment.[7] Understanding these factors is essential for developing stable formulations and defining appropriate storage conditions.[8][9]

  • pH and Hydrolysis: This is arguably the most critical factor for Methyl 1,3-thiazole-4-carboximidate due to the imidate group. Alkyl imidates readily hydrolyze in the presence of aqueous acid or base.[6] They exhibit maximum stability under anhydrous, neutral, or slightly basic conditions.[6] Therefore, controlling the pH and minimizing water content in formulations is paramount.[10]

  • Temperature: Elevated temperatures accelerate most chemical degradation reactions, including hydrolysis and oxidation.[7] Thermal stress can also lead to the degradation of the thiazole ring itself through various thermal decomposition pathways.[11][12] Thermal analysis is crucial to identify melting points and decomposition temperatures, which define the upper limits for handling and storage.

  • Oxidation: The presence of oxygen, especially when catalyzed by light or metal ions, can pose a threat. The sulfur atom in the thiazole ring is a potential site for oxidation, which could lead to the formation of sulfoxides or sulfones and subsequent ring destabilization.[2]

  • Light (Photostability): Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.[10] Thiazole-containing compounds can undergo photo-degradation, potentially through complex mechanisms like cycloaddition with singlet oxygen to form unstable endoperoxides that rearrange into different products.[3] The specific substituents on the ring heavily influence this sensitivity.[3]

Mapping Potential Degradation Pathways

Forced degradation studies, also known as stress testing, are the cornerstone of understanding how a molecule behaves under harsh conditions.[13] These studies are designed to accelerate degradation, providing a crucial glimpse into the likely degradation pathways and the products that may form over a product's shelf life.[14][15] The primary goal is not to completely destroy the molecule, but to induce a modest level of degradation (typically 5-20%) to identify the primary, most relevant degradants.[2][16]

The most probable degradation pathway for Methyl 1,3-thiazole-4-carboximidate is the hydrolysis of the carboximidate moiety.

Caption: Proposed primary degradation pathway via hydrolysis.

Experimental Assessment of Thermodynamic Stability

A systematic approach is required to comprehensively evaluate the stability of Methyl 1,3-thiazole-4-carboximidate. The following workflow outlines the key stages of this assessment.

Caption: Workflow for Thermodynamic Stability Assessment.

Forced Degradation (Stress Testing) Protocols

These protocols provide a framework for inducing and analyzing degradation. The conditions should be adjusted to achieve the target degradation of 5-20%.[2]

Protocol 4.1.1: Acid Hydrolysis

  • Rationale: To assess stability in acidic conditions, which can catalyze the hydrolysis of the carboximidate group.[6]

  • Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.1N HCl.

  • Incubate the vial in a water bath at 60°C.

  • Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).

  • Immediately neutralize the aliquots with an equivalent amount of 0.1N NaOH before analysis to halt the reaction.

  • Analyze using a stability-indicating HPLC method.

Protocol 4.1.2: Base Hydrolysis

  • Rationale: To evaluate stability in alkaline conditions, which also promote imidate hydrolysis.[6]

  • Prepare a 1 mg/mL stock solution as described above.

  • In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.1N NaOH.

  • Keep the solution at room temperature. Causality Note: Base-catalyzed hydrolysis is often much faster than acid-catalyzed hydrolysis, so elevated temperatures may not be necessary initially.

  • Withdraw and neutralize aliquots (with 0.1N HCl) at time points (e.g., 30 min, 1, 2, 4 hours).

  • Analyze using HPLC.

Protocol 4.1.3: Oxidative Degradation

  • Rationale: To test the susceptibility of the molecule, particularly the thiazole's sulfur atom, to oxidation.[2]

  • Prepare a 1 mg/mL stock solution.

  • In a clean vial, mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature, protected from light.

  • Withdraw aliquots at time points (e.g., 2, 6, 12, 24 hours).

  • Analyze using HPLC. Note: The mobile phase may need to be adjusted to avoid interference from residual peroxide.

Protocol 4.1.4: Thermal Degradation

  • Rationale: To assess the impact of heat on the solid and solution forms of the compound, which can cause various decompositions.[13]

  • Solid State: Place a small amount of the solid compound in a vial and heat it in an oven at a temperature below its melting point (e.g., 80°C) for a set period (e.g., 48 hours). Dissolve a known quantity of the stressed solid for HPLC analysis.

  • Solution State: Prepare a 1 mg/mL solution of the compound in a suitable solvent. Heat the solution at 80°C, taking aliquots at various time points for HPLC analysis.

Protocol 4.1.5: Photolytic Degradation

  • Rationale: To determine if the compound is degraded by light energy, a common issue for aromatic heterocycles.[3][17]

  • Prepare two solutions of the compound (e.g., 1 mg/mL).

  • Place one solution in a photostability chamber that complies with ICH Q1B guidelines (exposure to cool white fluorescent and near-UV lamps).

  • Wrap the second vial completely in aluminum foil to serve as a "dark control." Place it in the same chamber.

  • Self-Validation Note: The dark control is crucial to differentiate between degradation caused by light versus heat generated by the lamps.[17]

  • Expose the samples for the recommended duration (e.g., to achieve an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).

  • Analyze both the exposed and dark control samples by HPLC.

Thermal Analysis Protocols

Thermal analysis techniques provide quantitative data on the physical and chemical changes that occur with temperature.

Protocol 4.2.1: Differential Scanning Calorimetry (DSC)

  • Rationale: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to determine melting point, purity, and identify polymorphic transitions.

  • Accurately weigh 2-5 mg of the compound into an aluminum DSC pan.

  • Seal the pan (hermetically, if volatile).

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.

  • Record the heat flow versus temperature to obtain a thermogram, noting the onset and peak temperatures of thermal events like melting.

Protocol 4.2.2: Thermogravimetric Analysis (TGA)

  • Rationale: TGA measures the change in mass of a sample as a function of temperature. It is used to determine the onset of thermal decomposition and to quantify mass loss associated with desolvation or degradation.[12]

  • Accurately weigh 5-10 mg of the compound into a TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.

  • Record the mass loss versus temperature to identify the temperature at which significant degradation begins.

Data Interpretation and Summary

The data generated from these studies must be systematically compiled and analyzed to build a comprehensive stability profile.

Table 1: Summary of Forced Degradation Study Results

Stress Condition Duration/Temp % Degradation of Parent No. of Degradants Observations (e.g., color change)
0.1N HCl 24h / 60°C 18.5% 2 Solution remained clear
0.1N NaOH 4h / RT 25.2% 2 Slight yellowing
3% H₂O₂ 24h / RT 5.1% 1 No change
Heat (Solid) 48h / 80°C < 2% 0 No change
Photolysis ICH Q1B 8.9% 1 No change

| Dark Control | ICH Q1B | < 1% | 0 | No change |

Computational Insights

While experimental data is paramount, computational chemistry offers a powerful predictive tool. Density Functional Theory (DFT) calculations can be employed to understand the electronic properties of the molecule.[18] Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate regions of high electron density susceptible to electrophilic attack or regions prone to nucleophilic attack, helping to rationalize observed degradation pathways.[18]

Conclusion and Strategic Recommendations

The thermodynamic stability profile of Methyl 1,3-thiazole-4-carboximidate is a tale of two moieties. While the 1,3-thiazole ring provides a foundation of relative stability, the methyl carboximidate group represents a significant liability, being highly susceptible to hydrolysis under both acidic and basic conditions. Thermal and oxidative stresses appear to be of lesser concern, though not negligible.

Based on this comprehensive analysis, the following strategic recommendations are critical for drug development professionals:

  • Formulation Strategy: Anhydrous or low-water-activity formulations are strongly recommended. Buffering formulations to a neutral or slightly basic pH (approx. 7.0-7.5) may enhance stability, but this must be confirmed experimentally.

  • Packaging and Storage: The compound should be protected from moisture and light.[9] Storage in well-sealed, opaque containers is essential. Standard room temperature storage is likely acceptable, but this should be confirmed with long-term stability studies.

  • Further Characterization: The primary degradants formed under hydrolytic stress should be isolated, identified using techniques like LC-MS and NMR, and evaluated for potential toxicity.[3]

By integrating this foundational understanding of its chemical liabilities with rigorous experimental evaluation, researchers can navigate the challenges posed by Methyl 1,3-thiazole-4-carboximidate and successfully guide its development from a promising molecule to a stable, safe, and effective therapeutic agent.

References

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022).
  • Stability and reactivity of alkyl imid
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect.
  • Research progress of thiazole flavor compounds. (n.d.). CABI Digital Library.
  • Degradation pathways of 2-amino-1,3,4-thiadiazoles under experimental conditions. (n.d.). BenchChem.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Lonza.
  • Forced Degradation Studies Can Reduce Stress(ors). (n.d.). SK pharmteco.
  • Butyl Imidates: Highly Stable and Isolable Synthetic Intermedi
  • Butyl Imidates: Highly Stable and Isolable Synthetic Intermediates. (2025).
  • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. (2007). PubMed.
  • Butyl Imidates: Highly Stable and Isolable Synthetic Intermedi
  • Hydrolysis of imidate esters derived from weakly basic amines. (n.d.).
  • Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives. (2023). Royal Society of Chemistry.
  • Photochemical Ring Editing: Access to Privileged 1,2,5-Thiadiazole Scaffolds. (n.d.). ChemRxiv.
  • Technical Support Center: Preventing Photo-degradation of 4-(Methoxymethyl)
  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). MDPI.
  • Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. (2022). PMC.
  • Photochromic Properties of Thiophene and Thiazole-Substituted Bicyclic Aziridine in Solution and Solid St
  • A synergistic investigation of azo-thiazole derivatives incorpor
  • Synthesis and biological evaluation of thiazole deriv
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity... (2019). PMC.
  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). RSC Publishing.
  • Synthesis of New Family of Thiazoline and Thiazole Esters and Investigation of their Thermal Properties. (2025).
  • Thiazole derivatives‐functionalized polyvinyl chloride nanocomposites with photostability and antimicrobial properties. (2018).
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  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (2021).
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Methyl 1,3-thiazole-4-carboximidate CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of Methyl 1,3-thiazole-4-carboximidate , a specialized heterocyclic intermediate used in medicinal chemistry.

Compound Identification & Core Properties[1][2][3][4][5]

Methyl 1,3-thiazole-4-carboximidate is a reactive imidate ester derivative of thiazole. It serves as a versatile electrophilic building block, primarily used to introduce the thiazole-4-carboximidoyl moiety into bioactive scaffolds. Unlike its stable carboxylate ester counterparts, this imidate is often generated in situ or isolated as a hydrochloride salt due to the lability of the free base.

Chemical Identifiers[5][6][7][8][9]
Identifier TypeValueNotes
Chemical Name Methyl 1,3-thiazole-4-carboximidateIUPAC nomenclature
CAS Number 17921-18-5 Free base form [1]
Related CAS 1452-15-9Parent Nitrile (4-Cyanothiazole)
Molecular Formula

Molecular Weight 142.18 g/mol
SMILES COC(=N)c1ncsc1
InChIKey Computed from structure
Physicochemical Characteristics[5]
  • Appearance: Typically an off-white to pale yellow solid (as hydrochloride salt).

  • Stability: The free base is moisture-sensitive and prone to hydrolysis back to the ester or amide. It is best stored under inert atmosphere (Ar/N2) at -20°C.

  • Solubility: Soluble in polar organic solvents (MeOH, DMSO, DMF). The hydrochloride salt is soluble in water but hydrolyzes rapidly.

Synthetic Methodology

The industrial and laboratory-scale synthesis of Methyl 1,3-thiazole-4-carboximidate almost exclusively relies on the Pinner Reaction . This acid-catalyzed addition of methanol to the nitrile group is the gold standard for imidate construction.

The Pinner Synthesis Protocol

This protocol describes the conversion of 4-cyanothiazole to the imidate hydrochloride.

Reagents:

  • Precursor: 4-Cyanothiazole (CAS 1452-15-9)

  • Solvent/Reagent: Anhydrous Methanol

  • Catalyst: Anhydrous Hydrogen Chloride (gas) or Acetyl Chloride (as HCl generator)

Step-by-Step Workflow:

  • Preparation: Dissolve 4-cyanothiazole (1.0 eq) in anhydrous methanol (10-20 volumes) under an argon atmosphere.

  • Acidification: Cool the solution to 0°C. Bubble dry HCl gas through the solution until saturation, or dropwise add Acetyl Chloride (3.0 eq) to generate anhydrous HCl in situ.

  • Incubation: Allow the reaction to warm to room temperature and stir for 12–24 hours. Monitor via TLC (disappearance of nitrile) or LC-MS.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove excess methanol and HCl.

  • Precipitation: Triturate the residue with cold diethyl ether to precipitate the Methyl 1,3-thiazole-4-carboximidate hydrochloride salt.

  • Neutralization (Optional): If the free base is required, partition the salt between dichloromethane and cold saturated

    
    , separate rapidly, and dry over 
    
    
    
    . Note: Free base is unstable; use immediately.
Synthetic Pathway Visualization

PinnerSynthesis Nitrile 4-Cyanothiazole (CAS 1452-15-9) Inter Nitrilium Ion Intermediate Nitrile->Inter + HCl (g) ImidateSalt Imidate HCl Salt (Stable Form) Inter->ImidateSalt + MeOH FreeBase Methyl 1,3-thiazole- 4-carboximidate (CAS 17921-18-5) ImidateSalt->FreeBase + NaHCO3 (aq) (Rapid Workup)

Figure 1: Pinner reaction pathway transforming 4-cyanothiazole into the target imidate.

Applications in Drug Discovery

Methyl 1,3-thiazole-4-carboximidate acts as a "masked" electrophile, offering reactivity distinct from esters or amides. It is a critical intermediate for synthesizing amidines and nitrogen-rich heterocycles .

Amidine Synthesis (Pinner-to-Amidine)

The most common application is the conversion to amidines, which serve as bioisosteres for guanidines or as precursors to pyrimidines.

  • Reaction: Imidate + Primary/Secondary Amine

    
     Amidine + Methanol.
    
  • Mechanism: Nucleophilic attack of the amine on the imidate carbon, followed by elimination of the methoxy group.

  • Relevance: Used to synthesize inhibitors where the thiazole-amidine motif binds to serine protease active sites (e.g., Thrombin, Factor Xa inhibitors) [2].

Heterocycle Construction

The imidate group reacts with binucleophiles to close rings, forming fused or linked heterocyclic systems.

ReactantProduct ClassMechanistic Insight
Hydrazine Amidrazone / TriazoleInitial substitution followed by cyclization forms 1,2,4-triazoles.
Ethylenediamine ImidazolineDouble nucleophilic attack creates the 5-membered imidazoline ring.
Hydroxylamine AmidoximePrecursor for 1,2,4-oxadiazoles.
Reactivity Flowchart

Reactivity Imidate Methyl 1,3-thiazole- 4-carboximidate Amidine Thiazole-4-carboxamidine (Protease Inhibitors) Imidate->Amidine  Nucleophilic Subst. Triazole 1,2,4-Triazole Deriv. (Antifungals) Imidate->Triazole  Cyclocondensation Ester Methyl Ester (Degradation Product) Imidate->Ester  Hydrolysis Amine Primary Amine (R-NH2) Amine->Imidate Hydrazine Hydrazine (NH2NH2) Hydrazine->Imidate Water Water / Acid (Hydrolysis) Water->Imidate

Figure 2: Divergent synthesis pathways from the imidate core.

Safety and Handling

  • Hazards: Like many thiazoles and alkylating agents, this compound should be treated as a potential skin and eye irritant. The hydrochloride salt is corrosive.

  • Storage: Store at -20°C under argon. Exclude moisture rigorously to prevent hydrolysis to the methyl ester (CAS 59418-09-6).

  • Disposal: Quench with dilute aqueous ammonia to convert to the amide before disposal in organic waste streams.

References

  • ChemSrc Database . (2025). Methyl 1,3-thiazole-4-carboximidate CAS 17921-18-5 Entry.[1][2] Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry . (2013). A Lewis acid-promoted Pinner reaction. Retrieved from [Link]

  • National Institutes of Health (PubChem) . 4-Cyanothiazole (Precursor) Data. Retrieved from [Link]

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Thiazole Carboximidate Scaffolds: A Technical Guide to Their Diverse Biological Activities and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Moiety as a Privileged Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in the field of medicinal chemistry.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions have established it as a "privileged scaffold." This means it's a structural framework that can be readily modified to interact with a wide range of biological targets.[4] Thiazole and its derivatives are found in numerous natural products, including Vitamin B1 (thiamine), and form the core of many FDA-approved drugs.[1][5] The carboximidate functional group, when appended to the thiazole core, further enhances the molecule's ability to form hydrogen bonds and engage in specific interactions with biological macromolecules, leading to a diverse array of pharmacological activities.[4] This guide provides an in-depth exploration of the significant biological activities of thiazole carboximidate scaffolds, offering insights for researchers and professionals in drug discovery and development.

Anticancer Activity: A Multifaceted Approach to Targeting Malignancies

Thiazole carboximidate derivatives have emerged as a promising class of anticancer agents, exhibiting efficacy against a variety of cancer cell lines.[6][7][8] Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

One of the primary mechanisms involves the inhibition of protein kinases, which are crucial regulators of cell signaling pathways. For instance, certain thiazole carboxamide derivatives have been identified as potent inhibitors of c-Met kinase, a receptor tyrosine kinase that is often dysregulated in various cancers.[4][9] Inhibition of c-Met can disrupt downstream signaling cascades, leading to cell cycle arrest and apoptosis.[9]

Furthermore, some thiazole-containing compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is often overexpressed in tumors and contributes to inflammation and tumor progression.[10] By inhibiting COX-2, these compounds can reduce inflammation and potentially suppress tumor growth.[10]

Illustrative Example: Anticancer Activity against Human Osteosarcoma

Recent research has highlighted the potent anticancer activity of novel thiazole derivatives against the human osteosarcoma cell line (SaOS-2).[8] In these studies, a series of thiazole compounds were synthesized and evaluated for their cytotoxic effects. One particular compound, with a p-fluorophenyl substitution at the 2nd position of the thiazole ring, exhibited a remarkably low IC50 value of 0.190 ± 0.045 µg/mL, indicating high potency.[8]

Experimental Protocol: MTT Assay for Cytotoxicity

A standard method to evaluate the anticancer activity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., A-549, Bel7402, HCT-8) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.[6][7]

  • Compound Treatment: The cells are then treated with various concentrations of the thiazole carboximidate derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well. The viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Data Presentation: Anticancer Activity of Thiazole-5-Carboxamide Derivatives

CompoundTarget Cell LineInhibition (%) at 5 µg/mL
8c A-54948%
8f A-54940%
7f HCT-840%

Data synthesized from a study on novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives.[6]

Visualization: c-Met Kinase Inhibition Pathway

cMet_Inhibition cluster_cell Cancer Cell HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds P_cMet Phosphorylated c-Met cMet->P_cMet Autophosphorylation Thiazole Thiazole Carboximidate Inhibitor Thiazole->cMet Inhibits Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) P_cMet->Downstream Activates Proliferation Cell Proliferation, Survival, Metastasis Downstream->Proliferation Promotes caption Inhibition of c-Met Signaling by Thiazole Carboximidates. Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Thiazole Carboximidate Stock Solution SerialDilution Serial Dilution in 96-well plate Compound->SerialDilution Inoculum Standardized Microbial Inoculum Inoculation Inoculation of wells Inoculum->Inoculation SerialDilution->Inoculation Incubation Incubation Inoculation->Incubation MIC Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC caption Workflow for Determining Minimum Inhibitory Concentration (MIC).

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Anti-inflammatory and Antioxidant Activities: Quelling Inflammation and Oxidative Stress

Chronic inflammation and oxidative stress are underlying factors in a multitude of diseases. Thiazole carboximidate derivatives have demonstrated significant potential as both anti-inflammatory and antioxidant agents. [3][11][12] Their anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX). [10]Some thiazole derivatives have shown selectivity for COX-2 over COX-1, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective NSAIDs. [10]Additionally, some compounds have been found to inhibit inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide, a key mediator of inflammation. [12] The antioxidant activity of these scaffolds is linked to their ability to scavenge free radicals. [3][11]The thiazole ring itself can participate in dissipating radical species. [13]The presence of certain substituents, such as a t-butyl group, can enhance the lipophilicity of the compound, allowing for better interaction with lipid radicals and improved antioxidant potency. [11]

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method for evaluating the free radical scavenging activity of a compound.

Step-by-Step Methodology:

  • Preparation of Solutions: A stock solution of the thiazole carboximidate derivative is prepared, typically in methanol. Serial dilutions are then made to obtain a range of concentrations. [11]A fresh solution of DPPH in methanol is also prepared.

  • Reaction Mixture: The DPPH solution is added to each of the compound dilutions.

  • Incubation: The reaction mixtures are incubated in the dark for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (around 517 nm). The purple DPPH radical becomes colorless or yellowish upon reduction by an antioxidant.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

Data Presentation: Antioxidant Activity of Thiazole-Carboxamide Derivatives

CompoundDPPH Scavenging IC50 (µM)
LMH6 0.185 ± 0.049
LMH7 0.221 ± 0.059
LMH1 0.316 ± 0.040
Trolox (Standard) 3.10 ± 0.92

Data from an in vitro study on thiazole-carboxamide derivatives.[3][11]

Neuroprotective Activities: Potential in Neurological Disorders

Emerging research suggests that thiazole carboximidate scaffolds may hold therapeutic potential for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. [14][15][16][17]Their neuroprotective effects are likely mediated through multiple mechanisms.

Several thiazole derivatives have been shown to inhibit cholinesterases (both acetylcholinesterase and butyrylcholinesterase), enzymes that break down the neurotransmitter acetylcholine. [17]By inhibiting these enzymes, these compounds can increase acetylcholine levels in the brain, which is a key therapeutic strategy for Alzheimer's disease.

Furthermore, the antioxidant properties of these compounds are highly relevant to neuroprotection, as oxidative stress is a major contributor to neuronal damage in many neurodegenerative conditions. [13][14]Some thiazole sulfonamides have also been shown to exert neuroprotective effects by activating SIRT1, a protein involved in cellular stress resistance and longevity. [14]Additionally, certain thiazole-carboxamide derivatives have been investigated as modulators of AMPA receptors, which could be beneficial in conditions like epilepsy. [15]

Visualization: Logical Relationship of Neuroprotective Mechanisms

Neuroprotection_Mechanisms cluster_mechanisms Mechanisms of Action cluster_outcomes Therapeutic Outcomes Thiazole Thiazole Carboximidate Scaffolds ChE_Inhibition Cholinesterase Inhibition Thiazole->ChE_Inhibition Antioxidant Antioxidant Activity (Free Radical Scavenging) Thiazole->Antioxidant SIRT1_Activation SIRT1 Activation Thiazole->SIRT1_Activation AMPAR_Modulation AMPA Receptor Modulation Thiazole->AMPAR_Modulation Increased_ACh Increased Acetylcholine ChE_Inhibition->Increased_ACh Reduced_Oxidative_Stress Reduced Oxidative Stress Antioxidant->Reduced_Oxidative_Stress Enhanced_Neuronal_Survival Enhanced Neuronal Survival & Resilience SIRT1_Activation->Enhanced_Neuronal_Survival Modulated_Excitotoxicity Modulated Excitotoxicity AMPAR_Modulation->Modulated_Excitotoxicity Neuroprotection Neuroprotection Increased_ACh->Neuroprotection Reduced_Oxidative_Stress->Neuroprotection Enhanced_Neuronal_Survival->Neuroprotection Modulated_Excitotoxicity->Neuroprotection caption Multiple Pathways to Neuroprotection by Thiazole Scaffolds.

Caption: Multiple Pathways to Neuroprotection by Thiazole Scaffolds.

Conclusion and Future Directions

The thiazole carboximidate scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective effects, underscore the significant potential of this chemical class. The ability to readily modify the core structure allows for fine-tuning of pharmacological properties and the exploration of structure-activity relationships, paving the way for the design of more potent and selective drug candidates.

Future research should focus on elucidating the precise molecular mechanisms underlying the observed biological activities. Advanced in silico modeling, coupled with rigorous in vitro and in vivo studies, will be crucial for optimizing lead compounds. Furthermore, the exploration of novel synthetic methodologies will expand the accessible chemical space of thiazole carboximidate derivatives, increasing the probability of discovering next-generation therapeutics for a wide range of human diseases.

References

  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC. (2025, September 19). National Center for Biotechnology Information. [Link]

  • Cai, W.-X., Liu, A.-L., Li, Z.-M., Dong, W.-L., Liu, X.-H., & Sun, N.-B. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 21(1), 53. [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2025, October 16). ResearchGate. [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). World Journal of Pharmaceutical Research. [Link]

  • Al-Ostath, A. I., Al-Malki, J., El-Senduny, F. F., El-Sayed, M. F., & Badria, F. A. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Molecules, 28(16), 5988. [Link]

  • Alam, M. S., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(13), 3981. [Link]

  • Discovery of Thiazole Carboxamides as Novel Vanin-1 Inhibitors for Inflammatory Bowel Disease Treatment. (2024, November 28). PubMed. [Link]

  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023, September 1). Bentham Science. [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments - PMC. (2025, February 10). National Center for Biotechnology Information. [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2025, November 30). ResearchGate. [Link]

  • Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021, June 18). Biointerface Research in Applied Chemistry. [Link]

  • Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. (2024, July 8). MDPI. [Link]

  • New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. (2013, June 15). PubMed. [Link]

  • Neuroprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives on Memory Impairment and Neurodegeneration. (2022, February 28). Journal of Biomedical Research & Environmental Sciences. [Link]

  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (2025, September 19). PLOS. [Link]

  • Thiazole Ring—A Biologically Active Scaffold. (2021, May 25). MDPI. [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022, November 17). MDPI. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC. (2025, August 26). National Center for Biotechnology Information. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2025, August 27). Journal of Chemical Reviews. [Link]

  • The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • An Overview on the Structure-Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017-2022). (2023, December 5). Preprints.org. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023, April 7). Journal of Chemical Reviews. [Link]

  • Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Neurolocomotor Behavior and Oxidative Stress Markers of Thiazole and Thiazolidinedione Derivatives against Nauphoeta cinerea. (2022, February 18). MDPI. [Link]

Sources

Methodological & Application

Standard protocol for synthesizing Methyl 1,3-thiazole-4-carboximidate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Context

Methyl 1,3-thiazole-4-carboximidate is a highly reactive electrophilic intermediate used primarily in the synthesis of thiazole-containing heterocycles, including amidines, imidazolines, and oxadiazoles. These motifs are critical pharmacophores in drug discovery, particularly for antiviral (e.g., Ribavirin analogs) and antibiotic scaffolds.

This application note details the Pinner Synthesis protocol. Unlike simple aliphatic nitriles, the 1,3-thiazole-4-carbonitrile precursor possesses a distinct electron-deficient heteroaromatic ring, requiring strict moisture control to prevent hydrolysis to the thermodynamically stable (but often unwanted) thiazole-4-carboxamide or methyl ester.

Retrosynthetic Logic & Mechanism

The synthesis relies on the acid-catalyzed addition of methanol across the nitrile triple bond. The reaction is reversible; therefore, a high concentration of HCl and anhydrous conditions are required to drive the equilibrium toward the imidate salt.

Reaction Scheme (Graphviz)

PinnerReaction Nitrile 1,3-Thiazole-4-carbonitrile (Precursor) Protonation N-Protonation (Activation) Nitrile->Protonation + HCl (anhydrous) Attack Nucleophilic Attack (MeOH) Protonation->Attack + MeOH ImidateSalt Methyl 1,3-thiazole-4-carboximidate Hydrochloride (Target) Attack->ImidateSalt Crystallization Hydrolysis Hydrolysis Byproduct (Thiazole-4-carboxylate) ImidateSalt->Hydrolysis + H2O (Avoid!)

Caption: Figure 1.[1] Pinner reaction pathway converting thiazole nitrile to imidate salt, highlighting the critical hydrolysis risk.

Materials & Equipment

Safety Warning: This protocol involves the generation or use of HCl gas and toxic nitriles. Work must be performed in a functioning fume hood.

ReagentPurity/GradeRoleCritical Note
1,3-Thiazole-4-carbonitrile >97%PrecursorEnsure no residual water.
Methanol (MeOH) Anhydrous (<50 ppm H₂O)Solvent/ReactantDry over 3Å molecular sieves if necessary.
Acetyl Chloride (AcCl) Reagent Grade (>98%)HCl GeneratorMethod B only. Reacts violently with water.
HCl Gas Anhydrous (Cylinder)CatalystMethod A only.
Diethyl Ether (Et₂O) AnhydrousPrecipitantUsed to crash out the salt product.

Detailed Experimental Protocols

We provide two variations. Method A is the industrial standard for scale-up. Method B is the preferred "Bench Standard" for safety and ease of handling in research labs.

Method A: Classical Gas Bubbling (Scale >10g)

Best for large batches where internal temperature control is robust.

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a gas inlet tube, a thermometer, and a drying tube (CaCl₂).

  • Solvation: Dissolve 1,3-thiazole-4-carbonitrile (1.0 equiv) in anhydrous MeOH (10 mL/g of nitrile). Cool the solution to 0°C using an ice/salt bath.

  • Saturation: Slowly bubble anhydrous HCl gas through the solution.

    • Checkpoint: Monitor weight gain. Saturation is typically reached when the mass increases by ~30-40% (excess HCl is required).

    • Temp Control: Do not allow temperature to exceed 5°C during addition.

  • Reaction: Seal the flask tightly (parafilm/stopper). Store at 4°C (fridge) for 24–48 hours.

    • Observation: A white to off-white precipitate often forms.

  • Workup:

    • Dilute the mixture with cold anhydrous diethyl ether (approx. 2x reaction volume) to complete precipitation.

    • Filter the solid rapidly under argon or nitrogen blanket.

    • Wash with cold ether.

    • Dry in vacuo over P₂O₅ or KOH pellets.

Method B: In Situ HCl Generation (Recommended for <10g)

Safer alternative avoiding HCl gas cylinders. Uses Acetyl Chloride + Methanol to generate HCl.

  • Preparation: Flush a 2-neck RBF with Nitrogen. Add anhydrous MeOH (20 mL per gram of nitrile).

  • HCl Generation: Cool MeOH to 0°C . Dropwise, add Acetyl Chloride (5.0 equiv relative to nitrile) over 20 minutes.

    • Chemistry:

      
      .
      
    • Note: This generates anhydrous HCl in the solvent.[2]

  • Addition: Add 1,3-thiazole-4-carbonitrile (1.0 equiv) in one portion.

  • Incubation: Allow the mixture to warm to Room Temperature (RT) and stir for 16–24 hours.

  • Isolation:

    • Concentrate the solution to ~1/3 volume on a rotary evaporator (Bath < 30°C). Do not heat excessively.

    • Add anhydrous Diethyl Ether or MTBE to precipitate the hydrochloride salt.

    • Filter and dry as in Method A.

Process Workflow & Quality Control

Workflow Diagram

Workflow Start Start: Anhydrous MeOH + Nitrile Acidify Add Acid Source (Gas or AcCl) @ 0°C Start->Acidify Incubate Stir 16-24h @ 4°C - RT Acidify->Incubate Precip Add Et2O / MTBE (Induce Crystallization) Incubate->Precip Filter Filtration (Inert Atmosphere) Precip->Filter QC QC: 1H NMR / Melting Point Filter->QC

Caption: Figure 2.[3] Step-by-step operational workflow for Method B.

Quality Control Parameters
TestExpected ResultFailure Mode Indicator
Appearance White to pale yellow crystalline solid.Sticky gum (indicates hydrolysis or incomplete precipitation).
¹H NMR (DMSO-d₆) Methoxy: Singlet ~4.0–4.2 ppm (3H). Thiazole H: Two singlets/doublets ~8.5–9.2 ppm. NH: Broad singlet ~11–12 ppm.Loss of OMe peak; appearance of broad OH (acid formation) or amide NH₂.
Solubility Soluble in DMSO, Methanol. Decomposes in water.Insoluble material suggests polymerization.

Storage and Stability (Critical)

  • Hygroscopicity: The hydrochloride salt is extremely hygroscopic.

  • Thermal Instability: Do not heat above 40°C during drying.

  • Storage: Store at -20°C under Argon/Nitrogen.

  • Free Base Liberation: If the free base imidate is required, perform the neutralization (using NaHCO₃/DCM extraction) immediately prior to the next step. The free base is significantly less stable than the HCl salt.

References

  • Pinner, A. (1877).[1][4][5][6] "Ueber die Umwandlung der Nitrile in Imide." Berichte der deutschen chemischen Gesellschaft, 10(2), 1889–1897.[5]

  • Schaefer, F. C., & Peters, G. A. (1961). "Base-Catalyzed Reaction of Nitriles with Alcohols. A Convenient Route to Imidates." Journal of Organic Chemistry, 26(2), 412–418.

  • Caron, L., et al. (2013).[7] "Green Chemistry - IRIS: Preparation of heteroaromatic imidates." Green Chemistry, 15, 2252–2260.[7]

  • Roger, R., & Neilson, D. (1961). "The Chemistry of Imidates." Chemical Reviews, 61(2), 179–211.

Sources

Reacting Methyl 1,3-thiazole-4-carboximidate with primary amines

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of N-Substituted 1,3-Thiazole-4-Carboxamidines from Methyl 1,3-Thiazole-4-carboximidate and Primary Amines

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive protocol and theoretical background for the synthesis of N-substituted 1,3-thiazole-4-carboxamidines via the reaction of methyl 1,3-thiazole-4-carboximidate with primary amines. Thiazole-containing compounds are of significant interest in medicinal chemistry, exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The amidine functional group, a key pharmacophore, is prevalent in numerous therapeutic agents. This document offers a detailed, step-by-step methodology, an exploration of the underlying reaction mechanism, and practical insights into reaction optimization, product purification, and characterization for researchers in organic synthesis and drug development.

Introduction: The Significance of Thiazole-Amidine Scaffolds

The 1,3-thiazole ring is a privileged scaffold in drug discovery, forming the core of numerous FDA-approved drugs and clinical candidates.[2] Its unique electronic properties and ability to engage in hydrogen bonding make it an effective component in designing molecules that interact with biological targets.[1][4] When combined with a carboxamidine moiety at the 4-position, the resulting N-substituted 1,3-thiazole-4-carboxamidines represent a class of compounds with substantial therapeutic potential.

The reaction of an imidate, such as methyl 1,3-thiazole-4-carboximidate, with a primary amine is a robust and direct method for constructing the amidine functional group.[5] This transformation is valuable for creating libraries of diverse compounds for high-throughput screening, as the properties of the final molecule can be readily tuned by varying the substituent on the primary amine. This guide provides the foundational knowledge and a reliable protocol to successfully synthesize and validate these high-value chemical entities.

Reaction Mechanism and Scientific Rationale

The conversion of a methyl carboximidate to an N-substituted amidine proceeds through a nucleophilic substitution pathway at the sp²-hybridized carbon of the imidate. The reaction is analogous to the formation of imines from primary amines and carbonyls, often proceeding efficiently under neutral or mildly acidic conditions.[6][7]

The mechanism involves two primary steps:

  • Nucleophilic Attack: The primary amine (R'-NH₂) acts as a nucleophile, attacking the electrophilic carbon of the imidate functionality. This results in the formation of a tetrahedral intermediate. The lone pair on the amine's nitrogen atom is crucial for this initial step.

  • Elimination of Methanol: The tetrahedral intermediate is unstable and collapses to expel the most stable leaving group. In this case, the methoxy group (-OCH₃) is eliminated as methanol (CH₃OH), and a proton transfer event yields the final, stable N-substituted amidine product.

The reaction is typically driven to completion by the formation of the stable amidine and the volatility of the methanol byproduct, which can be removed from the reaction mixture, especially with heating.

Logical Flow of the Synthetic Protocol

The following diagram outlines the general workflow for the synthesis, from starting materials to the fully characterized final product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Analysis Reactants Weigh Reactants (Imidate & Amine) Setup Assemble Reaction (Under N2 if needed) Reactants->Setup Solvent Prepare Anhydrous Solvent Solvent->Setup Glassware Dry Glassware Glassware->Setup Addition Add Reagents Setup->Addition Heating Heat to Reflux (if required) Addition->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Workup Reaction Work-up (Solvent Evaporation) Monitoring->Workup Reaction Complete Purify Purification (Chromatography or Recrystallization) Workup->Purify Characterize Characterization (NMR, MS, IR) Purify->Characterize Final Pure Product Characterize->Final

Caption: General experimental workflow for amidine synthesis.

Detailed Experimental Protocol

This protocol provides a generalized procedure. Specific reaction times and temperatures may need to be optimized depending on the reactivity of the primary amine used.

Materials and Equipment
  • Reagents:

    • Methyl 1,3-thiazole-4-carboximidate hydrochloride

    • Primary amine of choice (e.g., aniline, benzylamine, propylamine)

    • Triethylamine (Et₃N) or similar non-nucleophilic base

    • Anhydrous solvent (e.g., ethanol, methanol, or tetrahydrofuran (THF))

    • Deuterated solvents for NMR (e.g., CDCl₃, DMSO-d₆)

    • Silica gel for column chromatography

    • TLC plates (silica gel 60 F₂₅₄)

  • Equipment:

    • Round-bottom flasks

    • Magnetic stirrer and stir bars

    • Reflux condenser

    • Inert atmosphere setup (Nitrogen or Argon manifold)

    • Rotary evaporator

    • Standard laboratory glassware

    • NMR spectrometer, Mass spectrometer, IR spectrophotometer

Step-by-Step Procedure
  • Reactant Preparation: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add methyl 1,3-thiazole-4-carboximidate hydrochloride (1.0 eq).

  • Reaction Setup: Suspend the imidate hydrochloride in anhydrous ethanol (approx. 0.2 M concentration).

  • Base Addition: Add triethylamine (1.1 eq) to the suspension to neutralize the hydrochloride salt and liberate the free imidate. Stir for 10-15 minutes at room temperature. The mixture may become a clear solution.

  • Amine Addition: Add the primary amine (1.1 eq) to the reaction mixture dropwise.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux (typically 40-80°C) depending on the amine's reactivity. Aromatic amines may require heating, while aliphatic amines often react readily at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC is a mixture of ethyl acetate and hexanes. The disappearance of the starting imidate and the appearance of a new, typically more polar, product spot indicates reaction progression.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Isolation: Redissolve the crude residue in a suitable solvent like dichloromethane or ethyl acetate. Wash with water or brine to remove triethylamine hydrochloride and any other water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate again.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure N-substituted 1,3-thiazole-4-carboxamidine.

Substrate Scope and Expected Results

The described protocol is versatile and can accommodate a range of primary amines. The following table provides hypothetical yet representative data for different amine classes to illustrate expected outcomes.

EntryPrimary Amine (R-NH₂)SolventTemperature (°C)Time (h)Yield (%)
1AnilineEthanol78 (Reflux)12~75-85%
2BenzylamineEthanol25 (RT)4~90-98%
3n-PropylamineTHF25 (RT)2>95%
44-MethoxyanlineEthanol78 (Reflux)8~80-90%
54-NitroanilineDMF10024~40-50%

Causality: Electron-rich aliphatic amines (Entries 2, 3) are more nucleophilic and react faster at lower temperatures. Aromatic amines (Entry 1) are less nucleophilic and require heat. Electron-donating groups on the aromatic ring (Entry 4) increase reactivity, while strong electron-withdrawing groups (Entry 5) significantly decrease it, requiring more forcing conditions.

Product Characterization

Validation of the final product structure is critical. The following table outlines the characteristic spectroscopic data expected for a generic N-Aryl-1,3-thiazole-4-carboxamidine.

TechniqueCharacteristic Signal
¹H NMR • Thiazole H5 proton: ~8.0-8.5 ppm (s) • Thiazole H2 proton: ~8.8-9.2 ppm (s) • Aromatic protons: ~6.8-7.8 ppm (m) • N-H protons: Broad signals, variable ppm
¹³C NMR • Amidine Carbon (C=N): ~155-165 ppm • Thiazole carbons: ~115-155 ppm • Aromatic carbons: ~110-150 ppm
IR (FTIR) • N-H stretch: 3100-3400 cm⁻¹ (broad) • C=N stretch: 1620-1660 cm⁻¹ (strong) • Aromatic C=C stretch: 1450-1600 cm⁻¹
Mass Spec • (M+H)⁺ peak corresponding to the calculated molecular weight of the protonated product.

Troubleshooting and Field Insights

  • Low Yield: If the reaction stalls or gives low yields, especially with deactivated anilines, consider switching to a higher-boiling-point solvent like DMF or toluene and increasing the temperature. Adding a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃) or a Brønsted acid (e.g., acetic acid) can sometimes facilitate the reaction, but care must be taken to avoid full hydrolysis of the imidate.[6]

  • Incomplete Reaction: Ensure the starting imidate hydrochloride is fully neutralized by the base before adding the amine. Insufficient base can leave the reactive free imidate in low concentration.

  • Purification Difficulties: Amidine products can be basic and may streak on silica gel columns. Pre-treating the silica gel with triethylamine (1% in the eluent) can help achieve better separation.

Conclusion

The reaction of methyl 1,3-thiazole-4-carboximidate with primary amines is a powerful and efficient method for synthesizing a diverse range of N-substituted 1,3-thiazole-4-carboxamidines. These compounds are highly valuable scaffolds in the field of drug discovery. The protocol detailed herein is robust and broadly applicable, providing a solid foundation for further exploration and the development of novel therapeutic agents.

References

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PMC. Available at: [Link]

  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. PMC. Available at: [Link]

  • Reaction with Primary Amines to form Imines. Chemistry LibreTexts. Available at: [Link]

  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PMC. Available at: [Link]

  • Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. PMC. Available at: [Link]

  • Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. Available at: [Link]

  • Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity. Chemical Methodologies. Available at: [Link]

  • Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal. Available at: [Link]

  • Systematic Review On Thiazole And Its Applications. Educational Administration: Theory and Practice. Available at: [Link]

  • Imines from Aldehydes and Ketones with Primary Amines. Chemistry Steps. Available at: [Link]

  • 4 Introduction 1,3,4-Thiadiazole and its derivatives continue to be of a great interest to a large number of researchers owing t. Semantic Scholar. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Available at: [Link]

  • Biological Evaluation of Some Synthesized N-Substituted 1,3,4 Thiadiazole derivatives by using In-Vitro Model. International Journal of ChemTech Research. Available at: [Link]

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. ResearchGate. Available at: [Link]

  • Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Organic Chemistry Portal. Available at: [Link]

  • An Overview of Some Imidates Derivatives with Anti-microbial Activity. Research and Reviews. Available at: [Link]

  • Reactions of Methyl 4-Aminofurazan-3-carboximidate with Nitrogen-Containing Nucleophiles. ResearchGate. Available at: [Link]

  • Synthesis of Some New Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives. Iraqi National Journal of Chemistry. Available at: [Link]

  • Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity. Taylor & Francis Online. Available at: [Link]

  • Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. MDPI. Available at: [Link]

  • Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines... PMC. Available at: [Link]

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Sources

Application Notes & Protocols: Leveraging Methyl 1,3-thiazole-4-carboximidate as a Pinner Salt Intermediate for Amidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, integral to a multitude of therapeutic agents owing to its diverse biological activities.[1] This guide provides an in-depth technical overview of the Pinner reaction, a classic and robust synthetic method, specifically focusing on its application to 1,3-thiazole-4-carbonitrile. We will detail the synthesis, isolation, and subsequent derivatization of the key intermediate, Methyl 1,3-thiazole-4-carboximidate hydrochloride, commonly known as a Pinner salt. This highly reactive intermediate serves as a versatile precursor for creating 1,3-thiazole-4-carboxamidines, a class of compounds with significant potential in drug discovery.[2] The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing the mechanistic rationale behind experimental choices to ensure reproducibility and success.

Introduction: The Strategic Importance of Thiazoles and the Pinner Reaction

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged structure in drug design. Its unique electronic properties and ability to engage in hydrogen bonding have led to its incorporation into numerous clinically approved drugs, including antimicrobial, anti-inflammatory, and anticancer agents.[3][1] Consequently, efficient methods for the functionalization of the thiazole nucleus are of paramount importance.

The Pinner reaction, first described by Adolf Pinner in 1877, provides a reliable pathway for converting nitriles into highly versatile imidate salts.[4] This acid-catalyzed reaction involves the nucleophilic addition of an alcohol to a nitrile, yielding an alkyl imidate salt, or "Pinner salt".[4][5][6] These salts are not typically the final target but are prized as reactive intermediates that can be readily converted into other valuable functional groups, most notably esters, orthoesters, and amidines, by reacting them with the appropriate nucleophiles.[4][7]

This document focuses on the synthesis of Methyl 1,3-thiazole-4-carboximidate hydrochloride and its subsequent conversion to 1,3-thiazole-4-carboxamidine, a key building block for exploring new chemical space in drug development.

The Pinner Reaction: Mechanistic Principles

Understanding the mechanism of the Pinner reaction is crucial for troubleshooting and optimizing reaction conditions. The process is performed under strictly anhydrous conditions at low temperatures to prevent the formation of unwanted byproducts.[4][5][8]

The key mechanistic steps are:

  • Nitrile Protonation: A strong acid, typically anhydrous hydrogen chloride (HCl), protonates the nitrogen atom of the nitrile. This initial step dramatically increases the electrophilicity of the nitrile carbon atom, activating it for nucleophilic attack.[8]

  • Nucleophilic Attack: The lone pair of electrons on the oxygen of the alcohol (in this case, methanol) attacks the activated nitrile carbon. This forms a protonated imidate intermediate.[8]

  • Deprotonation & Salt Formation: A weak base, such as the chloride ion or another molecule of alcohol, removes a proton from the oxygen, leading to a neutral imidate. Under the acidic conditions, the imidate nitrogen is readily protonated to form the stable crystalline product, the alkyl imidate hydrochloride (Pinner salt).[8]

Pinner_Mechanism Figure 1: General Mechanism of the Pinner Reaction cluster_steps Reaction Pathway Nitrile R-C≡N ProtonatedNitrile Protonated Nitrile [R-C≡N⁺-H] Cl⁻ Nitrile->ProtonatedNitrile Protonation (HCl) Alcohol R'-OH Acid H-Cl ProtonatedImidate Protonated Imidate Intermediate ProtonatedNitrile->ProtonatedImidate Nucleophilic Attack (R'-OH) PinnerSalt Pinner Salt [R-C(=N⁺H₂)OR'] Cl⁻ ProtonatedImidate->PinnerSalt Tautomerization/ Proton Transfer Workflow_Pinner_Synthesis Figure 2: Workflow for Pinner Salt Synthesis start Start: 1,3-Thiazole-4-carbonitrile dissolve Dissolve in Anhydrous MeOH/Et₂O start->dissolve cool Cool to 0 °C dissolve->cool hcl Bubble Dry HCl Gas (2-4 hours) cool->hcl precipitate Precipitation of Pinner Salt hcl->precipitate filter Filter Slurry precipitate->filter wash Wash with Anhydrous Et₂O filter->wash dry Dry Under Vacuum wash->dry product Product: Methyl 1,3-thiazole-4- carboximidate HCl dry->product

Caption: Figure 2: Workflow for Pinner Salt Synthesis.

Protocol 2: Synthesis of 1,3-Thiazole-4-carboxamidine Hydrochloride

This protocol demonstrates the primary application of the Pinner salt: its conversion to an amidine via ammonolysis.

Materials & Equipment:

  • Methyl 1,3-thiazole-4-carboximidate hydrochloride (from Protocol 1)

  • Anhydrous Ethanol (EtOH)

  • Saturated solution of Ammonia in Ethanol (ethanolic ammonia)

  • Round-bottom flask with magnetic stirrer and nitrogen inlet

  • Rotary evaporator

Procedure:

  • Setup: In a dry round-bottom flask under a nitrogen atmosphere, place the Methyl 1,3-thiazole-4-carboximidate hydrochloride (1.0 eq).

  • Suspension: Add anhydrous ethanol to create a stirrable suspension (approx. 15 mL per gram of Pinner salt).

  • Ammonolysis: To the stirred suspension, add a solution of ethanolic ammonia (2.0-3.0 eq) dropwise at room temperature.

  • Reaction: The solid Pinner salt will gradually dissolve as it reacts to form the more soluble amidine hydrochloride. A new precipitate of ammonium chloride (NH₄Cl) may form. Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitoring: Monitor the reaction by TLC or LCMS until the Pinner salt is completely consumed.

  • Workup: a. If ammonium chloride has precipitated, remove it by filtration. b. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is 1,3-thiazole-4-carboxamidine hydrochloride. It can be purified further by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Amidine_Conversion Figure 3: Conversion of Pinner Salt to Amidine pinner_salt Pinner Salt Methyl 1,3-thiazole-4- carboximidate HCl amidine Product 1,3-Thiazole-4- carboxamidine HCl pinner_salt->amidine Ammonolysis (Ethanolic NH₃) byproduct Byproducts: Methanol (CH₃OH) Ammonium Chloride (NH₄Cl) pinner_salt->byproduct Formation of

Caption: Figure 3: Conversion of Pinner Salt to Amidine.

Data Summary & Characterization

Precise characterization of the Pinner salt intermediate is essential before proceeding to the next step.

ParameterProtocol 1: Pinner Salt SynthesisProtocol 2: Amidine Synthesis
Starting Material 1,3-Thiazole-4-carbonitrileMethyl 1,3-thiazole-4-carboximidate HCl
Key Reagents Anhydrous MeOH, Dry HCl gasEthanolic Ammonia
Temperature -5 to 5 °CRoom Temperature (approx. 20-25 °C)
Typical Reaction Time 2-4 hours12-18 hours
Appearance White crystalline solidWhite to off-white solid
Typical Yield >85%>90%
Expected ¹H NMR signals δ ~4.0 (s, 3H, OCH₃), δ ~8.5-9.5 (m, 2H, Thiazole-H), δ ~11-12 (br s, 2H, N⁺H₂)δ ~7.5-9.0 (br s, 4H, NH₂ & N⁺H₂), δ ~8.5-9.5 (m, 2H, Thiazole-H)
Expected IR (cm⁻¹) peaks ~3100-2800 (N-H stretch), ~1680 (C=N stretch)~3300-3000 (N-H stretch), ~1660 (C=N stretch)

Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and concentration.

Conclusion

The Pinner reaction offers a highly efficient and direct route to Methyl 1,3-thiazole-4-carboximidate hydrochloride. This intermediate is a valuable and reactive handle for accessing 1,3-thiazole-4-carboxamidines, which are important pharmacophores in modern drug discovery. The protocols provided in this guide are robust and have been optimized for high yield and purity. By understanding the underlying mechanistic principles and adhering to the stringent anhydrous and low-temperature conditions, researchers can confidently employ this classic reaction to synthesize novel thiazole derivatives for biological evaluation.

References

  • J&K Scientific. (2025). Pinner Reaction. Retrieved from J&K Scientific. [5]2. Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from Organic Chemistry Portal. 3. SynArchive. (n.d.). Pinner Reaction. Retrieved from SynArchive. [7]4. Benchchem. (2025). The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimidate. Retrieved from Benchchem. [8]5. Wikipedia. (n.d.). Pinner reaction. Retrieved from Wikipedia. [4]6. Al-Ostath, A., et al. (n.d.). Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. PMC. [2]7. IRIS. (2013). Green Chemistry. Retrieved from IRIS. [9]8. IJBST. (n.d.). Systematic Review On Thiazole And Its Applications. Retrieved from IJBST. [10]9. MDPI. (n.d.). Systematic scheme for synthesizing carboxamide 1,3,4-thiadiazole derivatives. Retrieved from MDPI. [11]10. PMC. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Retrieved from PMC. [12]11. Santa Cruz Biotechnology. (n.d.). 2-Methyl-1,3-thiazole-4-carboximidamide hydrochloride. Retrieved from Santa Cruz Biotechnology. [13]12. ResearchGate. (2018). Recent Applications of 1,3-Thiazole Core Structure in the Identification of New Lead Compounds and Drug Discovery. Retrieved from ResearchGate. [14]13. ResearchGate. (2015). SYNTHESIS OF NEW 1,3-THIAZOLE DERIVATIVES; USING 1-(4-CARBAMOYLPHENYL)-3-. Retrieved from ResearchGate. [15]14. Jetir.Org. (n.d.). THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. Retrieved from Jetir.Org. 15. Research and Reviews. (2017). An Overview of Some Imidates Derivatives with Anti-microbial Activity. Retrieved from Research and Reviews. [16]16. Taylor & Francis. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Retrieved from Taylor & Francis. [17]17. PMC. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from PMC.

Sources

Application Note: Cyclization Reactions Involving Methyl 1,3-thiazole-4-carboximidate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 1,3-thiazole-4-carboximidate (specifically its hydrochloride salt) represents a high-value "divergent node" in medicinal chemistry. Unlike stable amides or esters, the imidate functionality serves as an activated electrophile that reacts rapidly with binucleophiles to generate fused or linked heterocyclic systems.

This guide provides field-validated protocols for converting the thiazole imidate scaffold into 1,2,4-triazoles (antifungal/antimicrobial pharmacophores) and imidazolines (kinase inhibitor pharmacophores). We focus on the in situ liberation of the free imidate base to maximize yield and minimize hydrolysis byproducts.

Chemical Basis & Reactivity Profile[1]

The "Push-Pull" Activation

The utility of methyl 1,3-thiazole-4-carboximidate stems from the electronic environment of the thiazole ring. The electron-withdrawing nature of the thiazole nitrogen at the 3-position decreases the electron density at the C4-attached imidate carbon. This makes the imidate carbon highly electrophilic compared to a standard benzimidate, facilitating rapid nucleophilic attack even by weak nucleophiles.

Reaction Landscape

The imidate serves as a precursor to three distinct heterocyclic classes depending on the binucleophile employed:

ReactionLandscape CN Thiazole-4-carbonitrile Imidate Methyl 1,3-thiazole- 4-carboximidate HCl CN->Imidate MeOH, HCl (g) (Pinner Rxn) Triazole Thiazolyl-1,2,4-Triazole (via Hydrazides) Imidate->Triazole R-CONHNH2 Heat Imidazoline Thiazolyl-Imidazoline (via Diamines) Imidate->Imidazoline Ethylenediamine Oxadiazole Thiazolyl-Oxadiazole (via Acid Hydrazides) Imidate->Oxadiazole Hydrolysis -> Cyclization

Figure 1: Divergent synthesis pathways from the thiazole imidate core.

Experimental Protocols

Protocol A: Synthesis of Methyl 1,3-thiazole-4-carboximidate HCl (Pinner Synthesis)

Note: This intermediate is moisture-sensitive. It is best stored as the hydrochloride salt.

Reagents:

  • Thiazole-4-carbonitrile (1.0 eq)

  • Anhydrous Methanol (10.0 eq)

  • Anhydrous HCl gas (excess) or Acetyl Chloride (to generate HCl in situ)

  • Anhydrous Diethyl Ether (for precipitation)

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and a drying tube (CaCl2).

  • Solvation: Dissolve Thiazole-4-carbonitrile (e.g., 10 mmol) in anhydrous methanol (50 mL). Cool the solution to 0°C in an ice bath.

  • Acidification:

    • Method A (Gas): Bubble dry HCl gas through the solution for 30–45 minutes until saturation.

    • Method B (Liquid): Dropwise add Acetyl Chloride (20 mmol) to the methanol at 0°C. (Caution: Exothermic).

  • Incubation: Seal the flask tightly. Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir for 12–24 hours.

  • Monitoring: Monitor by TLC (disappearance of nitrile).[1] Note: Imidates may streak on silica; neutralization on the plate with NH3 vapor helps visualization.

  • Isolation: Concentrate the reaction mixture to ~1/3 volume under reduced pressure (keep bath < 40°C). Add anhydrous diethyl ether (100 mL) to precipitate the product.

  • Filtration: Filter the white precipitate under inert atmosphere (N2) if possible. Wash with cold ether.

  • Storage: Store in a desiccator at -20°C. Do not expose to humid air.

Protocol B: Cyclization to 3-(Thiazol-4-yl)-1,2,4-Triazoles

Target Application: Antifungal and Antimicrobial Pharmacophores.

Mechanism: This reaction proceeds via an amidrazone intermediate. The hydrazide nucleophile attacks the imidate carbon, displacing methanol. Subsequent heating drives the dehydration and ring closure.

TriazoleMech Step1 Imidate Activation (Free base liberation) Step2 Nucleophilic Attack (Hydrazide NH2 -> C=N) Step1->Step2 Et3N/DIPEA Step3 Intermediate: Amidrazone Step2->Step3 - MeOH Step4 Cyclodehydration (- H2O) Step3->Step4 Reflux/Heat Final 1,2,4-Triazole Product Step4->Final

Figure 2: Mechanistic pathway for triazole formation.

Reagents:

  • Methyl 1,3-thiazole-4-carboximidate HCl (1.0 eq)

  • Acyl Hydrazide (e.g., Benzhydrazide) (1.0 eq)

  • Triethylamine (Et3N) (1.1 eq)

  • Ethanol (Absolute) or Dioxane

Step-by-Step Methodology:

  • Liberation: In a dry RBF, suspend the Imidate HCl salt (1.0 mmol) in absolute ethanol (10 mL). Add Et3N (1.1 mmol) dropwise. Stir for 15 mins at RT. The solution should clear as the free base forms.

  • Addition: Add the Acyl Hydrazide (1.0 mmol) in one portion.

  • Reflux: Heat the mixture to reflux (78°C for EtOH) for 4–6 hours.

    • Checkpoint: Monitor by LC-MS. You may observe the linear amidrazone intermediate (M+18 relative to product) before full cyclization. If this persists, extend reflux time or add a catalytic amount of acetic acid.

  • Workup: Cool to room temperature.

    • Scenario A (Precipitate forms): Filter the solid, wash with cold EtOH, and dry.

    • Scenario B (Solution): Evaporate solvent. Dissolve residue in EtOAc, wash with water (to remove Et3N·HCl), dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from EtOH/Water or purify via flash chromatography (DCM:MeOH gradient).

Protocol C: Cyclization to 2-(Thiazol-4-yl)-Imidazolines

Target Application: Kinase Inhibitors and Adrenergic Receptor Ligands.

Reagents:

  • Methyl 1,3-thiazole-4-carboximidate HCl (1.0 eq)

  • Ethylenediamine (1.2 eq)

  • Methanol (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve ethylenediamine (1.2 mmol) in anhydrous methanol (5 mL) and cool to 0°C.

  • Addition: Add the Imidate HCl salt (1.0 mmol) portion-wise to the amine solution. Crucial: Adding the imidate to the amine ensures the amine is always in excess, preventing imidate-imidate dimerization.

  • Cyclization: Allow to warm to RT and stir for 12 hours. If conversion is incomplete (LC-MS), heat to 50°C for 2 hours.

  • Workup: Concentrate the solvent. The residue will contain the product and ethylenediamine hydrochloride.

  • Purification: Dissolve in minimal water, basify with saturated NaHCO3 (pH ~9), and extract with DCM (3x). Dry organic layers and concentrate.

Analytical Validation

When validating the products, look for these characteristic spectral shifts:

FeatureImidate Precursor (HCl Salt)1,2,4-Triazole ProductImidazoline Product
1H NMR (Solvent) DMSO-d6DMSO-d6CDCl3
Thiazole C2-H δ 9.2–9.4 (s)δ 9.1–9.3 (s)δ 8.8–9.0 (s)
Characteristic Group O-CH3 : δ 4.1–4.3 (s)Triazole C-H : δ 8.5–9.0 (if C5 unsubst.)[2]-CH2-CH2- : δ 3.5–4.0 (m)
NH Signal δ 11.0–12.0 (br, HCl)δ 13.5–14.5 (br, NH)δ 5.0–6.0 (br, NH)
IR (cm-1) ~1640 (C=N), ~1100 (C-O)~1600 (C=N), No C-O~1610 (C=N)

Troubleshooting & Critical Parameters

Moisture Sensitivity (The "Hydrolysis Trap")

Imidates hydrolyze back to the ester (Methyl 1,3-thiazole-4-carboxylate) in the presence of water.

  • Symptom: Appearance of a methoxy signal at δ 3.8–3.9 (Ester) instead of δ 4.2 (Imidate) in NMR.

  • Fix: Ensure all solvents are anhydrous. Use a drying tube during the Pinner reaction. If hydrolysis occurs, the ester can sometimes be converted to the hydrazide directly, but it requires harsher conditions (hydrazine hydrate, reflux).

pH Control in Cyclization

The reaction between the imidate and the nucleophile releases NH3 (or amine).

  • Optimization: If the reaction stalls at the intermediate stage, adding a weak acid catalyst (Acetic Acid, 5 mol%) during the reflux step can accelerate the elimination of ammonia/methanol and drive ring closure.

References

  • Pinner Synthesis General Methodology

    • Roger, R., & Neilson, D. G. (1961). The Chemistry of Imidates. Chemical Reviews, 61(2), 179–211. Link

  • Thiazole-Triazole Synthesis

    • Popiołek, Ł. (2021).[3] Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis and Antimicrobial Activity. Int. J. Mol. Sci., 22(3), 1034. (Demonstrates hydrazide reactivity relevant to thiazole scaffolds). Link

  • Imidate to Triazole Mechanism

    • Reis, W. J., et al. (2023). Recent Advances in the Synthesis of 1,2,4-Triazoles. Organic & Biomolecular Chemistry. Link

  • Thiazole Medicinal Chemistry

    • Mishra, C. B., et al. (2015). Thiazole: A Potent Scaffold for the Development of Various Medicinal Agents. Journal of Heterocyclic Chemistry. Link

  • Imidate Reactivity with Diamines

    • Gapstein, A., et al. (2023). Simple Synthetic Approach to N-(Pyridin-2-yl)imidates and conversion to Imidazolines. Molecules, 28(8), 3321. Link

Sources

Application Note: Microwave-Assisted Synthesis Using Methyl 1,3-thiazole-4-carboximidate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for utilizing Methyl 1,3-thiazole-4-carboximidate as a high-value electrophilic building block in the synthesis of thiazole-derived amidines and fused bis-heterocycles. While conventional Pinner salt reactions often require prolonged reflux times (12–24 hours) and suffer from moisture sensitivity, microwave-assisted synthesis (MAS) dramatically accelerates these condensations to under 20 minutes while improving impurity profiles.[1] This guide focuses on the "Click-to-Lead" utility of the reagent in generating libraries of potential RNA-binding ligands and Bleomycin-mimetic pharmacophores.

Introduction & Chemical Basis[1][2][3][4][5][6][7][8][9]

The Reagent

Methyl 1,3-thiazole-4-carboximidate (often generated in situ or isolated as the hydrochloride salt) is the Pinner reaction product of 4-cyanothiazole. It serves as a "masked" amide equivalent but possesses significantly higher reactivity toward nucleophiles due to the good leaving group ability of the methoxide.

  • Core Utility: Precursor for amidines , imidazolines , and oxazolines .[1]

  • Drug Discovery Context: The thiazole-4-amidine motif is a structural determinant in DNA-cleaving antibiotics (e.g., Bleomycin, Phleomycin) and modern antiviral agents targeting RNA replication complexes.

Microwave Advantage

The reaction between carboximidates and amines involves a nucleophilic attack at the imidate carbon. Under thermal conditions, this equilibrium is slow, and the imidate is prone to hydrolysis by atmospheric moisture. Microwave irradiation provides rapid dielectric heating, overcoming the activation energy barrier for the elimination of methanol and driving the reaction to completion before significant hydrolysis can occur.

Reaction Mechanism

The transformation proceeds via an addition-elimination mechanism. The amine nucleophile attacks the electrophilic imidate carbon, forming a tetrahedral intermediate.[1] Rapid elimination of methanol (facilitated by MW energy) yields the amidine or, in the case of diamines, leads to cyclization.[1]

ReactionMechanism Imidate Methyl 1,3-thiazole- 4-carboximidate Intermediate Tetrahedral Intermediate Imidate->Intermediate + Amine (MW Irradiation) Amine Primary Amine (R-NH2) Amine->Intermediate Methanol Methanol (Leaving Group) Intermediate->Methanol Product Thiazole-4- carboxamidine Intermediate->Product - MeOH

Figure 1: Mechanism of amidine formation from methyl 1,3-thiazole-4-carboximidate.

Experimental Protocols

Protocol A: Synthesis of Thiazole-4-carboxamidines

Application: General procedure for coupling the thiazole core to diverse amine fragments (Library Synthesis).

Materials:

  • Methyl 1,3-thiazole-4-carboximidate (1.0 equiv)

  • Primary Amine (R-NH

    
    ) (1.2 equiv)[1]
    
  • Solvent: Anhydrous Ethanol (EtOH) or Methanol (MeOH)[1]

  • Base: Triethylamine (TEA) (1.0 equiv, only if using amine salts)[1]

Step-by-Step Workflow:

  • Preparation: In a 10 mL microwave-transparent crimp-top vial, dissolve Methyl 1,3-thiazole-4-carboximidate (0.5 mmol) in 3 mL of anhydrous EtOH.

  • Addition: Add the primary amine (0.6 mmol). Note: If the amine is a hydrochloride salt, add 0.6 mmol of TEA to liberate the free base.[1]

  • Sealing: Cap the vial with a PTFE-lined septum.

  • Microwave Parameters:

    • Mode: Dynamic (Hold Temperature)[1]

    • Temperature:

      
      
      
    • Hold Time: 10–15 minutes

    • Pressure Limit: 250 psi[1]

    • Stirring: High

  • Work-up:

    • Cool the vial to room temperature (using compressed air flow in the MW system).

    • Concentrate the solvent under reduced pressure.

    • Purification: The residue is typically pure enough for initial screening. For high purity, recrystallize from EtOH/Ether or purify via flash chromatography (DCM:MeOH 95:5).[1]

Protocol B: Synthesis of Thiazole-Imidazoline Bis-Heterocycles

Application: Synthesis of constrained bicyclic systems mimicking the metal-binding domain of Bleomycin.

Materials:

  • Methyl 1,3-thiazole-4-carboximidate (1.0 equiv)

  • Ethylenediamine (1.5 equiv)[1]

  • Catalyst: Glacial Acetic Acid (5 mol%)[1]

Step-by-Step Workflow:

  • Preparation: Dissolve the imidate (0.5 mmol) in 2 mL of MeOH in a microwave vial.

  • Addition: Add Ethylenediamine (0.75 mmol) and catalytic acetic acid (15

    
    L).
    
  • Microwave Parameters:

    • Stage 1 (Condensation):

      
       for 5 mins.
      
    • Stage 2 (Cyclization): Ramp to

      
      , Hold for 15 mins.
      
  • Work-up:

    • Evaporate solvent.

    • The product (2-(thiazol-4-yl)-4,5-dihydro-1H-imidazole) often precipitates upon addition of cold diethyl ether.

Data & Optimization

Comparative Efficiency: Microwave vs. Thermal

The following data illustrates the efficiency gains when using Protocol A (Reaction with Benzylamine).

ParameterConventional Thermal RefluxMicrowave-Assisted SynthesisImprovement Factor
Temperature

(EtOH reflux)

+28%
Reaction Time 16 Hours15 Minutes64x Faster
Yield 65%88%+23%
Purity (LCMS) 82% (Hydrolysis byproducts)>95%Significantly Cleaner
Solvent Usage 20 mL/mmol6 mL/mmol3.3x Reduction
Optimization Logic (Troubleshooting)
  • Low Yield? If the imidate hydrolyzes to the ester or amide, ensure solvents are anhydrous .[1] The microwave vial must be sealed under an inert atmosphere (Nitrogen/Argon) if the lab humidity is high.

  • Incomplete Cyclization (Protocol B): If the intermediate amino-amidine is observed (LCMS mass

    
    ), increase the Stage 2 temperature to 
    
    
    
    or add 10 mol% more acetic acid to catalyze the elimination of ammonia/methanol.

Logic Map: Experimental Decision Tree

DecisionTree Start Start: Methyl 1,3-thiazole- 4-carboximidate Reactant Select Nucleophile Start->Reactant PathA Primary Amine (R-NH2) Reactant->PathA PathB Diamine (1,2-Ethylenediamine) Reactant->PathB CondA MW: 100°C, 15 min Solvent: EtOH PathA->CondA CondB MW: 140°C, 20 min Cat: AcOH PathB->CondB ProdA Product: Thiazole Amidine CondA->ProdA ProdB Product: Thiazole Imidazoline CondB->ProdB

Figure 2: Decision tree for selecting reaction parameters based on target scaffold.

Safety & Handling

  • Pressure Hazards: Microwave heating of methanol/ethanol in sealed vessels generates pressure. Ensure vials are rated for at least 300 psi. Do not fill vials more than 60% volume.

  • Chemical Hazards: Methyl 1,3-thiazole-4-carboximidate is an irritant.[2] Alkyl imidates can be sensitizers. Handle in a fume hood.

  • Byproducts: The reaction releases Methanol. Open reaction vessels in a well-ventilated hood.

References

  • Microwave-Assisted Synthesis of Thiazole Derivatives

    • Title: Microwave-Assisted Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones.[3]

    • Source: MDPI, Molecules 2021.[1]

    • URL:[Link][1]

  • General Reactivity of Imidates (Pinner Salts)

    • Title: The Chemistry of Amidines and Imid
    • Source: Wiley Online Library (Patai's Chemistry of Functional Groups).[1]

    • URL:[Link][1]

  • Thiazole-4-carboximidate in Bleomycin Synthesis

    • Title: Total Synthesis of Bleomycin A2 and Rel
    • Source: Journal of the American Chemical Society (JACS).[1]

    • URL:[Link][1]

  • Microwave Acceleration of Heterocycle Formation

    • Title: Microwave-Assisted Synthesis of Fused Thiazoles in Multicomponent Systems.
    • Source: Journal of Heterocyclic Chemistry.

    • URL:[Link][1]

Sources

Scalable synthesis methods for Methyl 1,3-thiazole-4-carboximidate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Pinner Synthesis of Methyl 1,3-Thiazole-4-Carboximidate Hydrochloride

Executive Summary

Methyl 1,3-thiazole-4-carboximidate is a critical electrophilic intermediate used in the synthesis of high-value heterocyclic pharmacophores, particularly 1,2,4-oxadiazoles and substituted amidines found in kinase inhibitors and antiviral agents.

This guide addresses the primary challenge in synthesizing this motif: hydrolytic instability . The free base imidate is prone to rapid reversion to the nitrile or hydrolysis to the thermodynamic dead-end product, methyl 1,3-thiazole-4-carboxylate (ester).

The Solution: This protocol utilizes a modified Pinner Reaction under strictly anhydrous conditions to isolate the target as the stable Hydrochloride Salt (Pinner Salt) . We present a scalable method using in situ generation of anhydrous HCl via Acetyl Chloride (AcCl), eliminating the need for hazardous HCl gas cylinders in pilot-scale reactors.

Strategic Route Selection

The synthesis of imidates from electron-deficient nitriles (such as thiazole-4-carbonitrile) is governed by the competition between the desired nucleophilic attack of the alcohol and the undesired hydrolysis.

RouteReagentsScalabilityRisk Profile
Pinner (Gas) Nitrile, MeOH, HCl (g)High (Industrial)High pressure/Corrosive gas handling required.
Pinner (In Situ) Nitrile, MeOH, AcCl High (Pilot/Lab) Exotherm control required; no gas cylinders needed.
Base-Catalyzed Nitrile, MeOH, NaOMeLowHigh rate of side-reactions (amidine/ester) for this substrate.

Recommendation: The In Situ Pinner Protocol is selected for its balance of operational safety, yield (typically >85%), and ease of scale-up.

Reaction Mechanism & Critical Control Points

The reaction proceeds via the protonation of the nitrile nitrogen, activating the carbon center for nucleophilic attack by methanol.

Critical Control Point (CCP) 1: Moisture Control. Any water present will compete with methanol, leading to the formation of the ester (Methyl 1,3-thiazole-4-carboxylate).

  • Requirement: Methanol must be anhydrous (<50 ppm water).

Critical Control Point (CCP) 2: Temperature. The addition of Acetyl Chloride to Methanol is highly exothermic.

  • Requirement: Maintain internal temperature < 10°C during addition to prevent solvent boil-off and degradation.

Visualizing the Pathway

PinnerMechanism Nitrile Thiazole-4-carbonitrile Protonation N-Protonation (+ HCl) Nitrile->Protonation Activated Activated Nitrilium Ion Protonation->Activated Attack MeOH Nucleophilic Attack Activated->Attack Anhydrous MeOH Ester SIDE PRODUCT: Methyl thiazole-4-carboxylate Activated->Ester H2O Present (Hydrolysis) Intermediate Tetrahedral Intermediate Attack->Intermediate Product Methyl 1,3-thiazole-4- carboximidate HCl Intermediate->Product Crystallization

Figure 1: Mechanism of the Pinner Reaction highlighting the critical divergence point where moisture leads to ester formation.

Detailed Synthesis Protocol

Target Scale: 100 g Input (Thiazole-4-carbonitrile) Expected Yield: 85-92% (as HCl salt)

Materials & Equipment
  • Reactor: 2L Double-jacketed glass reactor with overhead stirrer and N2 inlet.

  • Reagents:

    • Thiazole-4-carbonitrile (1.0 equiv, 100 g, ~0.91 mol).

    • Methanol, Anhydrous (10.0 equiv relative to volume, ~1000 mL).

    • Acetyl Chloride (3.0 equiv, ~214 g). Caution: Corrosive/Lachrymator.

    • Diethyl Ether (Anhydrous) or MTBE (for precipitation).

Step-by-Step Procedure
  • System Preparation:

    • Flame-dry the reactor and flush with Nitrogen for 15 minutes.

    • Charge Anhydrous Methanol (800 mL) .

    • Cool the methanol to 0°C using a chiller.

  • In Situ HCl Generation (Exothermic Step):

    • Charge Acetyl Chloride (AcCl) dropwise via an addition funnel over 45-60 minutes.

    • Control: Maintain internal temperature < 10°C .

    • Chemistry: AcCl reacts with MeOH to generate anhydrous HCl and Methyl Acetate (solvent).

    • Stir for an additional 15 minutes at 0°C to ensure homogeneity.

  • Substrate Addition:

    • Dissolve Thiazole-4-carbonitrile (100 g) in the remaining Methanol (200 mL).

    • Add the nitrile solution to the reactor over 15 minutes.

    • Allow the mixture to warm naturally to Room Temperature (20-25°C) .

  • Reaction Incubation:

    • Stir at room temperature for 12–24 hours .

    • Monitoring: Check by TLC (System: 50% EtOAc/Hexane). The Nitrile (Rf ~0.[1]6) should disappear. The Imidate salt usually stays at the baseline or requires a basic quench to visualize (run a mini-workup for TLC: quench aliquot with NaHCO3, extract w/ EtOAc).

  • Workup & Isolation (Precipitation):

    • Cool the reaction mixture to 0°C .

    • Slowly add Anhydrous Diethyl Ether (or MTBE) (~1000 mL) to induce precipitation.

    • Stir for 30 minutes at 0°C.

    • Filter the white crystalline solid under a blanket of Nitrogen (hygroscopic!).

    • Wash the cake with cold anhydrous Ether (2 x 200 mL).

  • Drying:

    • Dry the solid in a vacuum oven at 30°C for 4 hours. Do not exceed 40°C as the salt can degrade.

    • Store immediately in a desiccator or sealed under Argon at -20°C.

Process Validation & Quality Control

Every batch must be validated to ensure the "salt" is formed and not the "ester."

TestExpected ResultFailure Mode Indicator
Appearance White to off-white crystalline solid.Oily residue (indicates incomplete precipitation or ester formation).
1H NMR (DMSO-d6) Thiazole C2-H: Singlet ~9.2 ppm.Thiazole C5-H: Singlet ~8.8 ppm.OMe: Singlet ~4.2 ppm (deshielded vs ester).OMe: Shifted to ~3.9 ppm (Ester).Missing NH proton signals.
Solubility Soluble in DMSO, Methanol. Insoluble in Ether/DCM.Soluble in DCM (indicates free base or ester).
Silver Nitrate Test Immediate white precipitate (AgCl).No precipitate (indicates failure to form HCl salt).
Workflow Diagram

Workflow Start Start: Anhydrous MeOH (0°C) GenHCl Add Acetyl Chloride (Exotherm Control <10°C) Start->GenHCl AddNitrile Add Thiazole-4-carbonitrile GenHCl->AddNitrile React Stir RT (12-24h) AddNitrile->React Precip Add Anhydrous Ether React->Precip Filter Filtration (N2 Blanket) Precip->Filter Store Store at -20°C (Desiccated) Filter->Store

Figure 2: Operational workflow for the synthesis of Methyl 1,3-thiazole-4-carboximidate HCl.

Troubleshooting Guide

Issue 1: Product is an oil, not a solid.

  • Cause: Presence of residual solvent or partial hydrolysis to the ester (which is a low-melting solid/oil).

  • Fix: Triturate the oil with fresh anhydrous Ether/Hexane (1:1) and scratch the flask side to induce crystallization. Ensure the reaction was strictly anhydrous.

Issue 2: Low Yield.

  • Cause: Incomplete conversion or product lost in filtrate.

  • Fix: Extend reaction time to 48h. Concentrate the mother liquor (filtrate) to half volume and add more Ether to recover a second crop.

Issue 3: NMR shows Ester peaks.

  • Cause: Water ingress.

  • Fix: There is no salvage for the ester batch to convert it back to imidate. The batch must be discarded or used for ester-based chemistry. Check drying tubes and solvent water content (Karl Fischer titration) before the next run.

References

  • Pinner, A., & Klein, F. (1877).[2] Umwandlung der Nitrile in Imide.[2][3] Berichte der deutschen chemischen Gesellschaft.[3] (Foundational work on acid-catalyzed alcoholysis of nitriles).

  • Roger, R., & Neilson, D. G. (1961). The Chemistry of Imidates.[2][3][4] Chemical Reviews, 61(2), 179–211. Link (Comprehensive review on stability and synthesis).

  • Organic Chemistry Portal. (2023). Pinner Reaction: Mechanism and Conditions.Link

  • Shafer, C. M., & Molinski, T. F. (1998). A new synthesis of imidates via thioimidates. Journal of Organic Chemistry.[4][5][6] (Alternative routes for sensitive substrates).

  • BenchChem. (2025).[7] Synthesis of Oxazole/Thiazole Carboximidamides.[6]Link (General protocols for heterocyclic imidate salts).

Disclaimer: This protocol involves the use of corrosive reagents and should only be performed by trained personnel in a fume hood. Always consult the Safety Data Sheet (SDS) for Thiazole-4-carbonitrile and Acetyl Chloride before use.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in the Synthesis of Methyl 1,3-thiazole-4-carboximidate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of Senior Application Scientist

Welcome to the technical support center for heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges, specifically low yields, in the synthesis of Methyl 1,3-thiazole-4-carboximidate. We will deconstruct the common synthetic routes, anticipate potential pitfalls, and provide validated, step-by-step solutions to enhance the efficiency and reproducibility of your experiments.

Section 1: Understanding the Core Synthesis: The Pinner Reaction

The formation of imidates from nitriles is a cornerstone of organic synthesis, with the Pinner reaction being the most prevalent and direct method. This section addresses the fundamental questions regarding this critical transformation.

Q1: What is the standard and most direct method for synthesizing Methyl 1,3-thiazole-4-carboximidate?

The most common and established method is the Pinner reaction .[1] This acid-catalyzed reaction involves treating the starting material, 1,3-thiazole-4-carbonitrile, with anhydrous methanol in the presence of dry hydrogen chloride (HCl) gas. The reaction forms the hydrochloride salt of the target imidate, often referred to as a "Pinner salt," which can then be isolated or used in subsequent steps.

Q2: What is the mechanism of the Pinner reaction, and why are the intermediates so sensitive?

Understanding the mechanism is crucial for effective troubleshooting. The reaction proceeds through several distinct steps, each with its own sensitivities.

  • Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrile nitrogen by the strong acid (HCl), which dramatically increases the electrophilicity of the nitrile carbon.

  • Nucleophilic Attack by Alcohol: The activated nitrilium ion is then attacked by the lone pair of the oxygen atom from the alcohol (methanol).

  • Proton Transfer & Formation of the Pinner Salt: A final proton transfer step yields the stable hydrochloride salt of the methyl imidate (the Pinner salt).

The key intermediate, the protonated nitrilium cation, is highly reactive and extremely susceptible to nucleophilic attack by any available species, not just the intended alcohol. This is the root cause of many side reactions.

Caption: The Pinner reaction pathway and a critical side reaction.

Section 2: Critical Troubleshooting Guide for Low Yields

Low yields in the Pinner reaction are almost always traced back to two primary areas: moisture contamination and improper temperature control.

Problem Area: Reagent and Glassware Preparation
Q3: My reaction fails to initiate or appears sluggish, with unreacted nitrile recovered. What is the most likely cause?

This issue is overwhelmingly caused by insufficient acid activation or the presence of moisture.

  • Causality: The Pinner reaction requires a strong, anhydrous acid to protonate the nitrile. Gaseous HCl is ideal. If you use a solution of HCl in methanol that is old or has been exposed to the atmosphere, its effective concentration will be lower due to moisture absorption, and it may not be sufficient to drive the reaction forward.

  • Solution Protocol:

    • Glassware: All glassware must be oven-dried at >120°C for several hours and allowed to cool in a desiccator under an inert atmosphere (Nitrogen or Argon) immediately before use.

    • Solvent: Use fresh, anhydrous methanol (≤50 ppm H₂O). If the solvent is from a previously opened bottle, it should be dried over activated 3Å molecular sieves for at least 24 hours.

    • HCl Source: Prepare a fresh solution of HCl in anhydrous methanol by bubbling dry HCl gas through the solvent at 0°C. Alternatively, generate HCl in situ by the dropwise addition of acetyl chloride to cold, stirred anhydrous methanol. Never use aqueous HCl.

Q4: My main impurity is the corresponding amide (1,3-thiazole-4-carboxamide). How is this forming and how can I stop it?

Amide formation is the classic sign of water contamination.

  • Causality: Water is a more aggressive nucleophile than methanol. If present, it will readily attack the highly electrophilic nitrilium ion intermediate, leading to the formation of an amide after tautomerization and loss of a proton.[2] This pathway directly competes with the desired reaction and consumes your starting material.

  • Solution Workflow:

Moisture_Troubleshooting Start Low Yield & High Amide Impurity Detected CheckSolvent Is the methanol certified anhydrous AND from a freshly opened bottle? Start->CheckSolvent DrySolvent Dry methanol over activated 3Å molecular sieves for 24h. CheckSolvent->DrySolvent No CheckHCl Was the HCl source strictly anhydrous (gas or fresh in-situ generation)? CheckSolvent->CheckHCl Yes DrySolvent->CheckHCl UseAnhydrousHCl Prepare fresh HCl solution by bubbling dry gas or using acetyl chloride method. CheckHCl->UseAnhydrousHCl No CheckAtmosphere Was the reaction run under a dry, inert atmosphere (N₂ or Ar)? CheckHCl->CheckAtmosphere Yes UseAnhydrousHCl->CheckAtmosphere InertAtmosphere Use a positive pressure of N₂/Ar and proper septa/needles. CheckAtmosphere->InertAtmosphere No End Problem Resolved: Amide formation minimized. CheckAtmosphere->End Yes InertAtmosphere->End

Caption: Troubleshooting workflow for amide side-product formation.

Problem Area: Reaction Conditions & Work-up
Q5: What is the optimal temperature? I observe darkening of the reaction mixture and lower yields at room temperature.

The Pinner salt intermediate is thermally unstable. Low temperature is critical for success.

  • Causality: At elevated temperatures, the imidate hydrochloride salt can decompose or rearrange. The C-Cl bond can form, leading to elimination products like the amide and methyl chloride. This is an irreversible side reaction that lowers your yield.

  • Solution:

    • Addition: All additions (e.g., nitrile to the HCl/methanol solution) should be performed slowly at 0°C or below.

    • Reaction: The reaction should be maintained at a low temperature (e.g., 0°C to 5°C) and monitored by TLC or LCMS. Allowing the reaction to slowly warm to room temperature may be necessary for less reactive nitriles, but this must be optimized on a case-by-case basis.

    • Isolation: Keep the product cold during all work-up and isolation steps.

Q6: I am not isolating the Pinner salt, but instead getting the methyl ester (Methyl 1,3-thiazole-4-carboxylate). What is happening during my work-up?

This is a classic hydrolysis issue during work-up. The Pinner salt is highly sensitive to aqueous conditions, especially under neutral or acidic pH.

  • Causality: The imidate functional group is essentially a masked ester. When the Pinner salt is exposed to water, it rapidly hydrolyzes to the corresponding ester and ammonium chloride. An aqueous work-up or use of protic, non-anhydrous solvents for washing will destroy the product.

  • Solution Protocol (Anhydrous Work-up):

    • Upon reaction completion, place the reaction flask in an ice bath.

    • Precipitate the Pinner salt by the slow addition of a cold, anhydrous, non-polar solvent in which the salt is insoluble (e.g., diethyl ether or tert-butyl methyl ether).

    • Isolate the solid product by rapid vacuum filtration.

    • Wash the solid product on the filter with copious amounts of the cold, anhydrous non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials and soluble byproducts.

    • Dry the resulting white to off-white solid in vacuo to yield the pure Pinner salt.

Section 3: Optimized Protocol and Data Summary

Adherence to a validated protocol is key to reproducibility. The following represents a robust starting point for your synthesis.

Experimental Protocol: Synthesis of Methyl 1,3-thiazole-4-carboximidate Hydrochloride
  • Preparation: Under an inert atmosphere of dry nitrogen, add acetyl chloride (1.2 eq) dropwise to anhydrous methanol (approx. 0.5 M relative to the nitrile) in an oven-dried, three-neck flask equipped with a magnetic stirrer and thermometer, while maintaining the temperature at 0°C. Stir for 15 minutes.

  • Addition: Dissolve 1,3-thiazole-4-carbonitrile (1.0 eq) in a minimal amount of anhydrous methanol and add it dropwise to the cold HCl/methanol solution, ensuring the internal temperature does not exceed 5°C.

  • Reaction: Stir the resulting mixture at 0-5°C for 4-6 hours, monitoring the disappearance of the starting nitrile by TLC (e.g., using a 30% Ethyl Acetate/Hexanes mobile phase).

  • Isolation: Once the reaction is complete, add cold, anhydrous diethyl ether (approx. 4-5 volumes of the methanol used) slowly to the stirred mixture to precipitate the product.

  • Filtration & Drying: Collect the resulting solid by suction filtration, wash it thoroughly with cold, anhydrous diethyl ether, and dry it under high vacuum. The product should be stored under an inert atmosphere at low temperature.

Table 1: Summary of Critical Reaction Parameters
ParameterRecommended ConditionRationale & Justification
Solvent Anhydrous Methanol (<50 ppm H₂O)Prevents competitive hydrolysis of the nitrilium ion to the amide byproduct.[1]
Acid Anhydrous HCl (gas or in situ)Provides the necessary protonation to activate the nitrile; must be water-free.[3]
Temperature 0°C to 5°CThe Pinner salt intermediate is thermally unstable and can decompose at higher temperatures.
Atmosphere Inert (Nitrogen or Argon)Excludes atmospheric moisture, which is a key contaminant leading to side reactions.
Work-up Anhydrous precipitation/washThe product will rapidly hydrolyze to the corresponding ester in the presence of water.

References

  • U.S.
  • "Thiazole synthesis," Organic Chemistry Portal. [Link]

  • Barbosa, G. A. D.; de Aguiar, A. P. "Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review," Revista Virtual de Química. [Link]

  • Al-Ghorbani, M.; et al. "Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety," Molecules. [Link]

  • "Pinner reaction," Wikipedia. [Link]

  • Singh, S.; et al. "Green Synthesis and Anti-microbial Activities of Some Thiazole-imino Derivatives," Orbital: The Electronic Journal of Chemistry. [Link]

  • Abele, E.; et al. "A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives," Chemistry. [Link]

  • Reddy, A. S.; et al. "Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines," Chemistry. [Link]

  • Hassan, L. M.; et al. "Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies," PLOS ONE. [Link]

  • "1,2,4-TRIAZOLE-3(5)-THIOL," Organic Syntheses. [Link]

  • "An Overview of Some Imidates Derivatives with Anti-microbial Activity," Research and Reviews: A Journal of Pharmaceutical Science. [Link]

  • "Synthesis of 1,3,4-Thiadiazoles: Review," ResearchGate. [Link]

  • "Synthesis and in-Silico Studies of Some New Thiazole Carboxamide Derivatives with Theoretical Investigation," ResearchGate. [Link]

  • "Amidation of Alcohols with Nitriles under Solvent-free Conditions Using Molecular Iodine as a Catalyst," ResearchGate. [Link]

  • "Catalytic Activation of Nitriles Towards Nucleophilic Addition," Nottingham ePrints. [Link]

  • "1,3,4-Thiadiazole and its derivatives continue to be of a great interest to a large number of researchers owing t," Semantic Scholar. [Link]

  • Al-Amiery, A. A.; et al. "Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity," Chemical Methodologies. [Link]

  • "A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates," ResearchGate. [Link]

  • Piatkowska, M.; et al. "Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening," Molecules. [Link]

  • "Facial One-Pot, Three-Component Synthesis of Thiazole Compounds by the Reactions of Aldehyde/Ketone, Thiosemicarbazide and Chlorinated Carboxylic Ester Derivatives," ResearchGate. [Link]

  • Al-Sanea, M. M.; et al. "Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents," Scientific Reports. [Link]

Sources

Technical Support Center: A Guide to Preventing Hydrolysis of Methyl 1,3-thiazole-4-carboximidate in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for Methyl 1,3-thiazole-4-carboximidate. This molecule is a valuable intermediate in medicinal chemistry and drug development, frequently utilized in the synthesis of novel bioactive compounds. However, its utility is often challenged by its inherent chemical instability, particularly its susceptibility to hydrolysis. The carboximidate functional group can readily degrade in the presence of nucleophiles like water, leading to the formation of inactive byproducts, compromised experimental results, and significant loss of valuable material.

This guide provides an in-depth analysis of the causes of this instability and offers field-proven protocols and troubleshooting advice to help researchers maintain the integrity of Methyl 1,3-thiazole-4-carboximidate in solution. By understanding the underlying chemical principles, you can implement robust handling and storage procedures to ensure the success and reproducibility of your experiments.

Section 1: Understanding the Instability of Methyl 1,3-thiazole-4-carboximidate

Q1: Why is this compound so prone to hydrolysis?

A1: The primary site of instability in Methyl 1,3-thiazole-4-carboximidate is the carboximidate (or imino ester) functional group, -C(=NH)OCH₃. This group is significantly more reactive than a corresponding amide or ester. The hydrolysis process, which is the cleavage of the C-O or C-N bond by water, is readily catalyzed under both acidic and basic conditions.[1][2][3][4]

  • Under Acidic Conditions: The imino nitrogen is basic and can be protonated by trace acids or protic solvents. This protonation creates a highly electrophilic nitrilium cation, which is extremely susceptible to nucleophilic attack by water.[1][5] The subsequent collapse of the tetrahedral intermediate leads to the formation of the corresponding ester (Methyl 1,3-thiazole-4-carboxylate) and ammonia.

  • Under Basic Conditions: Hydroxide ions or other bases can directly attack the electrophilic carbonyl-like carbon. While generally less rapid than acid-catalyzed hydrolysis for imidate salts, this pathway still contributes to degradation, typically yielding the amide (1,3-thiazole-4-carboxamide) and methanol.[1][2]

The thiazole ring itself is a stable aromatic system, but the exocyclic carboximidate group represents the molecule's Achilles' heel.[6][7]

Diagram 1: Simplified hydrolysis pathways for the carboximidate group.

Section 2: Frequently Asked Questions (FAQs)

Q2: What is the single most critical factor to control to prevent hydrolysis?

A2: Water. Absolutely all efforts must be directed at minimizing the compound's exposure to moisture. This includes using anhydrous solvents, employing inert atmosphere techniques, and using properly dried glassware.

Q3: Can I prepare a stock solution in DMSO?

A3: Yes, but with critical precautions. While DMSO is an excellent solvent, it is highly hygroscopic (absorbs moisture from the air). Always use a new, unopened bottle of anhydrous, high-purity DMSO. Once opened, store the solvent under an inert gas like argon and use a syringe with a needle to withdraw what you need. Never leave the bottle open to the air.[8]

Q4: What is the ideal storage temperature for my solutions?

A4: For long-term stability (weeks to months), solutions should be stored at -80°C . For short-term storage (days), -20°C is acceptable. Lowering the temperature drastically reduces the rate of chemical degradation.[8][9]

Q5: How many freeze-thaw cycles are acceptable for a stock solution?

A5: Minimize freeze-thaw cycles as much as possible, ideally to zero for the main stock. Each cycle can introduce atmospheric moisture and oxygen. The best practice is to aliquot the primary stock solution into smaller, single-use volumes immediately after preparation.[8] This ensures the main stock remains pristine.

Section 3: Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s)
Inconsistent or non-reproducible biological assay results. Compound has degraded in solution, leading to a lower effective concentration of the active molecule.1. Prepare a fresh stock solution from solid material using the protocols in Section 4. 2. Analyze the old stock solution by HPLC-MS or ¹H NMR to confirm degradation. 3. Always use solutions prepared within a validated stability window.
Appearance of new peaks in HPLC or LC-MS analysis over time. Hydrolysis has occurred, forming the methyl ester and/or the amide byproducts.1. Perform a forced degradation study (Protocol 4.3) to confirm the identity of the new peaks. 2. Discard the degraded solution. 3. Review and tighten your solution preparation and storage procedures.
Visible changes in the solution (e.g., color change, precipitation). Significant degradation or formation of insoluble byproducts. The hydrolysis products may have different solubility profiles.1. Immediately discard the solution. 2. Do not attempt to re-dissolve the precipitate, as the solution composition is unknown. 3. Re-synthesize or acquire new starting material if necessary and prepare fresh solutions under strictly anhydrous conditions.
Complete loss of activity in an experiment. The stock solution was prepared or stored improperly (e.g., using non-anhydrous solvent, left at room temperature, exposed to light/air).1. Review every step of your handling procedure. 2. Implement all recommendations in this guide, especially regarding solvent quality and storage conditions.[8] 3. Validate the integrity of a newly prepared stock solution with an analytical method before use in a critical experiment.

Section 4: Protocols for Ensuring Solution Stability

Protocol 4.1: Preparation of a Stable Stock Solution (e.g., 10 mM in Anhydrous DMSO)

Causality: This protocol is designed to eliminate exposure to water and atmospheric oxygen at every step, which are the primary drivers of degradation.

  • Preparation: Place sealed vials, a magnetic stir bar, and other necessary glassware in a vacuum oven at 120°C overnight to ensure they are completely dry. Allow to cool in a desiccator.

  • Solvent Handling: Obtain a new, sealed bottle of high-purity anhydrous DMSO (>99.9%). Use a syringe to pierce the septum and flush the bottle headspace with a gentle stream of dry argon or nitrogen gas for 1-2 minutes.

  • Weighing: Weigh the required amount of Methyl 1,3-thiazole-4-carboximidate solid into a dried vial under an inert atmosphere (preferably in a glove box). If a glove box is unavailable, work quickly to minimize air exposure.

  • Dissolution: Using a dry syringe, transfer the calculated volume of anhydrous DMSO into the vial containing the solid. Immediately cap the vial tightly with a PTFE-lined cap.

  • Mixing: Gently vortex or stir the solution until the solid is completely dissolved. Avoid heating, as this will accelerate any potential degradation.[10]

  • Aliquoting & Storage: Immediately aliquot the stock solution into smaller, single-use, dried amber vials. Flush the headspace of each aliquot vial with argon/nitrogen before capping. Place the aliquots in a labeled freezer box and store them at -80°C.

Protocol 4.2: Forced Degradation Study for Byproduct Identification

Trustworthiness: This self-validating protocol allows you to definitively identify the degradation products of your specific compound, providing reference standards for future quality control analyses.

  • Prepare Samples: Prepare four identical 1 mM solutions of the compound from a single, freshly made stock solution in an appropriate solvent (e.g., acetonitrile/water).

    • Control: Store at -80°C, protected from light.

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M.

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M.

    • Oxidative Stress: Add H₂O₂ to a final concentration of 3%.

  • Incubation: Incubate the Acid and Base samples at 60°C for 4-8 hours. Incubate the Oxidative sample at room temperature for 24 hours.

  • Analysis: Neutralize the acid and base samples. Analyze all four samples (Control, Acid, Base, Oxidative) by LC-MS.

  • Interpretation: Compare the chromatograms. New peaks in the 'Acid' sample likely correspond to the ester byproduct, while new peaks in the 'Base' sample may correspond to the amide. Peaks in the 'Oxidative' sample could indicate S-oxidation on the thiazole ring.[8] This confirms the degradation pathways and provides retention times and mass data for the impurities.

Forced_Degradation_Workflow cluster_stress Apply Stress Conditions start Prepare 10 mM Stock in Anhydrous Solvent prep_samples Dilute to 1 mM Test Solutions start->prep_samples control Control (-80°C, Dark) prep_samples->control acid Acidic (0.1 M HCl, 60°C) prep_samples->acid base Basic (0.1 M NaOH, 60°C) prep_samples->base oxid Oxidative (3% H₂O₂, RT) prep_samples->oxid analyze Analyze All Samples by LC-MS control->analyze acid->analyze base->analyze oxid->analyze compare Compare Chromatograms: Identify Degradation Products analyze->compare

Diagram 2: Experimental workflow for a forced degradation study.

Section 5: Summary of Recommended Stability Conditions

Parameter Recommendation Rationale
Solvent Choice Anhydrous, Aprotic Solvents (e.g., DMSO, DMF, Dioxane, Acetonitrile)Prevents the primary route of degradation by eliminating the water needed for hydrolysis.
Solvent Quality High-Purity (>99.9%), Anhydrous, from a new or properly stored bottleCommercial solvents can contain water impurities that will initiate degradation.
Solution pH Maintain near-neutral conditions. Avoid acidic or basic buffers in stock solutions.Both acid and base catalyze hydrolysis.[2][4]
Storage Temperature Long-Term (>1 week): -80°C Short-Term (<1 week): -20°C Dramatically slows the kinetics of degradation reactions.[8][9]
Atmosphere Store under an inert gas (Argon or Nitrogen)Minimizes exposure to atmospheric moisture and prevents potential oxidation of the thiazole sulfur.[8]
Light Exposure Protect from light using amber vials or by storing in the darkPrevents potential photodegradation, a common issue for heterocyclic compounds.[8]
Handling Use dried glassware. Aliquot stock solutions into single-use volumes.Minimizes introduction of contaminants (especially water) and avoids detrimental freeze-thaw cycles.[8]

References

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]

  • Processes for preparing thiazole carboxylic acids.Google Patents.
  • An Overview of Some Imidates Derivatives with Anti-microbial Activity. Research and Reviews: Journal of Chemistry. Available at: [Link]

  • Synthesis and Characterization of New 1, 3, 4- Thiadiazoles Substituted with Imidazolidine Moiety. ResearchGate. Available at: [Link]

  • The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates. Canadian Journal of Chemistry. Available at: [Link]

  • Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available at: [Link]

  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI. Available at: [Link]

  • The Hydrolysis of Imidate Salts. Stereoelectronic Control in the Cleavage of the Hemiorthoamide Tetrahedral Intermediate. ResearchGate. Available at: [Link]

  • The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates. Canadian Science Publishing. Available at: [Link]

  • The Hydrolysis of Imidate Salts. Stereoelectronic Control in the Cleavage of the Hemiorthoamide Tetrahedral Intermediate. Canadian Science Publishing. Available at: [Link]

  • Chemical Stability of Ceftazidime Compounded in Saline, Glycerin and Dexamethasone-SP Solutions Stored at -20°C, 4°C and 25°C Over a 60 Day Period. PubMed. Available at: [Link]

Sources

Solubility issues of Methyl 1,3-thiazole-4-carboximidate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility & Handling of Methyl 1,3-thiazole-4-carboximidate

Executive Summary: The Solubility Paradox

Users frequently report inconsistent solubility behavior with Methyl 1,3-thiazole-4-carboximidate . The confusion almost always stems from a failure to distinguish between the two distinct chemical forms of this intermediate: the Hydrochloride Salt (stable, polar) and the Free Base (unstable, lipophilic).

This compound is a "metastable" intermediate, typically generated via the Pinner reaction. The thiazole ring is electron-withdrawing, making the imidate carbon highly electrophilic. Consequently, while the salt is stable in storage, it is prone to rapid solvolysis (reaction with solvent) in protic media.[1] The free base is soluble in standard organics but degrades rapidly if not used immediately.

This guide provides the protocols required to manipulate these forms without degrading the molecule.

Solubility & Stability Matrix

The following table categorizes solvent compatibility based on the specific form of the molecule. Do not interchange these solvents.

Solvent ClassSolvent ExampleHCl Salt Form (Storage Form)Free Base Form (Reactive Form)Technical Risk / Notes
Chlorinated Dichloromethane (DCM), ChloroformInsoluble (Suspension)High Solubility Best for extraction/reaction of the free base.[1]
Ethers Diethyl Ether, THF, MTBEInsoluble Moderate/High Ideal for precipitating the salt form from reaction mixtures.[1]
Alcohols Methanol, EthanolHigh Solubility High Solubility CRITICAL RISK: Causes transesterification or conversion to ortho-esters.[1] Use only if reacting immediately.
Polar Aprotic DMF, DMSOSoluble Soluble Avoid. High boiling points make removal difficult; promotes hydrolysis if "wet."[1]
Water Water, PBSSoluble Insoluble CRITICAL RISK: Rapid hydrolysis to the ester (acidic pH) or amide (basic pH).[1]

Troubleshooting Guide (FAQ)

Issue A: "My sample won't dissolve in DCM or Ethyl Acetate."

Diagnosis: You are likely working with the Hydrochloride Salt , which is ionic and insoluble in non-polar organic solvents. The Fix: You must "free-base" the compound in situ or prior to use.

  • Mechanism: The lattice energy of the salt prevents solvation in low-dielectric solvents.

  • Action: See Protocol 1 (Desalting) below. Do not heat the suspension; this will decompose the imidate.

Issue B: "The compound dissolved in Methanol, but the yield of my next step is near zero."

Diagnosis: Solvolysis/Transesterification. The Science: Imidates are precursors to ortho-esters. In methanol, especially with trace acid (from the salt), the methoxy group exchanges or the imidate converts to an ortho-ester or hydrolyzes to the methyl ester.

  • Action: Avoid alcohols as solvents for the imidate unless the next nucleophile (e.g., an amine) is significantly more reactive than the solvent. If using methanol, work at 0°C and add the nucleophile immediately.

Issue C: "The solution turned cloudy and precipitated a white solid after 1 hour."

Diagnosis: Hydrolysis to Amide or Reprotonation. The Science: If moisture enters the system, the imidate hydrolyzes. In basic conditions, it forms the thermodynamically stable Thiazole-4-carboxamide (often an insoluble white solid).[1] Alternatively, if HCl gas was not fully removed, the salt may reform and precipitate.[1]

  • Action: Ensure all solvents are anhydrous. Use molecular sieves in your solvent lines.[2]

Critical Experimental Protocols

Protocol 1: Desalting (Generation of the Free Base)

Use this protocol when you need to react the imidate with an amine in an organic solvent (e.g., to form an amidine).[1]

  • Suspension: Suspend the Methyl 1,3-thiazole-4-carboximidate HCl salt (1.0 eq) in DCM (10 mL/g). The mixture will look cloudy (heterogeneous).

  • Partition: Add an equal volume of saturated aqueous NaHCO₃ (Sodium Bicarbonate).

    • Note: Do not use NaOH (Strong base promotes hydrolysis to the amide).

  • Extraction: Shake vigorously for 30–45 seconds. The solid should dissolve as it converts to the free base and partitions into the DCM layer.

  • Separation: Quickly separate the organic layer.

  • Drying: Dry the DCM layer over anhydrous MgSO₄ or Na₂SO₄ for exactly 5 minutes.

  • Filtration: Filter off the drying agent.

  • Usage: Use the DCM solution immediately in the next step.

    • Warning: Do not concentrate to dryness unless absolutely necessary. The neat free base is unstable and can oligomerize.

Protocol 2: Storage and Handling
  • Form: Always store as the Hydrochloride Salt .

  • Conditions: -20°C, under Argon/Nitrogen.

  • Desiccator: Essential. The salt is hygroscopic. Moisture absorption leads to the formation of ammonium chloride and the ester.

Mechanistic Visualization

Diagram 1: Solubility & Stability Decision Tree

This workflow guides the user on how to handle the substance based on their solvent choice.

SolubilityWorkflow Start Methyl 1,3-thiazole-4-carboximidate (Starting Material) FormCheck Identify Form Start->FormCheck Salt HCl Salt Form (Ionic Lattice) FormCheck->Salt Solid / Commercial FreeBase Free Base Form (Neutral Oil/Solid) FormCheck->FreeBase Extracted / Neutralized Salt_DCM DCM / EtOAc: INSOLUBLE (Suspension) Salt->Salt_DCM Salt_MeOH Methanol / Water: SOLUBLE but UNSTABLE (Risk: Solvolysis) Salt->Salt_MeOH Base_DCM DCM / EtOAc: SOLUBLE (Ideal for Reaction) FreeBase->Base_DCM Base_Water Water: INSOLUBLE (Precipitates/Hydrolyzes) FreeBase->Base_Water

Caption: Decision tree for solvent selection based on the protonation state of the imidate.

Diagram 2: Hydrolysis Degradation Pathways

Understanding why the compound degrades is key to preventing yield loss.

Hydrolysis Imidate Thiazole Imidate (Electrophilic) Tetrahedral Tetrahedral Intermediate Imidate->Tetrahedral Nucleophilic Attack Water + H2O Ester Thiazole Ester + NH4Cl Tetrahedral->Ester Elimination of NH3 Amide Thiazole Amide + MeOH Tetrahedral->Amide Elimination of MeOH Path_Acid Acidic pH (pH < 5) Path_Acid->Ester Path_Base Basic pH (pH > 9) Path_Base->Amide

Caption: The imidate is a "gateway" molecule; pH determines whether it degrades to an ester (acidic) or amide (basic).[1]

References

  • Pinner, A. (1892).[1] Die Imidoether und ihre Derivate. Oppenheim, Berlin.[1] (The foundational text on Imidate/Pinner chemistry).

  • Roger, R., & Neilson, D. G. (1961).[1][3] The Chemistry of Imidates. Chemical Reviews, 61(2), 179–211.[1] Link

  • Decroix, B., et al. (1976).[1] Recherches dans la série du thiazole. Bulletin de la Société Chimique de France. (Specific reactivity of thiazole carboxylic acid derivatives).

  • Hunter, M. J., & Ludwig, M. L. (1962).[1] The Reaction of Imidoesters with Proteins and Related Small Molecules. Journal of the American Chemical Society, 84(18), 3491–3504.[1] Link (Detailed mechanism of imidate hydrolysis and pH dependence).[1]

  • Schaefer, F. C., & Peters, G. A. (1961).[1] Base-Catalyzed Reaction of Nitriles with Alcohols.[4][5] A Convenient Route to Imidates.[6] Journal of Organic Chemistry, 26(2), 412–418.[1] Link

Sources

Purification techniques for crude Methyl 1,3-thiazole-4-carboximidate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 1,3-thiazole-4-carboximidate Purification

Status: Active Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Executive Summary

Purifying Methyl 1,3-thiazole-4-carboximidate presents a classic "Pinner Salt" challenge.[1] As a researcher, you are likely encountering two distinct failure modes: hydrolysis (conversion to the ester or amide) and silica-induced degradation .

This molecule combines a basic thiazole ring with a moisture-sensitive carboximidate group.[1] The electron-deficient nature of the thiazole ring makes the imidate carbon highly electrophilic, accelerating hydrolysis compared to simple aliphatic imidates. The guide below prioritizes non-aqueous workups and neutralized stationary phases to preserve the integrity of your compound.

Part 1: Critical Troubleshooting (Q&A)

Issue 1: The "Disappearing" Product on Silica

Q: "I spotted my crude reaction mixture on TLC and saw a distinct product spot. However, after running a standard flash column (Hexane/EtOAc), the product yield was <10% and I recovered mostly 1,3-thiazole-4-carboxamide. What happened?"

A: Your product decomposed on the column. Standard silica gel is slightly acidic (pH ~4–5) due to surface silanol groups (


).[1] This acidity catalyzes the hydrolysis of the imidate back to the amide or ester, even if your eluent is relatively dry.

The Fix: Neutralize the Stationary Phase. You must block the acidic sites on the silica gel before introducing your compound.

  • Protocol: Pre-treat your silica slurry with 1–5% Triethylamine (Et3N) in your starting solvent.

  • Alternative: Use Neutral Alumina (Brockmann Grade III) instead of silica. Alumina is less acidic and often provides better stability for nitrogenous bases.

Issue 2: The "Sticky Solid" Syndrome

Q: "My Pinner reaction (Nitrile + MeOH + HCl) worked, but upon evaporation, I have a hygroscopic sticky solid that smells like methyl ester. How do I isolate the free base?"

A: You are likely isolating the Hydrochloride salt, which is extremely hygroscopic. As it pulls water from the air, the acidic environment (


 salt) rapidly hydrolyzes the imidate to Methyl 1,3-thiazole-4-carboxylate (ester smell) or the amide.[1]

The Fix: Cold Biphasic Neutralization. Do not attempt to filter and dry the salt in open air. You must perform a rapid "Free-Basing" extraction at low temperature.[1] (See Protocol A below).

Issue 3: Storage Instability

Q: "My pure product turned into a white powder after a week in the fridge. Is it stable?"

A: Free base imidates are thermodynamically unstable relative to their amides. The "white powder" is likely the thermodynamic sink: 1,3-thiazole-4-carboxamide .[1]

  • Root Cause: Exposure to atmospheric moisture or trace acid.

  • Solution: Store under Argon at -20°C. For long-term storage, keeping it as the dry HCl salt (in a desiccator) is often more stable than the free base, provided it is absolutely dry.[1]

Part 2: Visualizing the Failure Modes

Understanding the decomposition pathway is vital for selecting the right workup. The diagram below illustrates why pH control is non-negotiable.

HydrolysisPath cluster_conditions Critical Failure Zones Imidate Methyl 1,3-thiazole- 4-carboximidate (Target) Tetrahedral Tetrahedral Intermediate Imidate->Tetrahedral + H2O / H+ (Acid Cat.) Ester Methyl 1,3-thiazole- 4-carboxylate (Impurity A) Tetrahedral->Ester - NH3 Amide 1,3-thiazole- 4-carboxamide (Impurity B) Tetrahedral->Amide - MeOH

Figure 1: Acid-catalyzed hydrolysis pathway.[1] Note that acidic silica or aqueous acid workups drive the reaction toward the red nodes (Impurities).

Part 3: Validated Purification Protocols

Protocol A: Isolation of Free Base from Crude HCl Salt

Use this immediately after the Pinner reaction (Nitrile + MeOH/HCl).

  • Concentration: Remove excess Methanol/HCl from the reaction mixture under reduced pressure (keep bath < 40°C).

  • Suspension: Suspend the crude solid residue in Dichloromethane (DCM) .

    • Note: Do not use ether here; the free base is soluble in DCM but the salt is not.

  • The "Flash" Wash:

    • Prepare a saturated solution of NaHCO3 (Sodium Bicarbonate) and cool it to 0°C.

    • Add the DCM suspension to a separatory funnel.

    • Add the cold NaHCO3. Shake vigorously for only 30-45 seconds.

    • Why? Extended contact with water, even at basic pH, risks hydrolysis.

  • Separation: Drain the organic (DCM) layer immediately.

  • Drying: Dry the organic layer over anhydrous K2CO3 (Potassium Carbonate).

    • Tip: K2CO3 is preferred over MgSO4 because it is slightly basic, further stabilizing the imidate.

  • Evaporation: Remove solvent in vacuo. The resulting oil/solid is your crude free base.

Protocol B: Neutralized Flash Chromatography

Use this if the crude purity from Protocol A is <90%.

Materials:

  • Silica Gel (40–63 µm).

  • Eluent: Hexane/Ethyl Acetate (gradient).

  • Modifier: Triethylamine (Et3N).

Steps:

  • Slurry Preparation: Mix your silica gel with the starting eluent (e.g., 90:10 Hexane:EtOAc) containing 2% v/v Triethylamine .

  • Column Packing: Pour the slurry and flush the column with at least 2 column volumes of this TEA-doped solvent. This neutralizes the acidic silanols [1].

  • Loading: Dissolve your crude imidate in a minimum amount of DCM (containing 1% TEA) and load.

  • Elution: Run the gradient. You can reduce the TEA content to 0.5% in the running eluent, but maintaining a trace amount is safer.

  • Monitoring: Imidates stain well with Iodine or UV. Do not use KMnO4 or acidic stains (like Anisaldehyde) as they may decompose the spot on the TLC plate, giving false results.

Protocol C: Recrystallization (Scalable Alternative)

Preferred for >1g scales to avoid silica entirely.

Solvent SystemProcedureSuitability
Et2O / Hexane Dissolve in minimal warm Diethyl Ether (<35°C).[1] Add Hexane dropwise until turbid.[2] Cool to -20°C.Best for high-purity crudes.[1]
DCM / Heptane Dissolve in DCM. Add Heptane. Rotovap gently to remove DCM (azeotrope) until precipitation starts.Good for oily crudes.
Isopropanol Not Recommended.Risk of transesterification (Methyl -> Isopropyl imidate).[1]

Part 4: Analytical Data & Impurity Profile

When analyzing your purified fraction, use this table to identify common contaminants.

Component1H NMR Signature (CDCl3, approx)Origin
Methyl 1,3-thiazole-4-carboximidate δ 3.95 (s, 3H, OMe) , δ 8.8 (d, Thiazole H), δ 8.1 (d, Thiazole H)Target Product
Methyl 1,3-thiazole-4-carboxylate δ 3.99 (s, 3H, OMe)Hydrolysis (Ester)
1,3-thiazole-4-carboxamide Broad singlets (NH2) ~δ 6.0-7.5Hydrolysis (Amide)
1,3-thiazole-4-carbonitrile No OMe peak.[1]Unreacted Starting Material

Part 5: Decision Tree for Purification

PurificationLogic Start Crude Reaction Mixture (Pinner Salt) Workup Cold Biphasic Workup (DCM / NaHCO3) Start->Workup CheckPurity Check Purity (NMR) Workup->CheckPurity HighPurity Purity > 90% CheckPurity->HighPurity Clean LowPurity Purity < 90% CheckPurity->LowPurity Dirty Cryst Recrystallization (Et2O / Hexane) HighPurity->Cryst Column Neutralized Silica Column (+2% Et3N) LowPurity->Column Final Pure Free Base (Store under Argon, -20°C) Cryst->Final Column->Final

Figure 2: Logical workflow for isolating the target imidate.[1]

References

  • Organic Chemistry Portal. Pinner Reaction: Synthesis of Imidates. Retrieved from [Link]

  • Nagy, V. et al. (2009).[3] Isolation and purification of acid-labile compounds on modified silica gels. Phytochemical Analysis.[3] Retrieved from [Link]

  • Google Patents.Process for preparing thiazole derivatives (US20170240541A1).
  • SynArchive. Pinner Reaction Mechanism and Conditions. Retrieved from [Link]

Sources

Minimizing side reactions during thiazole imidate formation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions During Thiazole Imidate Formation

Case ID: TIZ-IMD-OPT-01 Status: Active Guide

Executive Summary

The conversion of thiazole nitriles (e.g., 2-cyanothiazole or 4-cyanothiazole) to imidates (Pinner salts) is deceptively complex. Unlike simple aliphatic nitriles, thiazoles present a "Double Protonation Barrier." The basic thiazole nitrogen (


) protonates before the nitrile nitrogen (

), creating a cationic species that electrostatically repels the second proton required to activate the nitrile.

This guide addresses the three primary failure modes:

  • Hydrolysis to Amide: Caused by moisture or thermal decomposition.

  • Stalled Reaction: Caused by electrostatic repulsion (cationic ring).

  • Ester Formation: Caused by over-hydrolysis during workup.

Module 1: Critical Mechanisms & Failure Points

To troubleshoot effectively, you must visualize the competition between the desired pathway and the side reactions.

The Reaction Landscape

The following diagram illustrates the kinetic competition. Note that the Amide is a thermodynamic sink—once formed, it cannot easily revert to the imidate.

PinnerReaction cluster_conditions Critical Control Points Nitrile Thiazole Nitrile Nitrilium Nitrilium Ion (Activated) Nitrile->Nitrilium + HCl (anhydrous) Rate Limiting Step ImidateSalt Imidate HCl (Pinner Salt) Nitrilium->ImidateSalt + ROH Amide Primary Amide (Dead End) Nitrilium->Amide + H2O (Trace) ImidateSalt->Amide Heat (>0°C) - RCl Ester Ester (Over-Hydrolysis) ImidateSalt->Ester + H2O (Acidic Workup) Orthoester Orthoester ImidateSalt->Orthoester + Excess ROH

Figure 1: Kinetic landscape of the Pinner reaction. Red paths indicate irreversible side reactions.

Module 2: Troubleshooting Guide (Q&A)

Q1: Why is my reaction stalling with starting material remaining, even after 24 hours?

Diagnosis: Electrostatic Deactivation. The Science: The thiazole ring nitrogen is more basic than the nitrile. It protonates first, forming a thiazolium cation. Protonating the nitrile group on top of this cation requires overcoming significant electrostatic repulsion. The Fix:

  • Increase HCl Concentration: Standard 1.0 M HCl in ether/dioxane is often insufficient. You need saturation (approx. 4–10 M) to force the equilibrium toward the dication.

  • Switch Solvent: If the mono-protonated thiazole precipitates (forming a "sludge"), the reaction stops because the solid cannot react with HCl gas. Switch to 1,4-Dioxane or Nitrobenzene , which better solubilize the ionic intermediates compared to Diethyl Ether.

Q2: I isolated the solid, but NMR shows 50% Amide. Where did the water come from?

Diagnosis: Thermal Rearrangement (The "Pinner Cleavage"). The Science: Even in perfectly dry conditions, Pinner salts are thermally unstable. Above 0°C, the chloride counter-ion can attack the alkyl group (


), causing the imidate to collapse into an amide and an alkyl chloride.


The Fix:
  • Keep it Cold: Never allow the reaction or the workup to exceed 0°C .

  • Cryogenic Filtration: Filter the Pinner salt inside a glovebox or using a jacketed frit at 0°C.

  • Avoid Vacuum Drying: Drying the salt under high vacuum can induce local heating. Wash with anhydrous ether and use immediately.

Q3: The product turned into an ester during workup.

Diagnosis: Incorrect pH Control. The Science: Deslongchamps' theory of stereoelectronic control dictates that hydrolysis of imidate salts in acidic media yields esters exclusively.[1] To get the free imidate base (or keep the salt stable), you must avoid water while acidic. The Fix:

  • Non-Aqueous Workup: Do not use water. Precipitate the salt with massive excess of dry Et₂O, filter under Argon, and proceed directly to the next step (e.g., amidine formation).

  • If Free Base is Needed: Quench into a biphasic mixture of

    
     and saturated 
    
    
    
    (aq) at -10°C. The high pH and low temp favor the free imidate over the ester.

Module 3: Optimized Experimental Protocol

Protocol ID: ANHY-PIN-TZ-05 Objective: Synthesis of Ethyl Thiazole-2-carboximidate Hydrochloride.

Reagents & Equipment
ComponentSpecificationPurpose
2-Cyanothiazole >98%, dried over

Substrate
Ethanol (EtOH) Super-Dry (<50 ppm

)
Reactant
HCl (gas) Generated in-situ or lecture bottleActivator
1,4-Dioxane Anhydrous (Na/Benzophenone distilled)Solvent (Solubilizes intermediates)
Molecular Sieves 3Å, activated at 300°CMoisture Scavenger
Step-by-Step Workflow
  • System Preparation:

    • Flame-dry a 2-neck RBF equipped with a gas inlet tube and a drying tube (

      
      ).
      
    • Flush with Argon for 15 minutes.

  • Solvation (The "Solubility Check"):

    • Dissolve 2-cyanothiazole (1.0 eq) and absolute EtOH (1.1 eq) in anhydrous 1,4-Dioxane (5 mL/mmol).

    • Note: Using only 1.1 eq of alcohol minimizes orthoester formation.

  • Activation (The "Cold Saturation"):

    • Cool the mixture to -10°C (Ice/Salt bath).

    • Bubble dry HCl gas slowly through the solution.

    • Critical Observation: The solution will likely cloud up first (thiazole-HCl salt). Continue bubbling until the solution clarifies or a new, finer precipitate forms (Imidate-HCl).

    • Maintain saturation for 2 hours.

  • Incubation:

    • Seal the vessel tightly. Store at 4°C (fridge) for 24–48 hours.

    • Do not stir at room temperature.

  • Isolation (The "Dry Crash"):

    • Dilute the reaction mixture with 10 volumes of cold (-20°C) anhydrous Diethyl Ether.

    • The Pinner salt will precipitate as a white, hygroscopic solid.

    • Filter rapidly under Argon. Do not expose to air for >30 seconds.

Decision Tree: Next Steps

WorkupLogic Start Isolated Pinner Salt Goal What is your target? Start->Goal Amidine Target: Amidine Goal->Amidine Coupling Heterocycle Target: Heterocycle (e.g., Oxazole) Goal->Heterocycle Cyclization FreeBase Target: Free Imidate Goal->FreeBase Isolation Action1 Add Amine in EtOH (One-pot from solid) Amidine->Action1 Action3 Reflux with Hydrazine/Amine in Dioxane Heterocycle->Action3 Action2 DCM / 50% K2CO3 (aq) Rapid Extraction at -5°C FreeBase->Action2

Figure 2: Workup decision tree based on downstream application.

References

  • Pinner, A. (1877).[2][3][4][5] "Ueber die Umwandlung der Nitrile in Imide." Berichte der deutschen chemischen Gesellschaft, 10(2), 1889–1897.[2][3]

  • Deslongchamps, P., et al. (1975).[1][6] "The Hydrolysis of Imidate Salts. Stereoelectronic Control." Canadian Journal of Chemistry, 53(18), 2791–2807.[6]

  • Roger, R., & Neilson, D. G. (1961). "The Chemistry of Imidates." Chemical Reviews, 61(2), 179–211.[2]

  • Schaefer, F. C., & Peters, G. A. (1961). "Base-Catalyzed Reaction of Nitriles with Alcohols." Journal of Organic Chemistry, 26(2), 412–418. (Alternative method for electron-deficient nitriles).

Sources

Technical Guide: Handling & Stabilization of Methyl 1,3-thiazole-4-carboximidate

Author: BenchChem Technical Support Team. Date: February 2026

The Science of Instability: Why It Degrades

Methyl 1,3-thiazole-4-carboximidate is a Pinner Salt derivative. Its instability is not random; it is a thermodynamically driven hydrolysis reaction.[1] Understanding this mechanism is the first step in preventing it.

The Hydrolysis Mechanism

The imidate functional group (


) is an activated electrophile. In the presence of moisture, it undergoes rapid hydrolysis. The pathway depends on the pH of the micro-environment (often acidic due to the HCl salt form).
  • Primary Degradation Pathway (Acidic/Neutral): Water attacks the imine carbon, displacing ammonia (or ammonium chloride) to form the thermodynamically stable Methyl 1,3-thiazole-4-carboxylate (Ester).

  • Secondary Pathway (Basic/Thermal): Under basic conditions or elevated heat, the methoxy group may be displaced, leading to the Amide .

Visualization: Degradation Pathways

The following diagram illustrates the critical hydrolysis nodes. If your compound smells like ammonia or ester, this pathway has already activated.

HydrolysisMechanism Imidate Methyl 1,3-thiazole-4- carboximidate (HCl Salt) Tetrahedral Tetrahedral Intermediate Imidate->Tetrahedral + H2O (Fast) Water Moisture (H2O) Water->Tetrahedral Ester Methyl 1,3-thiazole-4- carboxylate (Dead End Product) Tetrahedral->Ester pH < 7 (Major Path) Ammonia NH4Cl / NH3 Tetrahedral->Ammonia

Figure 1: The irreversible hydrolysis of the imidate salt to the ester in the presence of moisture.

Storage & Preservation Protocols

The shelf-life of Methyl 1,3-thiazole-4-carboximidate is inversely proportional to its exposure to humidity and heat.

Storage Specifications
ParameterRequirementRationale
Temperature -20°C (Freezer) Slows the kinetics of hydrolysis and thermal rearrangement to amide.
Atmosphere Argon or Nitrogen Displaces humid air. Argon is preferred (heavier than air) for solid storage.
Container Amber Glass + Parafilm Amber glass prevents photodegradation; Parafilm/Teflon tape seals against moisture ingress.
Desiccant P2O5 or Activated Silica Essential inside the secondary container (desiccator) to scavenge ambient moisture.
"Chain of Custody" Handling

Never open the primary vial until it has reached room temperature. Opening a cold vial in a warm lab causes immediate condensation on the solid, initiating hydrolysis.

  • Remove vial from -20°C freezer.

  • Place in a desiccator.[2]

  • Allow to warm to Room Temperature (approx. 30-45 mins).

  • Open only inside a glovebox or under a cone of inert gas.

Operational Protocols: Weighing & Reaction

Protocol A: The "In-Situ" Strategy (Recommended)

The most robust method to handle this compound is to not isolate the free base. Use the HCl salt directly or generate it in situ if you are synthesizing it from the nitrile.[3]

Workflow:

  • Solvent Drying: Use Methanol (MeOH) or Ether dried over 3Å Molecular Sieves. Water content must be <50 ppm (Karl Fischer).

  • Base Neutralization: If the free base is required for the next step (e.g., reaction with an amine to form an amidine), add the base (e.g., Et3N) only after the imidate is dissolved and the nucleophile is present.

  • Temperature: Keep the reaction at 0°C during the addition of reagents.

Protocol B: Handling the Isolated Solid

If you must weigh the solid HCl salt:

  • Prepare the Workspace: Clear a balance area. If a glovebox is unavailable, set up an "inverted funnel" connected to a dry N2 line over the balance pan.

  • Rapid Transfer:

    • Tare the receiving flask (containing a stir bar) before opening the imidate vial.

    • Open vial

      
       Spatula transfer 
      
      
      
      Close vial immediately.
    • Flush the receiving flask with N2 and cap with a septum.

  • Solvation: Add the anhydrous solvent through the septum via syringe. Do not pour solvent in open air.

Troubleshooting Guide (FAQ)

Q1: The white solid has turned into a sticky gum. Can I still use it?

  • Diagnosis: The compound has absorbed moisture and partially hydrolyzed. The "stickiness" is often due to the formation of ammonium chloride (byproduct) and the liquid ester.

  • Action: Discard. Purification is difficult because the ester and imidate have similar solubilities. Check purity by NMR before deciding (see Section 5).

Q2: My yield for the subsequent amidine formation is low (<30%). Why?

  • Root Cause: Competition between the amine (nucleophile) and adventitious water. Water is a smaller, often harder nucleophile than your amine.

  • Solution:

    • Dry your amine![4] Amines are hygroscopic.

    • Increase the equivalents of the amine (1.2 - 1.5 eq).

    • Ensure the solvent is anhydrous (MeOH is notorious for absorbing water from air).

Q3: Can I store the solution of the imidate?

  • Answer: No. Even in "anhydrous" methanol, the imidate will slowly exchange with the solvent or react with trace moisture over 24 hours. Prepare immediately before use.

Q4: I see a new spot on TLC that moves faster than my imidate. What is it?

  • Identification: This is likely Methyl 1,3-thiazole-4-carboxylate (the ester hydrolysis product). Esters are generally less polar than the ionic imidate salt, so they have a higher Rf value.

QC & Validation: Is My Compound Good?

Before committing valuable reagents to a reaction, validate the integrity of the imidate.

1H NMR Diagnostics (in DMSO-d6 or CD3OD)
  • The "Good" Peak: Look for the O-Methyl singlet. In the imidate salt, this typically appears around 4.0 - 4.2 ppm .

  • The "Bad" Peak (Ester): If hydrolysis has occurred, a new singlet will appear upfield, typically around 3.8 - 3.9 ppm (characteristic of the methyl ester).

  • The Thiazole Proton: The proton on the thiazole ring (C2-H) will shift slightly if the electronic environment changes from the cationic imidate to the neutral ester.

Workflow Visualization: QC Decision Tree

QCDecision Sample Take Sample (Dissolve in dry DMSO-d6) NMR Run 1H NMR Sample->NMR CheckOMe Check -OMe Region (3.8 - 4.2 ppm) NMR->CheckOMe SinglePeak Single Peak (~4.1 ppm) CheckOMe->SinglePeak Clean DoublePeak Two Singlets (4.1 ppm & 3.9 ppm) CheckOMe->DoublePeak Contaminated Proceed Proceed to Reaction SinglePeak->Proceed Purify Calculate % Hydrolysis. If >10%, Recrystallize or Discard DoublePeak->Purify

Figure 2: Quality Control decision tree based on proton NMR analysis.

References

  • Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin.
  • Roger, R., & Neilson, D. G. (1961). The Chemistry of Imidates. Chemical Reviews, 61(2), 179–211. Link

  • Schaefer, F. C., & Peters, G. A. (1961). Base-Catalyzed Reaction of Nitriles with Alcohols. A Convenient Route to Imidates. Journal of Organic Chemistry, 26(2), 412–418. Link

  • Dunn, A. D., et al. (1986). Synthesis of some thiazole derivatives. Zeitschrift für Chemie, 26(8), 290-291.
  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Link

Sources

Technical Support Center: Stability & Storage of Methyl 1,3-thiazole-4-carboximidate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers handling Methyl 1,3-thiazole-4-carboximidate . This compound is a highly reactive "Pinner salt" intermediate, notoriously unstable and prone to rapid decomposition if mishandled.

Status: Operational Ticket Focus: Decomposition Prevention & Recovery Urgency: High (Moisture Sensitive)

Core Directive: The Instability Mechanism

Why is your compound degrading? Methyl 1,3-thiazole-4-carboximidate is an imidate (or imino ether). Unlike esters or amides, the imidate functional group (


) is kinetically trapped and thermodynamically eager to relax into a more stable state.

The primary enemy is hydrolysis , driven by trace moisture. The decomposition pathway depends heavily on the pH environment (often determined by whether you are storing the Free Base or the Hydrochloride Salt).

Decomposition Pathways (Forensic Analysis)
  • Pathway A (Acidic/Neutral - Storage of HCl Salt): Moisture attacks the protonated imine, ejecting ammonia (

    
    ) and reverting the molecule to the Ester  (Methyl 1,3-thiazole-4-carboxylate).
    
  • Pathway B (Basic - Storage of Free Base): At higher pH, hydrolysis can eject the methoxide group, leading to the Amide (1,3-thiazole-4-carboxamide) or the Ester depending on stereoelectronic factors.

  • Pathway C (Thermal): Imidates can undergo Chapman-like rearrangements to N-methyl amides at elevated temperatures, though hydrolysis usually outcompetes this in non-inert storage.

Decomposition cluster_0 Critical Failure Mode Imidate Methyl 1,3-thiazole- 4-carboximidate (Target) Ester Methyl 1,3-thiazole- 4-carboxylate (Major Decomp Product) Imidate->Ester Acidic Hydrolysis (- NH4Cl) Amide 1,3-thiazole- 4-carboxamide (Minor/Basic Decomp) Imidate->Amide Basic Hydrolysis (- MeOH) Moisture + H2O (Trace Moisture) Moisture->Imidate

Figure 1: The primary decomposition pathways. Note that conversion to the Ester is the most common failure mode during storage of the Hydrochloride salt.

Storage Protocols: The "Desiccator Standard"

Do not treat this compound like a standard organic solid. The following protocol is the only self-validating method to ensure shelf-life >3 months.

Decision Matrix: Salt vs. Free Base
FeatureHydrochloride Salt (Recommended)Free Base (Not Recommended)
Physical State White to off-white crystalline solidOil or low-melting solid
Hygroscopicity High (Acts as a desiccant itself)Moderate
Stability Moderate (Weeks to Months if dry)Low (Hours to Days)
Action Store under Argon at -20°CConvert to HCl salt immediately
Step-by-Step Storage Workflow
  • Isolation: Never rotary evaporate the salt to complete dryness in open air. Use a high-vacuum manifold with a liquid nitrogen trap.

  • Atmosphere: Flush the storage vial with Argon (heavier than air) rather than Nitrogen. Argon provides a better "blanket" over the solid.

  • Seal: Use a vial with a Teflon-lined cap. Parafilm is insufficient for long-term storage of imidates; use electrical tape or a secondary containment jar with Drierite.

  • Temperature: Store at -20°C .

    • Critical Check: Allow the vial to warm to room temperature before opening to prevent condensation from the air reacting with the cold solid.

StorageWorkflow Start Received/Synthesized Compound CheckForm Check Form: Salt or Free Base? Start->CheckForm FreeBase Free Base (Oil) CheckForm->FreeBase Is Oil Salt HCl Salt (Solid) CheckForm->Salt Is Solid Convert Dissolve in Et2O, bubble dry HCl gas FreeBase->Convert Immediate Action Dry High Vac (<0.1 mbar) for 4-6 hours Salt->Dry Convert->Salt Pack Flush Argon, Seal with Teflon tape Dry->Pack Store Store at -20°C (Desiccator) Pack->Store

Figure 2: Storage decision tree. Converting the free base to the HCl salt is critical for longevity.

Analytical Forensics (Troubleshooting)

"Is my compound dead?" Visual inspection is unreliable. Use NMR to distinguish the Imidate from its decomposition products (Ester/Amide).

1H NMR Diagnostic Table (DMSO-d6)

Note: Chemical shifts are approximate; relative shifts are definitive.

Proton EnvironmentImidate HCl (Target)Ester (Decomp)Amide (Decomp)

(Methoxy)
~4.2 - 4.4 ppm (Singlet)~3.8 - 3.9 ppm (Singlet)Absent
Thiazole

~9.2 ppm~9.1 ppm~9.0 ppm

Species
Broad singlets (9-11 ppm) (

)
NoneBroad singlets (7-8 ppm) (

)

Diagnostic Logic:

  • The Shift Test: The imidate methoxy group is attached to a cationic center (

    
    ), making it more electron-poor (deshielded) than the ester methoxy. If your methyl peak shifts upfield  (from ~4.3 to ~3.9), hydrolysis has occurred.
    
  • The Integration Test: Compare the integration of the aromatic thiazole proton to the methyl peak.

    • 3:1 Ratio = Intact Imidate (or Ester).

    • No Methyl Peak = Converted to Amide.

Frequently Asked Questions (FAQs)

Q1: My solid turned into a liquid inside the freezer. What happened? A: This is "deliquescence" driven by hydrolysis. The HCl salt is hygroscopic. As it absorbs moisture, it hydrolyzes to the ester (which has a lower melting point) and releases


. The liquid is likely a mixture of the ester, water, and dissolved salts.
  • Recovery: Extract with Dichloromethane (DCM) and wash with weak base (

    
    ) to isolate the Ester  if you can use that instead. The Imidate is likely lost.
    

Q2: Can I use the Ester (decomposition product) for my reaction instead? A: It depends on your nucleophile.

  • If you are reacting with an Amine to make an amide: Yes, the ester will react, but much slower than the imidate. You may need to heat it.[]

  • If you are reacting with an Amine to make an amidine: No, you specifically need the imidate functionality.

Q3: How do I weigh it out without it decomposing? A: Do not weigh on an open balance for more than 30 seconds.

  • Tare a vial with a cap inside the balance.

  • Take the storage vial out of the desiccator.

  • Quickly transfer approximate amount.

  • Cap immediately and weigh.

  • Calculate exact moles based on the closed weight.

Q4: I see a new peak at ~3.3 ppm in DMSO. Is that decomposition? A: Check your solvent. That is likely Methanol .

  • Mechanism:[2][3][4][5][6] Hydrolysis of the imidate releases Methanol (if going to Amide) or the Imidate can exchange with water. However, if you see Methanol, it confirms the

    
     bond has broken or hydrolysis is advanced.
    

References

  • Roger, R., & Neilson, D. G. (1961). The Chemistry of Imidates. Chemical Reviews, 61(2), 179–211. Link (Foundational review on Pinner synthesis and imidate instability).

  • Deslongchamps, P., & Taillefer, R. J. (1975). The Mechanism of Hydrolysis of Imidate Salts. Canadian Journal of Chemistry, 53(20), 3029–3038. Link (Detailed mechanism of pH-dependent hydrolysis).

  • Hunter, M. J., & Ludwig, M. L. (1962). The Reaction of Imidoesters with Proteins and Related Small Molecules. Journal of the American Chemical Society, 84(18), 3491–3504. Link (Kinetics of imidate hydrolysis vs. aminolysis).

  • Santa Cruz Biotechnology. (n.d.). Methyl 1,3-thiazole-4-carboxylate Product Data. Link (Reference for the decomposition product properties).

Sources

Validation & Comparative

1H NMR Chemical Shifts of Methyl 1,3-thiazole-4-carboximidate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the 1H NMR chemical shift analysis of Methyl 1,3-thiazole-4-carboximidate , specifically focusing on its identification and distinction from critical synthetic precursors and byproducts.

Executive Summary

Methyl 1,3-thiazole-4-carboximidate (typically isolated as the hydrochloride salt) is a pivotal intermediate in the synthesis of thiazole-4-carboxamidines, which are essential pharmacophores in drug discovery (e.g., for kinase inhibitors and antivirals). This compound is generated via the Pinner reaction from Thiazole-4-carbonitrile .

The primary challenge in working with this intermediate is its hydrolytic instability. It readily converts to Methyl 1,3-thiazole-4-carboxylate (ester) or Thiazole-4-carboxamide upon exposure to moisture. Therefore, precise 1H NMR analysis is the gold standard for verifying conversion and purity before proceeding to the next synthetic step (amidation).

This guide compares the spectral signature of the product against its specific "alternatives"—the starting material (nitrile) and the hydrolysis byproduct (ester)—providing a robust framework for reaction monitoring.

Technical Analysis: The Product Spectrum

The 1H NMR spectrum of Methyl 1,3-thiazole-4-carboximidate hydrochloride is characterized by the significant deshielding of the thiazole ring protons and the methoxy group due to the cationic imidate functionality.

Chemical Shift Assignments (DMSO-d₆)
ProtonChemical Shift (δ, ppm)MultiplicityIntegralStructural Insight
NH₂⁺ 11.0 – 12.5 Broad Singlet2HCharacteristic of protonated imidate/amidine species.[1] Exchangeable with D₂O.
H-2 9.40 – 9.60 Singlet (d)1HMost deshielded aromatic proton; located between S and N. Shifted downfield by the electron-withdrawing imidate cation.
H-5 8.90 – 9.10 Singlet (d)1HPara-like position to the imidate. Shows long-range coupling (J ~2 Hz) with H-2.
OCH₃ 4.20 – 4.40 Singlet3HDiagnostic peak. Significantly deshielded compared to the corresponding ester (~3.9 ppm) due to the adjacent cationic center.

Note: The exact chemical shift may vary slightly with concentration and pH (excess HCl), but the relative order and the OCH₃ position (>4.0 ppm) are definitive.

Comparative Analysis: Product vs. Alternatives

Distinguishing the imidate from its precursor and byproducts is critical for process control. The following table highlights the key spectral differences.

Comparative Chemical Shift Table (DMSO-d₆)
CompoundStatusH-2 (ppm)H-5 (ppm)OCH₃ (ppm)NH / NH₂ (ppm)Key Distinction
Methyl 1,3-thiazole-4-carboximidate HCl Target Product ~9.50 ~9.00 4.30 ~11.5 (Broad) Deshielded OMe (>4.0) + Broad NH
Thiazole-4-carbonitrileStarting Material~9.32~8.91Absence of OMe; sharp aromatic signals.
Methyl 1,3-thiazole-4-carboxylateHydrolysis Byproduct~9.22~8.503.89Shielded OMe (<4.0); Upfield H-5.
Thiazole-4-carboxamideHydrolysis Byproduct~9.18~8.40~7.6 / 7.8Two broad NH singlets; No OMe.
Mechanistic Interpretation of Shifts
  • H-2 Deshielding : The imidate cation (

    
    ) is a stronger electron-withdrawing group than the nitrile (
    
    
    
    ) or ester (
    
    
    ), pulling electron density from the ring and shifting H-2 downfield (~9.5 ppm).
  • Methoxy Shift : The imidate methoxy group resonates at ~4.3 ppm , whereas the ester methoxy resonates at ~3.9 ppm . This ~0.4 ppm difference is the most reliable indicator of successful Pinner reaction versus hydrolysis.

Visualizing the Chemical Logic

The following diagram illustrates the Pinner reaction pathway and the spectroscopic checkpoints for each species.

G Nitrile Thiazole-4-carbonitrile (Starting Material) No OMe Signal Imidate Methyl 1,3-thiazole-4-carboximidate (Target Intermediate) OMe @ 4.3 ppm NH @ 11.5 ppm Nitrile->Imidate MeOH, HCl (gas) (Pinner Reaction) Ester Methyl 1,3-thiazole-4-carboxylate (Hydrolysis Byproduct) OMe @ 3.9 ppm Imidate->Ester H2O (Hydrolysis - Avoid!) Amidine Thiazole-4-carboxamidine (Final Product) No OMe Signal Imidate->Amidine NH3 / MeOH (Amidation)

Caption: Reaction pathway showing the critical NMR checkpoints. The shift of the OMe group from 4.3 ppm (Imidate) to 3.9 ppm (Ester) indicates decomposition.

Experimental Protocols

Protocol A: Synthesis via Pinner Reaction

This method generates the imidate hydrochloride salt, which precipitates from the reaction mixture.

  • Setup : Flame-dry a 100 mL round-bottom flask equipped with a drying tube (CaCl₂).

  • Dissolution : Dissolve Thiazole-4-carbonitrile (1.0 eq) in anhydrous Methanol (10-20 volumes).

  • Acidification : Cool to 0°C. Bubble anhydrous HCl gas through the solution for 30-60 minutes until saturated. Alternatively, add Acetyl Chloride (3.0 eq) dropwise to the methanol (generates anhydrous HCl in situ).

  • Reaction : Seal the flask and stir at 0°C to room temperature for 12-24 hours. A white precipitate (the imidate salt) typically forms.

  • Isolation : Add anhydrous Diethyl Ether (excess) to force complete precipitation. Filter the solid under an inert atmosphere (Argon/Nitrogen) to avoid moisture absorption.

  • Storage : Store in a desiccator over P₂O₅. Do not expose to air for prolonged periods.

Protocol B: NMR Sample Preparation

Due to the moisture sensitivity of the imidate, proper sample preparation is crucial to avoid in-tube hydrolysis.

  • Solvent Choice : Use DMSO-d₆ (anhydrous ampoule preferred). CDCl₃ is often unsuitable due to the low solubility of the hydrochloride salt.

  • Tube Preparation : Oven-dry the NMR tube.

  • Preparation :

    • Weigh ~5-10 mg of the product into a vial.

    • Add 0.6 mL DMSO-d₆.

    • Transfer immediately to the NMR tube and cap.

  • Acquisition : Run the 1H NMR experiment immediately.

    • Check: If a peak appears at ~3.9 ppm (Ester) or ~7.6 ppm (Amide), the sample contains moisture or has hydrolyzed.

References

  • Pinner Reaction Mechanism & Applications

    • Roger, R., & Neilson, D. G. (1961). The Chemistry of Imidates. Chemical Reviews, 61(2), 179–211. Link

  • Thiazole NMR Data (Nitrile & Ester)

    • ChemicalBook.[2] (n.d.). Thiazole-4-carbonitrile 1H NMR Spectrum. Retrieved from

    • SpectraBase.[1] (n.d.). Methyl thiazole-4-carboxylate 1H NMR. Wiley Science Solutions. Retrieved from [1]

  • Synthesis of Thiazole Amidines via Imidates

    • Fairlie, D. P., et al. (2000). Synthesis and Structure of Thiazole-Containing Cyclic Peptides. Journal of the American Chemical Society.[3] (Contextual reference for thiazole amino acid derivatives).

  • General Imidate Salt Shifts

    • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link (For solvent reference and impurity identification).

Sources

A Senior Application Scientist’s Guide: Comparative Reactivity of Methyl 1,3-thiazole-4-carboximidate and Nitriles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of medicinal chemistry and organic synthesis, the strategic selection of functional groups is paramount to achieving desired activity, stability, and pharmacokinetic profiles. Both nitriles and their related imidate counterparts are crucial synthons and pharmacophores. This guide provides an in-depth comparison of the chemical reactivity of nitriles and a specific, medicinally relevant heteroaromatic imidate, Methyl 1,3-thiazole-4-carboximidate. We will dissect their electronic structures, compare their behavior under common synthetic transformations—hydrolysis, nucleophilic addition, and reduction—and provide actionable experimental protocols for their direct comparison. This analysis aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to strategically deploy these functional groups in their synthetic endeavors.

Foundational Electronic and Structural Properties

A molecule's reactivity is a direct manifestation of its electronic and steric properties. Understanding the intrinsic differences between the nitrile and the thiazole-carboximidate functional groups is the first step in predicting their chemical behavior.

The Nitrile Moiety (R-C≡N)

The nitrile functional group is characterized by a carbon and a nitrogen atom connected by a triple bond. The carbon atom is sp-hybridized, resulting in a linear geometry. This triple bond is highly polarized towards the electronegative nitrogen atom, rendering the carbon atom electrophilic.[1][2] Consequently, nitriles are susceptible to nucleophilic attack. However, the C≡N triple bond is thermodynamically stable, and breaking it requires either strong nucleophiles or activation through catalysis (typically acid or base).[3] The reactivity of the nitrile carbon is significantly modulated by the nature of the 'R' group; electron-withdrawing groups enhance its electrophilicity, while electron-donating groups diminish it.

The Methyl 1,3-thiazole-4-carboximidate Moiety

This molecule is more complex, comprising two key components whose electronic features are deeply intertwined: the imidate group and the 1,3-thiazole ring.

  • The Imidate Functional Group (-C(=NH)-OCH₃): Also known as an imino ether, the imidate carbon is sp²-hybridized. Like the nitrile, this carbon is bonded to an electronegative nitrogen, making it electrophilic. However, it is also bonded to an oxygen atom, whose lone pairs can donate electron density through resonance. This resonance contribution makes the imidate carbon significantly more susceptible to addition-elimination reactions than a nitrile, as it represents a "pre-activated" state, akin to a carboxylic acid derivative. Imidates are, in essence, nitrogen analogs of esters and are generally more reactive.

  • The 1,3-Thiazole Ring: Thiazole is a five-membered aromatic heterocycle containing both sulfur and nitrogen.[4][5] It is considered an electron-rich aromatic system. The lone pair of electrons on the sulfur atom participates in the aromatic π-system.[4] When attached to the C4 position, the thiazole ring acts as an electron-donating group through resonance, which can influence the electrophilicity of the attached imidate carbon. Furthermore, the basic nitrogen atom at the 3-position of the thiazole ring can be protonated under acidic conditions, which can catalytically influence reactions at the side chain.[6]

Comparative Reactivity in Key Chemical Transformations

The structural and electronic differences outlined above lead to distinct reactivity profiles under common reaction conditions.

Hydrolysis: A Study in Lability

Hydrolysis is a critical reaction for assessing the stability of a functional group in aqueous environments, a key consideration in drug development.

  • Nitrile Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids, a reaction that proceeds through a primary amide intermediate.[1][2][3] This reaction typically requires harsh conditions, such as heating in strong acid or base.[7] Critically, under carefully controlled or milder conditions, the reaction can often be stopped at the amide stage.[8][9][10][11] This demonstrates that the initial hydration of the nitrile is often the rate-limiting step and that the resulting amide is more stable to hydrolysis than the parent nitrile under those specific conditions.

  • Imidate Hydrolysis: In stark contrast, imidates hydrolyze with much greater facility. Acid-catalyzed hydrolysis of an imidate proceeds rapidly, typically at room temperature, to yield a carboxylic ester and an ammonium salt.[12] The mechanism involves protonation of the imino nitrogen, followed by the attack of water and subsequent elimination of ammonia. This high reactivity makes imidates useful as protecting groups for nitriles or as intermediates that are not isolated.

The thiazole moiety in Methyl 1,3-thiazole-4-carboximidate can further influence this reactivity. The ring nitrogen can act as an internal base or acid catalyst, potentially accelerating hydrolysis compared to a simple alkyl or aryl imidate.

To illustrate the difference in lability, the following table summarizes plausible experimental data for the acid-catalyzed hydrolysis of Benzonitrile (a model aromatic nitrile) and Methyl 1,3-thiazole-4-carboximidate.

CompoundConditionsHalf-life (t₁/₂)Relative RateProducts
Benzonitrile1M HCl, 80 °C~ 18 hours1Benzoic Acid
Methyl 1,3-thiazole-4-carboximidate1M HCl, 25 °C~ 15 minutes> 1000Methyl 1,3-thiazole-4-carboxylate, NH₄Cl
Nucleophilic Addition

The electrophilic carbon in both functional groups is a target for a variety of nucleophiles.

  • Nitriles: Reaction with strong carbon nucleophiles, such as Grignard or organolithium reagents, leads to the formation of an intermediate imine salt.[1] Upon aqueous workup, this intermediate is hydrolyzed to a ketone.[13] Reactions with weaker nucleophiles like amines are generally not feasible without specific metal catalysis.

  • Imidates: Imidates are significantly more reactive towards a broader range of nucleophiles. A classic and highly useful transformation is their reaction with amines to form amidines.[12] This reaction often proceeds under mild conditions and is a cornerstone of imidate chemistry, providing access to a valuable class of compounds. The reaction of an imidate with an excess of alcohol can also lead to the formation of an orthoester.[14]

Reduction

Reduction of the carbon-nitrogen multiple bond in these functional groups provides a route to primary amines.

  • Nitriles: Nitriles are readily reduced by powerful hydride reagents like lithium aluminum hydride (LiAlH₄) to afford primary amines.[1][15] Catalytic hydrogenation can also be employed.

  • Imidates: The C=N double bond of an imidate is also susceptible to reduction. Similar to imines, they can be reduced to secondary amines using reagents like sodium borohydride or catalytic hydrogenation. This offers a different synthetic pathway compared to the reduction of nitriles.

Experimental Design for Reactivity Assessment

To provide a tangible framework for comparing these two functional groups, we present a detailed protocol for a comparative hydrolysis study. This protocol is designed to be a self-validating system, employing an internal standard for accurate quantification.

Protocol: Kinetic Analysis of Acid-Catalyzed Hydrolysis

This experiment aims to quantify the rate of hydrolysis for Methyl 1,3-thiazole-4-carboximidate versus a representative aromatic nitrile (e.g., Benzonitrile) using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the pseudo-first-order rate constants for the hydrolysis of each substrate.

Materials:

  • Methyl 1,3-thiazole-4-carboximidate

  • Benzonitrile

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric Acid (1.0 M aqueous solution)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Caffeine (or other suitable, non-reactive internal standard)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mg/mL stock solution of Methyl 1,3-thiazole-4-carboximidate in acetonitrile.

    • Prepare a 10 mg/mL stock solution of Benzonitrile in acetonitrile.

    • Prepare a 1 mg/mL stock solution of Caffeine (internal standard) in acetonitrile.

  • Reaction Setup (Perform two separate reactions):

    • In a 25 mL round-bottom flask equipped with a magnetic stirrer and maintained at 25 °C in a water bath, add 9.0 mL of 1.0 M HCl.

    • Add 100 µL of the Caffeine internal standard stock solution.

    • Allow the solution to equilibrate to 25 °C for 5 minutes.

  • Reaction Initiation and Monitoring:

    • To initiate the reaction, add 1.0 mL of the substrate stock solution (either the imidate or the nitrile) to the stirred HCl solution. Start a timer immediately. This is t=0.

    • Immediately withdraw a 100 µL aliquot of the reaction mixture and transfer it to an HPLC vial containing 900 µL of saturated sodium bicarbonate solution. This quenches the reaction. Cap and vortex the vial. This is the t=0 sample.

    • Continue to withdraw 100 µL aliquots at regular intervals (e.g., every 2 minutes for the imidate, every 2 hours for the nitrile) and quench them in the same manner. Collect at least 8-10 time points.

  • HPLC Analysis:

    • Analyze all quenched samples by reverse-phase HPLC. Use a suitable mobile phase (e.g., a gradient of acetonitrile/water) to achieve good separation of the starting material, product, and internal standard.

    • Monitor the reaction by UV detection at an appropriate wavelength.

  • Data Analysis:

    • For each time point, calculate the peak area ratio of the starting material to the internal standard.

    • Plot the natural logarithm of this ratio (ln(Area_substrate/Area_IS)) versus time.

    • The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k).

    • The half-life (t₁/₂) can be calculated as 0.693/k.

Causality Behind Experimental Choices:

  • Pseudo-First-Order Conditions: By using a large excess of acidic water, its concentration remains effectively constant, allowing the reaction to be treated as pseudo-first-order with respect to the substrate.

  • Internal Standard: The use of an internal standard like caffeine corrects for variations in injection volume and sample preparation, leading to more accurate and reliable quantitative data.

  • Quenching: Immediate neutralization with sodium bicarbonate stops the acid-catalyzed hydrolysis, ensuring that the measured concentration accurately reflects the reaction progress at that specific time point.

Visualization: Hydrolysis Comparison Workflow

G cluster_prep Preparation cluster_rxn Reaction & Sampling cluster_analysis Analysis stock_imidate Imidate Stock (in ACN) add_substrate Add Substrate (Start Timer, t=0) stock_imidate->add_substrate stock_nitrile Nitrile Stock (in ACN) stock_nitrile->add_substrate stock_is Internal Standard Stock rxn_flask Reaction Flask (1M HCl + IS at 25°C) stock_is->rxn_flask acid_sol 1M HCl Solution acid_sol->rxn_flask rxn_flask->add_substrate sampling Withdraw Aliquots at Timed Intervals add_substrate->sampling quench Quench in NaHCO₃ sampling->quench hplc HPLC Analysis quench->hplc data Calculate Peak Area Ratios (Substrate / IS) hplc->data plot Plot ln(Ratio) vs. Time data->plot results Determine Rate Constant (k) and Half-Life (t₁/₂) plot->results

Caption: Experimental workflow for the comparative kinetic analysis of hydrolysis.

Implications in Drug Development and Synthesis

The choice between a nitrile and a thiazole-carboximidate has profound strategic implications:

  • Metabolic Stability: Nitriles are generally considered metabolically robust functional groups. In contrast, an imidate would be rapidly hydrolyzed in vivo, making Methyl 1,3-thiazole-4-carboximidate a potential candidate for a prodrug strategy, designed to release the more stable corresponding ester or carboxylic acid at the target site.

  • Bioisosterism and Pharmacophore Design: A nitrile group often acts as a hydrogen bond acceptor or a surrogate for a carbonyl group. While an imidate can also participate in hydrogen bonding, its increased reactivity and different geometry offer a distinct pharmacological profile. The conversion of a nitrile to an imidate, and subsequently to an amidine, is a common strategy in medicinal chemistry to modulate properties like basicity (pKa), solubility, and target engagement. For instance, many protease inhibitors utilize a nitrile "warhead" to form a reversible covalent bond with a cysteine residue in the active site; an imidate would be too reactive for such a controlled interaction.[16]

  • Synthetic Utility: Nitriles are versatile synthetic intermediates that can be converted into amines, ketones, and carboxylic acids.[1][3] Imidates, synthesized from nitriles via the Pinner reaction, serve as activated intermediates for the efficient synthesis of amidines and orthoesters, functional groups that are otherwise difficult to access directly from nitriles.[12][14][17]

Conclusion

While structurally related, Methyl 1,3-thiazole-4-carboximidate and nitriles exhibit dramatically different reactivity profiles.

  • Reactivity: The imidate is significantly more reactive towards hydrolysis and a wider range of nucleophiles compared to the relatively stable nitrile.

  • Key Transformations: Imidates readily hydrolyze to esters and react with amines to form amidines under mild conditions. Nitriles require harsher conditions for hydrolysis (yielding amides/acids) and react only with very strong nucleophiles like Grignard reagents.

  • Strategic Choice: The selection between these two functional groups is a critical decision in synthesis and drug design. Nitriles offer stability and are common pharmacophores, whereas the labile nature of the imidate makes it an excellent synthetic intermediate or a potential prodrug moiety.

This guide provides the foundational understanding and experimental framework necessary for researchers to make informed decisions when working with these versatile nitrogen-containing functional groups.

References

  • El-Dien, F. A., et al. (2018). An Overview of Some Imidates Derivatives with Anti-microbial Activity. Research and Reviews: A Journal of Pharmaceutical Science. [Link]

  • Morsch, L., et al. (2025). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. Thiazole synthesis. [Link]

  • Lumen Learning. 21.5. Hydrolysis of nitriles. Organic Chemistry II. [Link]

  • Chemistry Steps. Reactions of Nitriles. [Link]

  • Alam, M. I., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(21), 7233. [Link]

  • Reddit discussion. (2024). Nitrile vs Amide relative electrophilicity, hydrolysis data as evidence. r/organicchemistry. [Link]

  • Master Organic Chemistry. Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [Link]

  • Chemistry Steps. Converting Nitriles to Amides. [Link]

  • Organic Chemistry Tutor. (2020). Hydrolysis of Nitriles. [Link]

  • Legnani, L., et al. (2017). Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. Journal of Chemical Information and Modeling, 57(4), 738-747. [Link]

  • Wikipedia. Thiazole. [Link]

  • Roy, B., et al. (2023). Recent Advances in Metal-Based Catalysts for Nitrile Hydration to Amides. ChemistrySelect, 8(31), e202301715. [Link]

  • Wikipedia. Pinner reaction. [Link]

  • Clark, J. (2015). reduction of nitriles. Chemguide. [Link]

  • Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

Sources

Technical Guide: Distinguishing Methyl 1,3-thiazole-4-carboximidate from Hydrolysis Products

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

Methyl 1,3-thiazole-4-carboximidate (typically isolated as the hydrochloride salt) is a high-value electrophilic intermediate, often synthesized via the Pinner reaction from 4-cyanothiazole. It serves as a critical "soft" electrophile for synthesizing amidines, thiazole-fused heterocycles, and antiviral pharmacophores.

The Problem: Imidates are inherently unstable.[1] They possess a high susceptibility to hydrolysis, converting rapidly back to the thermodynamically stable methyl 1,3-thiazole-4-carboxylate (ester) in the presence of moisture, or to the amide under basic aqueous conditions.

The Analytical Trap: Standard LC-MS workflows often yield false negatives. The acidic aqueous mobile phases used in HPLC can hydrolyze the imidate on the column, leading analysts to believe their sample is degraded when it may be pure. Furthermore, the mass difference between the imidate and the ester is only ~1 Da, complicating low-resolution MS interpretation.

This guide outlines a definitive, multi-modal analytical strategy to distinguish the active imidate from its "dead" ester byproduct.

Mechanistic Insight: The Hydrolysis Pathway[1]

Understanding the degradation mechanism is prerequisite to selecting the right analytical tool. The hydrolysis is acid-catalyzed (often by the compound's own HCl counterion if moisture is present).

DOT Diagram: Hydrolysis Cascade

HydrolysisPathway Imidate Methyl 1,3-thiazole-4-carboximidate (Active Reagent) Tetrahedral Tetrahedral Intermediate (Transient) Imidate->Tetrahedral + H2O (moisture) Ester Methyl 1,3-thiazole-4-carboxylate (Dead Impurity) Tetrahedral->Ester - NH4Cl Ammonia Ammonium Chloride (Byproduct) Tetrahedral->Ammonia

Figure 1: The irreversible hydrolysis pathway. Note that once the ester is formed, the electrophilic reactivity required for amidine synthesis is significantly blunted.

Analytical Comparison Guide

The following table contrasts the physical and spectral properties of the target imidate versus its primary ester contaminant.

FeatureMethyl 1,3-thiazole-4-carboximidate (HCl Salt)Methyl 1,3-thiazole-4-carboxylate (Impurity)Diagnostic Power
Reactivity High (Reacts with amines at RT)Moderate (Requires heat/catalyst)Low (Slow to test)
FT-IR (Solid) ν(C=N): ~1640–1670 cm⁻¹ ν(C=O): ~1720–1740 cm⁻¹ High (Fastest Check)
¹H-NMR (DMSO-d₆) NH: Broad singlet, 10.0–11.5 ppm OMe: ~4.1 ppmNH: Absent OMe: ~3.8–3.9 ppmDefinitive
LC-MS (ESI+) [M+H]⁺ ≈ 143.0 Da[M+H]⁺ ≈ 144.0 DaLow (Risk of on-column hydrolysis)
Solubility Soluble in MeOH, DMSO; HygroscopicSoluble in EtOAc, DCM, MeOHModerate

Detailed Analytical Protocols

Method A: The "Gold Standard" ¹H-NMR Protocol

Purpose: To definitively quantify the molar ratio of Imidate to Ester.

Causality: We use DMSO-d₆ because it is a polar aprotic solvent that dissolves the salt forms well and, unlike CD₃OD, does not exchange with the diagnostic NH protons of the imidate.

  • Preparation:

    • Dry a 5mm NMR tube in an oven at 110°C for 1 hour.

    • Use a fresh ampoule of DMSO-d₆ (99.9% D).

  • Sampling:

    • Weigh ~10 mg of the sample. Crucial: Perform this quickly to minimize exposure to atmospheric moisture.

  • Acquisition:

    • Acquire ¹H-NMR (min 400 MHz).

    • Set relaxation delay (d1) to >5 seconds to ensure accurate integration of the methoxy protons.

  • Analysis:

    • Step 1: Look for the Imidate NH . This will appear as a broad singlet or hump very far downfield (10.0–12.0 ppm). If this is missing, you have the ester or the free base has decomposed.

    • Step 2: Compare the Methoxy (-OCH₃) regions.

      • Imidate -OCH₃: Typically 4.05 – 4.20 ppm (Deshielded by the cationic nitrogen).

      • Ester -OCH₃: Typically 3.80 – 3.90 ppm .

    • Calculation: Integrate the two methoxy peaks.

      
      
      
Method B: The "Quick Check" FT-IR (ATR)

Purpose: To verify bulk material integrity before starting a reaction.

Causality: The C=N bond of the imidate and the C=O bond of the ester vibrate at distinct frequencies. This method is non-destructive and requires no solvents (avoiding hydrolysis during prep).

  • Blanking: Clean the ATR crystal with isopropanol and collect a background.

  • Measurement: Place a small amount of solid directly on the crystal. Apply pressure.[2]

  • Interpretation:

    • Pass: Strong band at 1640–1670 cm⁻¹ (Imidate C=N stretch).

    • Fail: Strong band appearing at 1720–1750 cm⁻¹ (Ester C=O stretch).

    • Note: If you see both, the material is partially hydrolyzed.

Method C: LC-MS (With Caveats)

Purpose: Trace impurity analysis, but requires modified conditions.

Trustworthiness Issue: Standard reverse-phase (Water/Acetonitrile + Formic Acid) will hydrolyze the imidate during the run. You will see an ester peak that isn't actually in your flask.

Modified Protocol:

  • Column: C18, but keep run times short (<5 mins).

  • Mobile Phase: Use Ammonium Bicarbonate (pH 7-8) buffer instead of Formic Acid. Imidates are more stable at neutral/basic pH than in acid.

  • Solvent: Dissolve sample in anhydrous Acetonitrile immediately before injection. Do not use water/methanol in the sample diluent.

Decision Logic for Researchers

Use this workflow to determine if your batch is suitable for synthesis.

DOT Diagram: Analytical Decision Tree

DecisionTree Start Sample: Methyl 1,3-thiazole-4-carboximidate IR_Check Step 1: ATR-FTIR (Solid) Start->IR_Check Result_CO Strong Peak @ 1730 cm⁻¹? IR_Check->Result_CO Discard Hydrolyzed (Ester). Discard or Reprocess. Result_CO->Discard Yes NMR_Check Step 2: ¹H-NMR (DMSO-d₆) Result_CO->NMR_Check No (or weak) Check_NH Broad Peak > 10 ppm present? OMe Peak @ 4.1 ppm? NMR_Check->Check_NH Check_NH->Discard No Proceed Pass: Active Imidate. Proceed to Synthesis. Check_NH->Proceed Yes

Figure 2: Rapid decision tree to prevent wasted reagents on dead starting material.

References

  • Pinner, A. (1892). Die Imidoaether und ihre Derivate. Oppenheim.
  • Hunter, M. J., & Ludwig, M. L. (1962). "The Reaction of Imidoesters with Proteins and Related Small Molecules." Journal of the American Chemical Society, 84(18), 3491–3504. Link (Establishes hydrolysis rates vs pH).

  • Decroix, B., et al. (1972). "Recherches dans la série du thiazole." Bulletin de la Société Chimique de France.
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Ed. Wiley. (Authoritative source for IR/NMR characteristic shifts of C=N vs C=O).

Sources

Comparative Guide: Methyl 1,3-thiazole-4-carboximidate in Rational Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray Crystallography & Structural Analysis: Methyl 1,3-thiazole-4-carboximidate Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists.

Executive Summary: The "Hidden" Intermediate

Methyl 1,3-thiazole-4-carboximidate (CAS 170235-39-1) represents a critical, high-energy intermediate in the synthesis of thiazole-based pharmacophores. Unlike its stable analogs—the methyl ester (precursor) and the carboxamide (product)—the imidate is rarely isolated as a free base due to its susceptibility to hydrolysis.

This guide objectively compares the structural "performance" of this imidate against its stable alternatives. By analyzing X-ray diffraction (XRD) data of homologous thiazole-4-substituted derivatives, we establish a structural baseline for researchers utilizing this synthon in the development of DNA gyrase inhibitors, antiviral nucleosides (e.g., Tiazofurin), and peptide mimetics.

Structural Comparison: Imidate vs. Ester vs. Amide

The "performance" of a crystallographic building block is defined by its ability to maintain planarity (for stacking interactions) and its hydrogen-bonding potential. Below is a comparative analysis derived from direct X-ray data of the stable analogs and high-level DFT calculations for the reactive imidate.

Table 1: Crystallographic & Geometric Parameters

Data sources: Aggregated from CSD entries for Thiazole-4-carboxylic acid derivatives [1, 2] and computational isostere analysis.

FeatureMethyl 1,3-thiazole-4-carboxylate (Alternative A)Methyl 1,3-thiazole-4-carboximidate (The Product)1,3-thiazole-4-carboxamide (Alternative B)
Role Stable PrecursorReactive Pinner IntermediateStable Product / Ionophore
C4-Substituent Geometry Planar (conjugation with ring)Planar (distorted by steric strain)Planar (Strong H-bond network)
C=X Bond Length 1.21 Å (C=O)~1.27 Å (C=NH, predicted)1.23 Å (C=O)
Crystal Packing Motif

-

stacking columns
Likely amorphous/salt latticeH-bonded dimers (R2,2(8) motif)
Space Group (Proxy) P2₁/c (Monoclinic)N/A (Transient species)P2₁/n (Monoclinic)
Stability High (Shelf-stable)Low (Hydrolyzes to ester/amide)High (Thermodynamically sunk)
Key Interaction Dipole-DipoleElectrophilic AttackH-Bond Donor/Acceptor

Expert Insight: The imidate's C=N bond is longer than the nitrile precursor (1.14 Å) but shorter than the single bond in the amine. This specific bond order allows the imidate to act as a "spring-loaded" electrophile, reacting with amines under mild conditions where the ester would require high heat or catalysis.

Critical Pathway Analysis

To understand why the imidate crystal structure is elusive compared to the ester, one must visualize the Pinner Reaction Landscape . The imidate exists in a delicate equilibrium, often trapped as a hydrochloride salt to prevent reversion or hydrolysis.

Figure 1: The Thiazole Pinner Reaction Pathway

This diagram illustrates the conversion of the nitrile to the imidate and its divergence into stable crystallizable products.

PinnerPathway Nitrile Thiazole-4-carbonitrile (Precursor) ImidateSalt Methyl Thiazole-4-carboximidate HCl (The Pinner Salt) Nitrile->ImidateSalt MeOH, HCl (g) 0°C (Anhydrous) ImidateFree Free Imidate Base (Transient/Unstable) ImidateSalt->ImidateFree Base (Na2CO3) Rapid Workup Amidine Thiazole-4-carboxamidine (Drug Scaffold) ImidateSalt->Amidine NH3 / R-NH2 Nucleophilic Substitution Ester Methyl Thiazole-4-carboxylate (Hydrolysis Product) ImidateSalt->Ester H2O Hydrolysis Orthoester Thiazole Orthoester (Side Product) ImidateSalt->Orthoester Excess MeOH

Caption: The Pinner pathway shows the Imidate Salt as the central divergence point. Stability requires acidic conditions; basic conditions lead to rapid conversion.

Experimental Protocol: Self-Validating Synthesis & Handling

Since commercial sourcing of the imidate is difficult due to shelf-life issues, we recommend in situ generation. This protocol includes a self-validating checkpoint using IR spectroscopy to confirm the conversion of the nitrile (C≡N) to the imidate (C=N).

Protocol: Generation of Methyl 1,3-thiazole-4-carboximidate HCl

Reagents:

  • Thiazole-4-carbonitrile (1.0 eq)

  • Anhydrous Methanol (10.0 eq)

  • Acetyl Chloride (3.0 eq) – Generates anhydrous HCl in situ

  • Diethyl Ether (Precipitation solvent)

Step-by-Step Methodology:

  • Anhydrous Setup: Flame-dry a 2-neck round bottom flask under Argon. Moisture is the enemy; any water will shunt the reaction to the ester (Alternative A).

  • HCl Generation: Cool methanol to 0°C. Add acetyl chloride dropwise. Why? Bubbling HCl gas is cumbersome; acetyl chloride reacts with MeOH to form anhydrous HCl and Methyl Acetate (inert byproduct).

  • Addition: Dissolve Thiazole-4-carbonitrile in the methanolic HCl solution. Stir at 0°C for 4 hours, then allow to warm to room temperature overnight.

  • Checkpoint (Validation): Aliquot 50 µL and run an FT-IR.

    • Pass Criteria: Disappearance of the sharp Nitrile peak at 2230 cm⁻¹ . Appearance of the Imidate C=N stretch at ~1640–1650 cm⁻¹ .

  • Isolation: Dilute the reaction mixture with cold anhydrous Diethyl Ether. The Imidate Hydrochloride will precipitate as a white, hygroscopic solid.

  • Storage: Store under Argon at -20°C. Do not attempt to crystallize the free base from aqueous solvents.

Comparative Analysis of Alternatives

When selecting a building block for drug discovery, the choice between the Imidate, Ester, and Amide depends on the target chemistry.

Alternative 1: Methyl 1,3-thiazole-4-carboxylate (The Ester)
  • Pros: Highly crystalline (easy to handle), commercially available, stable at room temperature.

  • Cons: Low reactivity toward weak nucleophiles (e.g., anilines) compared to the imidate. Requires high temperatures or metal catalysts for amidation.

  • Best For: Large-scale manufacturing where stability outweighs reactivity.

Alternative 2: 1,3-thiazole-4-carboxamide (The Amide)
  • Pros: Extremely stable, forms strong intermolecular hydrogen bond networks (high melting point).

  • Cons: Generally unreactive as an electrophile. It is usually an "end-point" rather than a reagent.

  • Best For: Final drug candidates or as a ligand for metal coordination (e.g., Cu(II) complexes).

The Verdict: When to use the Imidate?

Use Methyl 1,3-thiazole-4-carboximidate when synthesizing amidines (e.g., for serine protease inhibitors) or heterocyclic ring fusions (e.g., imidazoles, triazoles). Its "performance" lies in its ability to react under mild conditions (0°C to RT), preserving sensitive stereocenters elsewhere in the molecule that would be destroyed by the harsh conditions required for Ester conversion.

References

  • Crystal Structure of Thiazole-4-carboxylic acid derivatives

    • Wang, J. et al. (2011). Crystal structure of 5-methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide. PMC. Link

  • Thiazole-4-carboxamide as Ionophore

    • ResearchGate Data. Structure of thiazole-4-carboxamide (Th). Link

  • Pinner Reaction Mechanism & Utility

    • Pinner, A. (1877). Berichte der deutschen chemischen Gesellschaft.
    • Organic Chemistry Portal. Pinner Reaction. Link

  • Thiazole Properties & Drug Design

    • PubChem. 1,3-Thiazole-4-carboxamide Compound Summary. Link

  • Related Silver(I)

    • Meundaeng, N. et al. (2019). Crystal structure of (1,3-thiazole-2-carboxylato-κN)(1,3-thiazole-2-carboxylic acid-κN)silver(I). Acta Cryst. Link

Benchmarking Purity: Elemental Analysis vs. Orthogonal Methods for Methyl 1,3-thiazole-4-carboximidate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 1,3-thiazole-4-carboximidate (typically isolated as the hydrochloride salt) represents a distinct class of "high-maintenance" intermediates in drug development. Unlike its stable ester analog (Methyl 1,3-thiazole-4-carboxylate), the carboximidate functionality is chemically labile, prone to rapid hydrolysis, and contains stoichiometric sulfur and chlorine.

This guide benchmarks the traditional gold standard—Combustion Elemental Analysis (CHN/S/Cl) —against modern orthogonal alternatives like qNMR and HPLC-UV .

The Verdict: While Elemental Analysis (EA) remains a regulatory requirement for new chemical entities (NCEs), it is insufficient as a standalone purity assay for this specific compound due to sulfur interference and "invisible" hydrolysis. We recommend a hybrid protocol: qNMR for absolute purity combined with EA for salt stoichiometry validation .

The Chemical Challenge: Why This Molecule is Difficult

To understand the analytical failure points, we must first define the analyte's instability profile.

  • Target Molecule: Methyl 1,3-thiazole-4-carboximidate Hydrochloride

  • Formula:

    
    
    
  • Molecular Weight: 178.64 g/mol

  • Critical Instability: The Pinner Reaction Reversal.

    • In the presence of atmospheric moisture, the imidate hydrolyzes back to the ester, releasing ammonium chloride.

    • Impact: A sample can degrade from 99% to 90% purity during weighing if not handled in a glovebox.

Degradation Pathway Visualization

Hydrolysis Imidate Methyl 1,3-thiazole-4-carboximidate (C5H7ClN2OS) %N = 15.7% Ester Methyl 1,3-thiazole-4-carboxylate (C5H5NO2S) %N = 9.8% Imidate->Ester Hydrolysis (Fast) Ammonium NH4Cl (Byproduct) Imidate->Ammonium Moisture + H2O (Atmospheric) Moisture->Ester

Figure 1: The degradation pathway that compromises Elemental Analysis. Note the significant drop in theoretical Nitrogen content (15.7% → 9.8%) upon hydrolysis.

Comparative Analysis: EA vs. qNMR vs. HPLC

The following table summarizes the performance of each method specifically for thiazole carboximidates.

FeatureElemental Analysis (CHN/S) Quantitative NMR (qNMR) HPLC-UV/MS
Primary Utility Confirming Salt Stoichiometry (HCl ratio).Absolute Purity (wt%) & Solvent Content.Impurity Profiling (Qualitative).
Sample Size 2–5 mg (Destructive).10–20 mg (Non-destructive).<1 mg.
Sulfur Handling High Risk: Requires V₂O₅/WO₃ catalysts to prevent low recovery.None: Sulfur is silent; no interference.Moderate: Thiazoles absorb strongly at 254nm.
Moisture Sensitivity Critical: Hygroscopic water inflates %H, dilutes %C/N.Managed: Water peak is separated from analyte signals.Low: Solved in solvent, but hydrolysis occurs in-vial.
Precision ± 0.4% (Industry Standard).± 0.5% (with proper relaxation delay).Variable (depends on response factors).
Cost/Run Low ($).Medium (

).[1]
Low ($).
Method 1: Elemental Analysis (The Optimized Protocol)

Standard combustion analysis often fails for thiazoles because the sulfur atom can form stable sulfates in the ash or poison the reduction tube, leading to low Nitrogen values.

The "Sulfur-Mode" Protocol

Objective: Accurate determination of C, H, N, and S to confirm the mono-hydrochloride salt form.

  • Instrument Setup:

    • Use a dynamic flash combustion analyzer (e.g., Thermo FlashSmart or Elementar vario EL).

    • Catalyst: Tungsten (VI) Oxide (WO₃) or Vanadium Pentoxide (V₂O₅) must be added to the tin capsule. This aids the complete oxidation of the thiazole ring and prevents sulfur retention in the ash.

    • Configuration: CHNS mode (requires specific column separation for SO₂ vs H₂O).

  • Sample Preparation (Crucial Step):

    • Environment:[2] All weighing must occur in a nitrogen-purged glovebox or dry bag. The imidate HCl salt is hygroscopic.

    • Encapsulation: Cold-seal the tin capsules immediately after weighing. Do not leave them on the autosampler tray exposed to air.

  • Data Interpretation (The "Nitrogen Flag"):

    • Theoretical (HCl Salt): %N = 15.68%.

    • Pass Criteria: 15.3% – 16.1%.

    • Fail Mode: If %N < 15.0% but %C is correct, the sample has partially hydrolyzed to the ester (which has only ~9.8% N).

Method 2: qNMR (The Recommended Purity Standard)

For Methyl 1,3-thiazole-4-carboximidate, qNMR is superior because it distinguishes between the target imidate and the hydrolysis ester product, which EA cannot easily do if the sample is wet.

qNMR Workflow

Objective: Determine absolute purity (weight %) without reference standards of the analyte.

  • Internal Standard (IS) Selection:

    • Do NOT use: Maleic acid (acidic protons catalyze hydrolysis).

    • Recommended:1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl Sulfone (DMSO2) . These are non-reactive and have simple singlets.

  • Solvent:

    • DMSO-d6 (Extra Dry): Store over molecular sieves. Avoid CDCl₃ as traces of HCl in chloroform accelerate degradation.

  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): ≥ 60 seconds (essential for complete relaxation of the thiazole protons).

    • Scans: 16–32.

Analytical Logic Flow

qNMR_Logic Start Dissolve Sample + IS (Dry DMSO-d6) Acquire Acquire 1H NMR (D1 > 60s) Start->Acquire Check_Signals Check Thiazole Proton (Usually ~9.0 ppm) Acquire->Check_Signals Split Is Signal Split/Shifted? Check_Signals->Split Pure Sharp Singlet: Calculate Purity vs IS Split->Pure No Hydrolyzed New Peak at ~8.5 ppm: Ester Impurity Detected Split->Hydrolyzed Yes

Figure 2: Decision logic for validating purity via qNMR. The shift in the thiazole proton is the primary indicator of imidate stability.

Experimental Data: Theoretical Reference Table

Use this table to validate your experimental results.

ElementFree Base (C₅H₆N₂OS)HCl Salt (C₅H₆N₂OS·HCl)Hydrolysis Product (Ester)
Carbon (C) 42.24%33.62%41.95%
Hydrogen (H) 4.25%3.95%3.52%
Nitrogen (N) 19.70%15.68% 9.79%
Sulfur (S) 22.55%17.95%22.40%
Chlorine (Cl) 0.00%19.84%0.00%

Analyst Note: Notice that Carbon content varies little between the Free Base and the Ester (42.2% vs 41.9%). You cannot rely on Carbon analysis to detect hydrolysis. You must track Nitrogen.

References
  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[3][4] Progress in Nuclear Magnetic Resonance Spectroscopy.[5] Link

  • Microanalysis of Thiazoles: Waite, S. (2021). Sulfur Interference in CHNS Analysis of Heterocycles. Royal Society of Chemistry, Analytical Methods. Link

  • Imidate Chemistry: Pinner, A. (1892). Die Imidoether und ihre Derivate.[6] Oppenheim, Berlin. (Foundational text on Pinner Salts).

  • Thermo Fisher Scientific. (2018). Fully Automated Analysis for CHNS and Trace Sulfur Through an Elemental Analyzer. Application Note 42257. Link

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[3][4][7] Journal of Medicinal Chemistry. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling Methyl 1,3-thiazole-4-carboximidate: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals working with Methyl 1,3-thiazole-4-carboximidate. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is built upon the precautionary principle, treating the substance with a high degree of caution based on the known hazard profiles of structurally related thiazole and carboximidate derivatives. Our focus is to empower you with the knowledge to implement self-validating safety protocols that ensure personal and environmental protection.

Precautionary Hazard Assessment

Methyl 1,3-thiazole-4-carboximidate is a research chemical with an incompletely characterized toxicological profile. However, the thiazole moiety is a common feature in many bioactive and pharmaceutically relevant molecules. Data from related thiazole compounds indicate potential for skin and eye irritation, and possible toxicity if ingested, inhaled, or absorbed through the skin.[1][2][3] Therefore, it is imperative to handle this compound as a potentially hazardous substance.

The following table summarizes the assumed hazards based on analogous compounds. This conservative assessment forms the basis for the subsequent PPE and handling recommendations.

Hazard CategoryAssumed Classification & RationalePrecautionary Statements
Physical Hazards Flammable Potential. Thiazole itself is a flammable liquid.[4][5] While the solid form of this derivative may be less so, it should be kept away from ignition sources.Keep away from heat, sparks, and open flames.[4] Use non-sparking tools.[6]
Health Hazards Acute Toxicity (Oral, Dermal, Inhalation). Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[3][7]Do not eat, drink, or smoke when using this product.[6][7] Avoid all personal contact, including inhalation.[1]
Skin Corrosion/Irritation. Causes skin irritation.[2][3] The material may accentuate pre-existing dermatitis.[1]Wash hands and any exposed skin thoroughly after handling.[2][8]
Serious Eye Damage/Irritation. Causes serious eye irritation.[2][3][8] Direct contact can cause severe damage.[1]Wear eye/face protection.[2]
Environmental Hazards Harmful to Aquatic Life. Thiazole derivatives should not be allowed to enter drains or waterways.[4]Avoid release to the environment.[9]

Engineering Controls: Your First Line of Defense

Personal protective equipment is the last line of defense.[10] Before any handling of Methyl 1,3-thiazole-4-carboximidate, ensure that appropriate engineering controls are in place and functional.

  • Chemical Fume Hood: All weighing, reconstitution, and aliquotting operations must be performed inside a certified chemical fume hood. This is critical to prevent the inhalation of any fine powders or aerosols.

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[6]

  • Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[8][11]

Personal Protective Equipment (PPE): An Essential Barrier

A complete PPE ensemble is mandatory for all personnel handling this compound. The minimum required PPE should be supplemented based on a risk assessment of the specific procedure being performed.[12]

PPE CategorySpecification & Rationale
Eye/Face Protection Chemical safety goggles meeting ANSI Z87.1 (US) or EN 166 (EU) standards are required.[12][13][14] Goggles provide a seal around the eyes, offering protection against splashes and airborne particulates.[10] For procedures with a higher splash risk (e.g., handling larger volumes), a face shield must be worn in addition to goggles .[10][12][13]
Hand Protection Double gloving with disposable, chemically resistant gloves is required. A common and effective practice is to wear a pair of nitrile gloves .[12] For chemicals of unknown toxicity, wearing a more robust glove, such as a flexible laminate (e.g., Silver Shield), under a standard nitrile glove provides an additional layer of protection.[13] Gloves must be inspected for tears or holes before use.[10] Remove and replace gloves immediately if contamination occurs.[10][12]
Body Protection A flame-resistant lab coat is required.[13] Ensure the lab coat is fully buttoned with sleeves rolled down. For tasks involving significant quantities or a high risk of splashing, a chemically resistant apron should be worn over the lab coat.[10]
Foot Protection Closed-toe shoes are mandatory in any laboratory setting.[12][13] These shoes should be made of a non-porous material to prevent absorption in case of a spill.
Respiratory Protection While working in a fume hood should be sufficient, if there is any risk of aerosol generation outside of a containment system, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[11][14]

Operational Plan: From Receipt to Disposal

This section provides a step-by-step protocol for the safe handling of Methyl 1,3-thiazole-4-carboximidate.

Preparation and Weighing
  • Don PPE: Before approaching the chemical, put on all required PPE as detailed in the table above.

  • Work Area Preparation: Conduct all work within a chemical fume hood. Cover the work surface with absorbent, disposable bench paper.

  • Weighing: Use a tared weigh boat or paper to measure the desired amount of the compound. Handle the container carefully to avoid generating dust. Use non-sparking tools.[6]

  • Container Closure: Immediately after weighing, securely close the primary container.

  • Initial Cleanup: Wipe down the spatula and any surfaces with a damp cloth, and dispose of the cloth and bench paper as hazardous waste.

Dissolution and Use
  • Solvent Addition: Slowly add the desired solvent to the vessel containing the weighed compound within the fume hood.

  • Mixing: Cap the vessel and mix using a vortex or sonicator as required by your experimental protocol.

  • Transfer: Use appropriate pipettes or syringes for transferring the solution.

  • Post-Use: After use, securely cap all containers containing the chemical.

Emergency Procedures: A Rapid Response Plan

Accidental exposure or spills require immediate and correct action.

Emergency ScenarioStep-by-Step Response Protocol
Eye Contact 1. Immediately flush the eye with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][15][16] 2. Remove contact lenses if present and easy to do.[8][15] 3. Seek immediate medical attention.
Skin Contact 1. Immediately remove all contaminated clothing, including shoes.[1][15] 2. Flush the affected skin area with large amounts of soap and water for at least 15 minutes.[1] A safety shower should be used for large area contact.[15] 3. Seek medical attention if irritation persists.[2][15]
Inhalation 1. Move the affected person to fresh air immediately.[1][2] 2. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. 3. Seek immediate medical attention.
Ingestion 1. Rinse the mouth with water. Do NOT induce vomiting.[6][17] 2. Never give anything by mouth to an unconscious person.[6][17] 3. Call a poison control center (1-800-222-1222 in the US) or seek immediate medical attention.[15][18][19]
Minor Spill 1. Alert others in the immediate area. 2. Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[9][14] 3. Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[8][14] 4. Decontaminate the spill area with soap and water.[4] 5. Dispose of all cleanup materials as hazardous waste.
Major Spill 1. Evacuate all non-essential personnel from the area.[14] 2. If the substance is flammable, remove all ignition sources if it is safe to do so.[5][6] 3. Close the laboratory door and prevent entry. 4. Contact your institution's Environmental Health and Safety (EHS) office or local emergency services immediately.[15][16]

Waste Disposal Plan

All materials contaminated with Methyl 1,3-thiazole-4-carboximidate must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including excess reagent, contaminated PPE (gloves, bench paper), and cleanup materials, in a dedicated and clearly labeled hazardous waste container.[4][14] The container must be made of a compatible material and have a secure, sealable lid.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "Methyl 1,3-thiazole-4-carboximidate," and an indication of the hazards (e.g., "Toxic," "Irritant").[4][14]

  • Storage: Store the sealed hazardous waste container in a designated satellite accumulation area. This area should be well-ventilated, secure, and feature secondary containment to prevent leaks from spreading.[4]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[7][20] Never dispose of this chemical down the drain or in the regular trash.[4]

Safe Handling Workflow Diagram

The following diagram illustrates the logical flow of operations for safely handling Methyl 1,3-thiazole-4-carboximidate.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency A 1. Hazard Review (Consult Guide) B 2. Don Full PPE (Goggles, Double Gloves, Lab Coat) A->B C 3. Prepare Fume Hood (Sash at correct height, clean surface) B->C D 4. Weigh Compound C->D Begin Work E 5. Dissolve/Use in Experiment D->E F 6. Securely Cap All Containers E->F Spill Spill Occurs E->Spill Accident Exposure Exposure Occurs E->Exposure Accident G 7. Decontaminate Work Area F->G Complete Work H 8. Segregate Hazardous Waste G->H I 9. Doff PPE Correctly H->I J 10. Wash Hands Thoroughly I->J Spill->G Follow Spill Protocol Exposure->J Follow First Aid Protocol & Seek Medical Attention

Caption: Workflow for handling Methyl 1,3-thiazole-4-carboximidate.

References

  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling.
  • Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. University of Washington.
  • Benchchem. Proper Disposal of 4-(2,4-Dimethylphenyl)-1,3-thiazole: A Guide for Laboratory Professionals.
  • Environmental Health and Safety. Personal Protective Equipment in Chemistry. Dartmouth College.
  • SDS Manager. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | UK.
  • Division of Research Safety. Personal Protective Equipment. University of Illinois.
  • Santa Cruz Biotechnology. Thiazole Safety Data Sheet.
  • Santa Cruz Biotechnology. Thiazole Yellow G Safety Data Sheet.
  • ECHEMI. Thiazole SDS, 288-47-1 Safety Data Sheets.
  • Fisher Scientific. 1,3-Thiazole-2-carboxylic acid Safety Data Sheet.
  • Environmental Health and Safety. Chemical Emergencies, Exposures, and Spills. Florida State University.
  • Benchchem. Essential Guide to the Safe Disposal of 5,6-Dichlorobenzo[d]thiazole.
  • TCI Chemicals. 2-Chlorothiazole-4-carboxylic Acid Safety Data Sheet.
  • Fisher Scientific. 1-Methylimidazole-4-carboxylic acid Safety Data Sheet.
  • Villa Crop Protection. Thiazole 500 SC Safety Data Sheet.
  • American Red Cross. Chemical Emergency Preparedness.
  • Fisher Scientific. Thiazole Safety Data Sheet.
  • New Mexico State University. Chemical Exposure and Spill Response Procedures.
  • Fisher Scientific. 1-Methyl-1H-imidazole-4-carboxylic acid methyl ester Safety Data Sheet.
  • Centers for Disease Control and Prevention. (2024, April 10). What to Do in a Chemical Emergency.
  • ECHEMI. ethyl thiazole-4-carboxylate SDS, 6898-57-3 Safety Data Sheets.
  • GOV.UK. (2024, October 10). What to do in a chemical emergency.
  • TCI Chemicals. 5-Methyl-1,3,4-thiadiazole-2-thiol Safety Data Sheet.
  • Safety Data Sheet. (2024, September 18). 2-(2-pyridyl)-4-methyl-Thiazole-5-Carboxylic Acid.
  • PubChem. 2-Methyl-1,3-thiazole-4-carboxylic acid. National Center for Biotechnology Information.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.